5-Bromo-3-fluoropyridine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-fluoropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGUIZIRGUAPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610571 | |
| Record name | 5-Bromo-3-fluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669066-90-4 | |
| Record name | 5-Bromo-3-fluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-3-fluoropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-3-fluoropyridine-2-carboxamide, a key chemical intermediate. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its current and potential applications in the field of medicinal chemistry and drug development. This guide is intended to be a valuable resource for researchers and scientists working with this compound.
Chemical Identity and Properties
This compound is a halogenated pyridine derivative. The presence of bromine, fluorine, and a carboxamide group on the pyridine ring makes it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents.
CAS Number: 669066-90-4
Synonyms:
-
5-Bromo-3-fluoropicolinamide
-
3-fluoro-5-bromopyridine-2-carboxamide
Chemical Structure:
Molecular Structure
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrFN₂O | [1] |
| Molecular Weight | 219.01 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | 97% | [1] |
| InChI | InChI=1S/C6H4BrFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | [1] |
| InChI Key | LSGUIZIRGUAPRZ-UHFFFAOYSA-N | [1] |
Synthesis
This compound can be synthesized from its corresponding carboxylic acid, 5-Bromo-3-fluoropyridine-2-carboxylic acid. This conversion involves the formation of an amide bond, a fundamental transformation in organic chemistry. Several methods exist for this transformation. Below is a generalized experimental protocol based on common amidation procedures.
Experimental Protocol: Amidation of 5-Bromo-3-fluoropyridine-2-carboxylic acid
This protocol outlines a common method for the synthesis of amides from carboxylic acids using a coupling agent.
Materials:
-
5-Bromo-3-fluoropyridine-2-carboxylic acid
-
Ammonia source (e.g., ammonium chloride, aqueous ammonia)
-
Coupling agent (e.g., HBTU, EDC)
-
Organic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
-
Magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-Bromo-3-fluoropyridine-2-carboxylic acid in an appropriate anhydrous solvent.
-
Activation: Add the coupling agent and the organic base to the solution. Stir the mixture at room temperature for a specified time to activate the carboxylic acid.
-
Amidation: Introduce the ammonia source to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution, a basic solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[2][3][4]
Diagram 1: Synthesis Workflow
Synthesis Workflow Diagram
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with significant biological activity. The pyridine carboxamide scaffold is a common feature in many pharmaceutical compounds.
The precursor, 5-Bromo-3-fluoropyridine-2-carboxylic acid, has been utilized in the synthesis of allosteric modulators of adenosine A₂A receptors, which are targets for insomnia treatments.[5] This suggests that derivatives, including the carboxamide, could be valuable intermediates for developing new therapeutics targeting G-protein coupled receptors.
Furthermore, the related compound, 5-Bromo-3-fluoro-pyridine-2-carbonitrile, is synthesized from 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide, highlighting the utility of the target compound as a synthetic intermediate.[6]
The development of potent and selective kinase inhibitors is another area where this compound could be relevant. For instance, a structurally related fluoropicolinamide derivative, N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), has been identified as a potent inhibitor of PIM kinases and is in clinical trials for hematological malignancies.[7] This underscores the potential of the this compound core in designing novel kinase inhibitors.
Diagram 2: Potential Drug Discovery Applications
Potential Drug Discovery Pathways
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature linking this compound to specific signaling pathways. However, based on the applications of structurally similar molecules, it can be hypothesized that compounds derived from this scaffold may interact with pathways regulated by G-protein coupled receptors (like the adenosine A₂A receptor) or serine/threonine kinases (like PIM kinases). Further research is required to elucidate any direct biological activity and its mechanism of action.
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its utility as a synthetic intermediate has been demonstrated, and the prevalence of its core structure in biologically active compounds suggests a promising future for its application in medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a useful starting point for researchers in the field.
References
- 1. 5-Bromo-3-fluoropicolinamide | CymitQuimica [cymitquimica.com]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. ossila.com [ossila.com]
- 6. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Physicochemical Properties of 5-Bromo-3-fluoropyridine-2-carboxamide
For: Researchers, Scientists, and Drug Development Professionals
On: Core Physicochemical Characteristics, Experimental Evaluation, and Biological Context
Introduction
5-Bromo-3-fluoropyridine-2-carboxamide is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs are common in compounds designed to interact with biological targets. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and designing new molecular entities. This document provides a concise technical overview of its known properties, standardized protocols for their experimental determination, and relevant biological pathway context.
Core Physicochemical Properties
The empirical data for this compound is limited. The following table summarizes the available information. For properties where specific experimental values are not publicly available, the fields are marked as "Not Available."
| Property | Value | Source |
| CAS Number | 669066-90-4 | [1][2] |
| Molecular Formula | C₆H₄BrFN₂O | [1][2][3] |
| Molecular Weight | 219.01 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | Not Available | [2] |
| Boiling Point | Not Available | [2] |
| Solubility | Water solubility not available. | [2] |
| pKa | Not Available | [2] |
| logP (Octanol-Water Partition Coefficient) | Not Available | [2] |
Note: The precursor, 5-Bromo-3-fluoropyridine-2-carboxylic acid, has a reported melting point of 175-180 °C.[4] A related compound, 3-Bromo-5-fluoropyridine-2-carboxylic acid, has a melting point of 130-133 °C.
Experimental Protocols for Physicochemical Characterization
Detailed and validated experimental protocols are crucial for determining the key physicochemical parameters of a compound. Below are standardized methodologies for the properties listed above.
Melting Point Determination (Capillary Method)
The melting point provides an indication of purity and is a fundamental physical property. Pure crystalline compounds typically exhibit a sharp melting range.[5]
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used for grinding.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Approximate Determination (Optional): Perform a rapid initial heating (10-20 °C/min) to find the approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat the block to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility, which is critical for assessing a drug's absorption and bioavailability.
Protocol:
-
Preparation: Add an excess amount of the solid compound to a vial containing a specific solvent (e.g., deionized water, phosphate-buffered saline at a specific pH). The presence of undissolved solid must be visible.
-
Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Filtration should be performed using a filter material that does not adsorb the compound.
-
Quantification: Carefully sample an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial as it dictates the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding.
Protocol:
-
System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (often a co-solvent system like water-methanol or water-DMSO is required for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).
-
Titration Setup: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.
-
Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the sample solution.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve, specifically where the pH is equal to the pKa at the half-equivalence point.
LogP Determination (Shake-Flask Method)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a vial (a 1:1 volume ratio is common).
-
Equilibration: Cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Analysis: Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).
Visualized Workflows and Pathways
Experimental Workflow: Dehydration Reaction
This compound can serve as a starting material for the synthesis of other pyridine derivatives. The following workflow illustrates its conversion to 5-Bromo-3-fluoro-pyridine-2-carbonitrile via a dehydration reaction.[6]
Caption: Workflow for the synthesis of 5-Bromo-3-fluoro-pyridine-2-carbonitrile.
Biological Context: Adenosine A₂A Receptor Signaling
The precursor to the title compound, 5-bromo-3-fluoropyridine-2-carboxylic acid, is used in the synthesis of allosteric modulators for the adenosine A₂A receptor.[7] This G-protein coupled receptor (GPCR) is a key regulator in various physiological processes. Its canonical signaling pathway involves the activation of adenylyl cyclase.
Caption: Canonical Gs-protein signaling pathway of the Adenosine A₂A receptor.
References
- 1. 5-Bromo-3-fluoropicolinamide | CymitQuimica [cymitquimica.com]
- 2. indofinechemical.com [indofinechemical.com]
- 3. aaronchem.com [aaronchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. ossila.com [ossila.com]
In-Depth Technical Guide: 5-Bromo-3-fluoropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, properties, and a generalized synthesis protocol for 5-Bromo-3-fluoropyridine-2-carboxamide. This compound is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific carboxamide, this guide leverages data from its immediate precursor, 5-Bromo-3-fluoropyridine-2-carboxylic acid, and established chemical synthesis methodologies.
Molecular Structure and Properties
This compound is a pyridine ring substituted with a bromine atom at the 5-position, a fluorine atom at the 3-position, and a carboxamide group at the 2-position.
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Quantitative Data Summary:
While specific experimental data for this compound is not widely published, the properties of its precursor are well-documented. The data for the carboxamide is calculated based on its chemical formula.
| Property | This compound | 5-Bromo-3-fluoropyridine-2-carboxylic acid (Precursor) |
| CAS Number | Not available | 669066-91-5[1] |
| Chemical Formula | C₆H₄BrFN₂O | C₆H₃BrFNO₂[1] |
| Molecular Weight | 218.99 g/mol | 220.00 g/mol [1] |
| Appearance | White to off-white solid (predicted) | Off-white powder |
| Melting Point | Not available | 175-180 °C[1] |
| SMILES | C1=C(C=NC(=C1F)C(=O)N)Br | OC(=O)c1ncc(Br)cc1F[1] |
| InChI Key | Not available | JXHUXOAJAYWMHK-UHFFFAOYSA-N[1] |
Experimental Protocols
Generalized Synthesis of this compound:
This two-step, one-pot procedure involves the activation of the carboxylic acid with a chlorinating agent, followed by amination.
Step 1: Acyl Chloride Formation
Caption: Activation of the carboxylic acid to form the acyl chloride.
Procedure:
-
To a solution of 5-Bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
The reaction mixture is then heated to reflux and maintained for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-Bromo-3-fluoropyridine-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Amidation
Caption: Conversion of the acyl chloride to the primary amide.
Procedure:
-
The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dioxane).
-
The solution is cooled to 0 °C in an ice bath.
-
Concentrated aqueous ammonia (excess) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours.
-
Upon completion, the reaction mixture is diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Note on Alternative Amidation Methods:
Other common methods for the direct conversion of carboxylic acids to amides include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) with an activator like 1-hydroxybenzotriazole (HOBt), or peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
Reactivity and Further Transformations
This compound can serve as a versatile intermediate in organic synthesis. For instance, it is a known precursor to 5-Bromo-3-fluoropyridine-2-carbonitrile through a dehydration reaction.
Dehydration to Nitrile:
References
An In-depth Technical Guide to 5-Bromo-3-fluoropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluoropyridine-2-carboxamide is a halogenated pyridine derivative with the confirmed IUPAC name of This compound . This compound belongs to the broader class of pyridine carboxamides, a structural motif of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active compounds. The strategic placement of bromo and fluoro substituents on the pyridine ring, coupled with the carboxamide functional group, offers a unique combination of physicochemical properties and synthetic handles for the development of novel therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of the available scientific data on this compound and its immediate synthetic precursor, 5-Bromo-3-fluoropyridine-2-carboxylic acid. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development, medicinal chemistry, and materials science.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of its precursor, 5-Bromo-3-fluoropyridine-2-carboxylic acid, provide valuable context.
| Property | Value (for 5-Bromo-3-fluoropyridine-2-carboxylic acid) | Reference |
| Molecular Formula | C₆H₃BrFNO₂ | [1] |
| Molecular Weight | 220.00 g/mol | [1] |
| Appearance | Off-white Powder | [2] |
| Melting Point | 175-180 °C | [1] |
| Assay | ≥95% | [1] |
Synthesis and Experimental Protocols
Synthesis of this compound
General Experimental Protocol: Amidation of 5-Bromo-3-fluoropyridine-2-carboxylic acid
This protocol is a generalized procedure and may require optimization.
Materials:
-
5-Bromo-3-fluoropyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia solution (aqueous or in a suitable organic solvent) or Ammonium chloride with a non-nucleophilic base (e.g., triethylamine)
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of 5-Bromo-3-fluoropyridine-2-carboxylic acid in an anhydrous solvent such as DCM or THF, slowly add a slight excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.
-
The reaction mixture is typically stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude acid chloride.
-
-
Formation of the Carboxamide:
-
The crude acid chloride is dissolved in an anhydrous solvent.
-
The solution is then added dropwise to a cooled (0 °C) and stirred solution of an ammonia source.
-
The reaction is stirred for a period at low temperature and then allowed to warm to room temperature.
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.
-
-
Purification:
-
The crude this compound is purified by a suitable method, such as recrystallization or silica gel column chromatography.
-
Use in Further Synthesis: Preparation of 5-Bromo-3-fluoropyridine-2-carbonitrile
This compound serves as a key intermediate in the synthesis of other valuable chemical entities. One such transformation is its conversion to 5-Bromo-3-fluoropyridine-2-carbonitrile.
Experimental Protocol: Synthesis of 5-Bromo-3-fluoropyridine-2-carbonitrile from this compound [3]
Materials:
-
This compound
-
Sodium chloride (NaCl)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Ethyl acetate (EtOAc) and Hexane for elution
Procedure:
-
A mixture of this compound (1.0 eq), and sodium chloride (1.2 eq) in dichloromethane is stirred for 15 minutes.
-
Phosphorus oxychloride (5.0 eq) is added, and the mixture is refluxed overnight.
-
After cooling to room temperature, the mixture is diluted with dichloromethane.
-
The organic layer is washed with a saturated sodium bicarbonate solution.
-
The organic layer is then dried over magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography (0-50% EtOAc/Hexane) to yield 5-bromo-2-cyano-3-fluoropyridine.
Applications in Drug Discovery and Materials Science
While direct biological data for this compound is limited, the broader class of pyridine carboxamides has shown significant potential in various therapeutic areas. Furthermore, its precursor, 5-Bromo-3-fluoropyridine-2-carboxylic acid, is a valuable building block in the synthesis of compounds with notable biological and material properties.
Potential Therapeutic Applications (based on related structures):
-
Antimicrobial and Antifungal Agents: Carboxamide derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[4]
-
Antitubercular Agents: Pyridine carboxamides have been identified as promising leads for the development of new drugs against Mycobacterium tuberculosis.
-
Adenosine A₂A Receptor Allosteric Modulators: The precursor, 5-Bromo-3-fluoropyridine-2-carboxylic acid, can be used to synthesize allosteric modulators of the adenosine A₂A receptor, which are being investigated for the treatment of insomnia.[2]
-
Inhibitors of Glycinamide Ribonucleotide Formyltransferase (GART): 5-Bromo-3-fluoropyridine-2-carboxylic acid is an intermediate in the synthesis of GART inhibitors, which have potential applications in cancer therapy.[5]
Applications in Materials Science:
-
Photoluminescent Materials: 5-Bromo-3-fluoropyridine-2-carboxylic acid is utilized in the preparation of pyridine-triazole ligands that coordinate with rhenium (Re). These resulting complexes exhibit photoluminescent properties with quantum yields of up to 55%.[2]
Logical Relationships and Workflows
The synthesis and application of this compound can be visualized as a logical workflow, starting from its precursor and leading to various potential applications.
Caption: Synthetic workflow from the carboxylic acid to the carboxamide and its applications.
Conclusion
This compound is a synthetically accessible and versatile chemical entity. While direct and extensive characterization and biological evaluation of this specific compound are not widely published, its structural features and the known applications of its precursor and the broader class of pyridine carboxamides suggest its significant potential as a building block in drug discovery and materials science. Further research into the synthesis, characterization, and biological activity of this compound is warranted to fully explore its utility for developing novel and effective therapeutic agents and functional materials.
References
- 1. 5-Bromo-3-fluoropyridine-2-carboxylic acid 95 669066-91-5 [sigmaaldrich.com]
- 2. ossila.com [ossila.com]
- 3. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Metal-based carboxamide-derived compounds endowed with antibacterial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a plausible synthetic pathway for 5-Bromo-3-fluoropyridine-2-carboxamide, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on established chemical transformations and provides a comprehensive resource for researchers in medicinal chemistry and process development.
Overview of the Synthetic Pathway
The synthesis of this compound is proposed to proceed via a four-step sequence, commencing with the commercially available starting material, 3-fluoro-2-picoline. The pathway involves an initial bromination, followed by oxidation of the methyl group to a carboxylic acid, and concludes with the amidation of the resulting acid to yield the target carboxamide.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-3-fluoro-2-picoline
The initial step involves the regioselective bromination of 3-fluoro-2-picoline at the 5-position. This is a standard electrophilic aromatic substitution on a pyridine ring.
Methodology:
-
To a solution of 3-fluoro-2-picoline in a suitable solvent such as concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature, typically between 0 and 25 °C.
-
Stir the reaction mixture at room temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base, such as sodium hydroxide solution, to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-fluoro-2-picoline.
| Parameter | Value |
| Starting Material | 3-Fluoro-2-picoline |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Concentrated Sulfuric Acid |
| Reaction Temperature | 0 - 25 °C |
| Typical Yield | 70-85% |
Table 1: Quantitative data for the synthesis of 5-Bromo-3-fluoro-2-picoline.
Step 2: Synthesis of 5-Bromo-3-fluoropyridine-2-carboxylic acid
The methyl group of 5-bromo-3-fluoro-2-picoline is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
Methodology:
-
Suspend 5-bromo-3-fluoro-2-picoline in an aqueous solution.
-
Heat the mixture to reflux and add potassium permanganate (KMnO4) portion-wise over a period of several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-3-fluoropyridine-2-carboxylic acid.
| Parameter | Value |
| Starting Material | 5-Bromo-3-fluoro-2-picoline |
| Reagent | Potassium Permanganate (KMnO4) |
| Solvent | Water |
| Reaction Temperature | Reflux |
| Typical Yield | 60-75% |
Table 2: Quantitative data for the synthesis of 5-Bromo-3-fluoropyridine-2-carboxylic acid.
Step 3: Synthesis of this compound
The final step is the amidation of 5-bromo-3-fluoropyridine-2-carboxylic acid. This can be achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative, followed by treatment with ammonia.
Methodology:
-
Acyl Chloride Formation:
-
To a solution of 5-bromo-3-fluoropyridine-2-carboxylic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl2) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for a few hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromo-3-fluoropyridine-2-carbonyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane).
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
| Parameter | Value |
| Starting Material | 5-Bromo-3-fluoropyridine-2-carboxylic acid |
| Reagents | Thionyl Chloride (SOCl2), Ammonia (NH3) |
| Solvents | Dichloromethane, THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-95% |
Table 3: Quantitative data for the synthesis of this compound.
Figure 2: Experimental workflow for the amidation of 5-Bromo-3-fluoropyridine-2-carboxylic acid.
Conclusion
The presented synthesis pathway offers a reliable and scalable method for the preparation of this compound. The individual steps utilize common and well-understood chemical transformations, making this guide a valuable tool for researchers and professionals in the field of drug discovery and development. The provided experimental protocols and quantitative data serve as a strong foundation for the practical implementation of this synthesis.
A Technical Guide to the Spectroscopic Profile of 5-Bromo-3-fluoropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the expected spectroscopic characteristics of 5-Bromo-3-fluoropyridine-2-carboxamide. Due to a lack of publicly available, complete experimental data for this specific compound, this guide presents a predicted spectroscopic profile based on the analysis of structurally related molecules. It includes anticipated data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, presented in a clear, tabular format. Furthermore, this guide outlines general experimental protocols for the synthesis and spectroscopic analysis of such compounds, providing a methodological framework for researchers. A workflow for the chemical synthesis and subsequent analytical characterization is also visualized.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including halogenated and functionalized pyridines.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.30 | d | ~2.0 | H6 |
| ~7.80 | dd | ~2.0, ~8.5 | H4 |
| ~7.5 (broad) | s | - | NH₂ |
| ~6.0 (broad) | s | - | NH₂ |
Note: The chemical shifts of the amide protons (NH₂) are highly dependent on solvent and concentration and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~157 (d, ¹JCF ≈ 250 Hz) | C3 |
| ~148 (d) | C6 |
| ~145 (d) | C2 |
| ~128 (d) | C4 |
| ~118 | C5 |
Note: Carbons coupled to fluorine will appear as doublets with characteristic coupling constants.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -115 | s |
Note: The chemical shift is referenced to CFCl₃. A singlet is expected as there are no neighboring protons within three bonds.
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 218/220 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 202/204 | [M-NH₂]⁺ |
| 174/176 | [M-C(O)NH₂]⁺ |
| 123 | [M-Br-CO]⁺ |
Table 5: Predicted Infrared (IR) Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350, ~3170 | Strong, Broad | N-H stretch (amide) |
| ~1680 | Strong | C=O stretch (amide I) |
| ~1600 | Medium | N-H bend (amide II) |
| ~1550, ~1470 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| ~1100 | Strong | C-F stretch |
| ~830 | Strong | C-H out-of-plane bend |
| ~700 | Medium | C-Br stretch |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on standard laboratory practices for similar compounds.
Synthesis of this compound
This protocol is adapted from the hydrolysis of the corresponding nitrile.
-
Hydrolysis of 5-Bromo-3-fluoropyridine-2-carbonitrile: 5-Bromo-3-fluoropyridine-2-carbonitrile is treated with a mixture of concentrated sulfuric acid and water.
-
Reaction Conditions: The mixture is heated to approximately 80-100 °C and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Spectroscopic Characterization
General Information: All spectra should be acquired for the purified compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 500 MHz spectrometer.[1]
-
The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is used as an external standard.[2]
-
Data is processed to show chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.
-
-
Mass Spectrometry (MS):
-
A high-resolution mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
The sample is introduced directly or via a gas or liquid chromatograph.
-
The resulting mass-to-charge ratio (m/z) of the molecular ion and major fragments are analyzed.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
The positions of major absorption bands are reported in wavenumbers (cm⁻¹).
-
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-3-fluoropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Bromo-3-fluoropyridine-2-carboxamide. Due to the absence of a publicly available experimental spectrum, this guide presents a predicted spectrum based on established NMR principles and data from structurally related compounds. This information is crucial for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Additionally, the amide protons will present as two separate signals, a common feature for primary amides due to restricted rotation around the C-N bond. The predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below.
| Signal | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| H-4 | 8.30 - 8.50 | Doublet of doublets (dd) | ⁴J(H,F) ≈ 2-4 Hz, ⁴J(H,H) ≈ 2-3 Hz | Pyridine Ring Proton |
| H-6 | 8.60 - 8.80 | Doublet of doublets (dd) | ⁵J(H,F) ≈ 1-2 Hz, ⁴J(H,H) ≈ 2-3 Hz | Pyridine Ring Proton |
| -CONH₂ | 7.50 - 8.00 | Broad singlet | - | Amide Proton (cis to C=O) |
| -CONH₂ | 8.00 - 8.50 | Broad singlet | - | Amide Proton (trans to C=O) |
Note: The exact chemical shifts are dependent on the solvent and concentration used. The values presented are typical for a deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) solution.
Structural Analysis and Signal Assignment
The pyridine ring of this compound contains two protons at positions 4 and 6.
-
H-4 Signal: The proton at position 4 is expected to appear as a doublet of doublets. This splitting pattern arises from coupling to the fluorine atom at position 3 (a four-bond coupling, ⁴J(H,F)) and to the proton at position 6 (a four-bond coupling, ⁴J(H,H)).
-
H-6 Signal: The proton at position 6 is also anticipated to be a doublet of doublets due to coupling with the proton at position 4 (⁴J(H,H)) and a smaller five-bond coupling to the fluorine atom at position 3 (⁵J(H,F)).
-
Amide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic and are expected to appear as two distinct broad singlets. Their chemical shifts can be significantly influenced by the solvent and temperature.
Spin-Spin Coupling Pathway
The following diagram, generated using Graphviz, illustrates the predicted spin-spin coupling interactions within the this compound molecule.
Caption: Predicted spin-spin coupling pathways for this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following provides a standard methodology for acquiring the ¹H NMR spectrum of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
The ¹H NMR spectrum should be recorded on a spectrometer with a proton resonance frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
The instrument should be properly tuned and shimmed to optimize magnetic field homogeneity.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically sufficient.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be adequate to cover the aromatic and amide regions.
-
Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full magnetization recovery between scans.
-
Number of Scans: A minimum of 16 scans should be acquired to achieve a good signal-to-noise ratio. For dilute samples, more scans may be necessary.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Apply a small line-broadening factor (e.g., 0.3 Hz) using an exponential multiplication function to improve the signal-to-noise ratio without significantly compromising resolution.
-
Phase and baseline correct the spectrum accurately.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate all signals to determine the relative proton ratios.
-
Analyze the multiplicities and measure the coupling constants for each signal.
-
This comprehensive guide provides the necessary information for the identification and characterization of this compound using ¹H NMR spectroscopy. The predicted data and experimental protocol serve as a valuable resource for researchers working with this compound.
A Technical Guide to the ¹³C NMR Spectroscopy of 5-Bromo-3-fluoropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for 5-Bromo-3-fluoropyridine-2-carboxamide are summarized in the table below. These values are estimated based on established substituent effects on the pyridine ring and typical chemical shift ranges for the functional groups present. The numbering of the carbon atoms corresponds to the molecular structure provided in Figure 1.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 164.5 | The chemical shift of the amide carbonyl carbon is influenced by the electronegativity of the attached nitrogen and the aromatic ring. |
| C2 | 145.8 (d, J ≈ 15 Hz) | This carbon is directly attached to the electron-withdrawing carboxamide group and is also influenced by the fluorine at C3. A doublet is expected due to coupling with fluorine. |
| C3 | 157.2 (d, J ≈ 250 Hz) | Directly bonded to the highly electronegative fluorine atom, this carbon will exhibit a large downfield shift and a significant one-bond carbon-fluorine coupling constant. |
| C4 | 123.5 (d, J ≈ 5 Hz) | The chemical shift is influenced by the adjacent fluorine and bromine atoms. A smaller coupling to fluorine is anticipated. |
| C5 | 118.9 (d, J ≈ 2 Hz) | Attached to the bromine atom, this carbon's chemical shift is shifted upfield compared to an unsubstituted carbon. Minimal coupling to fluorine is expected. |
| C6 | 141.2 (d, J ≈ 20 Hz) | This carbon is influenced by the adjacent nitrogen and the fluorine at C3, resulting in a downfield shift. Coupling to fluorine is also expected. |
Note: Predicted chemical shifts are for guidance and should be confirmed by experimental data. Coupling constants (J) are approximate and can vary.
Visualization of Structure and Predicted Chemical Shifts
The following diagram illustrates the molecular structure of this compound with IUPAC numbering and the logical association of each carbon to its predicted chemical shift region.
Caption: Molecular structure and predicted ¹³C NMR shift correlations.
Detailed Experimental Protocol for ¹³C NMR Data Acquisition
This section provides a comprehensive methodology for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good starting choice for polar, amide-containing compounds.
-
Concentration: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.
Instrument Setup and Calibration
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution and sensitivity.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity.[1]
-
Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.
Data Acquisition Parameters
-
Experiment: Select a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).[1]
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0 to 200 ppm).
-
Pulse Angle: Use a 30° or 45° pulse angle to allow for faster repetition rates without saturating the signals.[2]
-
Acquisition Time (AQ): Set an acquisition time of 2-4 seconds to ensure good digital resolution.[2]
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra.[1] For quantitative analysis, a much longer delay (at least 5 times the longest T₁ of the carbons) is necessary.[1]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio. Perform the Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum using the chemical shift of the deuterated solvent (e.g., DMSO-d₆ at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]
-
Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.
The following diagram outlines the general workflow for acquiring ¹³C NMR data.
Caption: A generalized workflow for ¹³C NMR spectroscopy experiments.
References
Mass Spectrometry Analysis of 5-Bromo-3-fluoropyridine-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluoropyridine-2-carboxamide is a halogenated pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold for various therapeutic agents. Understanding its physicochemical properties, including its behavior under mass spectrometric analysis, is crucial for its identification, characterization, and quantification in complex matrices. This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, including detailed experimental protocols, predicted fragmentation patterns, and data presentation.
Predicted Mass Spectrometry Data
Due to the limited availability of published mass spectra for this compound, the following data is predicted based on the known fragmentation patterns of related chemical structures, including pyridinecarboxamides, brominated aromatic compounds, and fluorinated heterocycles.
Predicted Molecular Ion and Isotopic Pattern
The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Predicted Relative Abundance |
| [M]⁺ | 217.96 | 219.96 | ~1:1 |
| [M+H]⁺ | 218.97 | 220.97 | ~1:1 |
Predicted Fragmentation Pattern (Electron Ionization - EI)
Electron ionization is a "hard" ionization technique that is expected to induce significant fragmentation, providing structural information. The following table summarizes the predicted major fragment ions.
| Predicted m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |
| 201.95 / 203.95 | [M-NH₂]⁺ | Loss of the amino radical from the carboxamide group. |
| 173.95 / 175.95 | [M-CONH₂]⁺ | Cleavage of the carboxamide group. |
| 154.94 | [M-Br]⁺ | Loss of a bromine radical. |
| 128.98 | [M-Br-CN]⁺ | Subsequent loss of a cyanide radical after bromine loss. |
| 75.01 | [C₄H₂FN]⁺ | Fragmentation of the pyridine ring. |
Experimental Protocols
A robust and sensitive method for the analysis of this compound can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration and system suitability testing.
-
Sample Extraction (from a biological matrix): For analysis from complex matrices like plasma or tissue homogenates, a protein precipitation or liquid-liquid extraction method would be employed. A typical protein precipitation protocol would involve adding three parts of cold acetonitrile to one part of the sample, vortexing, centrifuging, and analyzing the supernatant.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Data Acquisition: Full scan mode from m/z 50 to 500 to identify the parent ion and major fragments. For quantitative analysis, Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) would be employed.
Visualizations
Experimental Workflow
Caption: General workflow for the LC-MS analysis of this compound.
Predicted Fragmentation Pathway (EI)
Caption: Predicted major fragmentation pathways under Electron Ionization (EI).
Solubility of 5-Bromo-3-fluoropyridine-2-carboxamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-Bromo-3-fluoropyridine-2-carboxamide, a key intermediate in pharmaceutical synthesis. Due to the current lack of publicly available quantitative solubility data for this compound, this document provides comprehensive, generalized experimental protocols for determining its solubility in various organic solvents. Furthermore, it explores theoretical approaches for solubility prediction, offering a robust framework for researchers to assess and utilize this compound in their work. This guide aims to be an essential resource for scientists and professionals in drug development and chemical research by providing the necessary tools to understand and manipulate the solubility characteristics of this compound.
Introduction
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules. The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. Understanding and controlling solubility is paramount for efficient reaction kinetics, crystallization processes, and the development of viable drug delivery systems. This guide provides the foundational knowledge required to approach the solubility determination of this compound systematically.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its related precursors is provided below. These properties can influence its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrFN₂O | Chemrio[1] |
| Molecular Weight | 219.00 g/mol | Chemrio[1] |
| Appearance | Solid (form may vary) | General knowledge |
| Melting Point | Data not available |
Solubility Data
As of the publication of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible literature. The following table is provided as a template for researchers to populate as experimental data becomes available. It is recommended to determine the solubility in a range of solvents with varying polarities to establish a comprehensive solubility profile.
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Methanol | CH₃OH | 5.1 | 25 | Data not available | |
| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available | |
| Acetone | C₃H₆O | 5.1 | 25 | Data not available | |
| Isopropanol | C₃H₈O | 3.9 | 25 | Data not available | |
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data not available | |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data not available | |
| Toluene | C₇H₈ | 2.4 | 25 | Data not available | |
| Hexane | C₆H₁₄ | 0.1 | 25 | Data not available | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 25 | Data not available | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 25 | Data not available |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of this compound.
Shake-Flask Method (Equilibrium Method)
This is a widely accepted method for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the original concentration in the saturated solution to determine the solubility.
High-Throughput Screening (HTS) Method
For rapid screening of solubility in multiple solvents, a smaller-scale method can be employed.
Materials:
-
This compound (solid)
-
A selection of organic solvents
-
96-well plates (with appropriate sealing)
-
Automated liquid handler (optional)
-
Plate shaker with temperature control
-
Plate reader (e.g., UV-Vis or fluorescence)
Procedure:
-
Dispense a known, small amount of solid this compound into each well of a 96-well plate.
-
Add a known volume of each test solvent to the wells.
-
Seal the plate to prevent solvent evaporation.
-
Agitate the plate on a shaker at a controlled temperature for a set period (e.g., 2-4 hours).
-
Centrifuge the plate to settle the undissolved solid.
-
Carefully transfer a known volume of the supernatant to a new analysis plate.
-
Determine the concentration of the dissolved compound using a plate reader. This can be done by direct UV absorbance if the compound has a suitable chromophore and the solvent does not interfere, or by adding a reagent that reacts to produce a colored or fluorescent product.
Theoretical Prediction of Solubility
In the absence of experimental data, theoretical models can provide an estimation of solubility.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a useful tool for predicting the miscibility of a solute in a solvent.[2][3] The principle is that "like dissolves like." HSP theory divides the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[2][3]
The solubility of this compound in a given solvent can be predicted by comparing its HSP values with those of the solvent. The closer the HSP values, the more likely the compound is to be soluble. Group contribution methods can be used to estimate the HSP values for this compound based on its molecular structure.[2][3][4]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining solubility via the shake-flask method.
Conclusion
While quantitative solubility data for this compound is not yet available in the public domain, this technical guide provides researchers with the necessary tools to obtain this critical information. The detailed experimental protocols for the shake-flask and high-throughput screening methods offer practical approaches for determining solubility in a range of organic solvents. Additionally, the introduction to theoretical prediction methods like Hansen Solubility Parameters provides a means to estimate solubility behavior. By following the methodologies outlined in this guide, researchers can establish a comprehensive solubility profile for this compound, facilitating its effective use in synthesis, purification, and formulation for drug discovery and development.
References
The Discovery and Enduring Legacy of Fluorinated Pyridines: A Technical Guide for Researchers
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can dramatically influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] Among the vast landscape of fluorinated compounds, fluorinated pyridines hold a position of particular significance. The pyridine ring is a ubiquitous structural motif in numerous bioactive compounds, and its functionalization with fluorine has led to the development of blockbuster drugs and highly effective agrochemicals. This in-depth technical guide explores the discovery and history of fluorinated pyridines, provides detailed experimental protocols for their synthesis, and examines their impact on drug development through the lens of key signaling pathways.
A Historical Perspective: The Dawn of Pyridine Fluorination
The journey into the world of fluorinated pyridines was not a singular event but rather a gradual progression built upon the foundational principles of organic fluorine chemistry. While the synthesis of pyridine itself dates back to the 19th century, the introduction of fluorine onto this stable aromatic heterocycle presented significant challenges.[2]
Pioneering Syntheses:
The mid-20th century marked the advent of practical methods for the synthesis of simple monofluoro-pyridines. The groundbreaking work of chemists such as Wibaut, and Roe and Hawkins, laid the groundwork for the field.
-
4-Fluoropyridine: The first synthesis of 4-fluoropyridine was reported in 1958 by J.P. Wibaut and his colleagues. They successfully employed the Balz-Schiemann reaction , a method that involves the thermal decomposition of a diazonium tetrafluoroborate salt, to introduce fluorine at the 4-position of the pyridine ring.[3][4]
-
Perfluoropyridine: The early 1960s witnessed the first reported syntheses of perfluoropyridine (PFPy). These initial methods involved the defluorination of perfluoropiperidine at high temperatures over metals like iron or nickel.[5] A more practical approach was developed in 1964 and 1965 by the groups of Chambers and Banks, who synthesized PFPy by heating pentachloropyridine with anhydrous potassium fluoride.[5]
These early successes opened the door for more extensive exploration of fluorinated pyridine chemistry, leading to the development of a diverse array of synthetic methodologies.
Core Synthetic Methodologies
The synthesis of fluorinated pyridines can be broadly categorized into two primary approaches: the introduction of fluorine onto a pre-existing pyridine ring and the construction of the fluorinated pyridine ring from acyclic precursors. This section focuses on the most historically significant and widely employed methods for the former.
The Balz-Schiemann Reaction
The Balz-Schiemann reaction has been a workhorse for the synthesis of aryl fluorides, including fluoropyridines, for decades.[6] The reaction proceeds through the diazotization of an aminopyridine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Experimental Protocol: Synthesis of 4-Fluoropyridine [3][4]
This protocol provides a detailed procedure for the synthesis of 4-fluoropyridine from 4-aminopyridine.
Materials:
-
4-Aminopyridine
-
42% aqueous solution of tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Calcium hydride (CaH₂)
-
Round-bottomed, two-necked flask (200 mL)
-
Thermometer
-
Magnetic stirrer
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Distillation apparatus
-
Vacuum transfer apparatus
Procedure:
-
Diazotization:
-
In a 200 mL two-necked round-bottomed flask equipped with a thermometer and a magnetic stir bar, charge 42% aqueous HBF₄.
-
Add 14.4 g (153 mmol) of 4-aminopyridine and dissolve by heating to 40 °C.
-
Cool the solution to 5–7 °C using an ice-water bath, at which point fine crystals of 4-pyridylammonium tetrafluoroborate will appear.
-
Slowly add 12.0 g (174 mmol) of sodium nitrite to this suspension, maintaining the reaction temperature between 5–9 °C. The addition should take approximately 90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5–10 °C, then allow it to warm to 25 °C.
-
-
Workup and Extraction:
-
Slowly add the reaction mixture to a solution of 30.0 g (357 mmol) of NaHCO₃ in 200 mL of water.
-
Remove the resulting brown, gummy precipitates by decantation and filtration through a loose cotton plug.
-
Extract the filtrate with CH₂Cl₂ (2 x 200 mL) in a separatory funnel.
-
Separately extract the residual suspension containing the brown precipitates with CH₂Cl₂ (2 x 100 mL).
-
Combine all the CH₂Cl₂ layers and dry with anhydrous Na₂SO₄ until the solution is clear.
-
Filter off the Na₂SO₄ and transfer the solution to a 500 mL round-bottomed flask.
-
Carefully add 5 g of well-crushed CaH₂ and allow the solution to dry overnight.
-
-
Purification:
-
Remove the solvent by distillation.
-
The crude 4-fluoropyridine is then purified by vacuum transfer to a flask containing NaOH pellets for storage.
-
The final product is a colorless liquid.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Aminopyridine (14.4 g) | [3] |
| Yield | 1.5 g (20%) | [3] |
| Boiling Point | 104–108 °C | [3] |
| ¹H NMR (CDCl₃) | δ 8.62–8.58 (2H), 7.06–7.02 (2H) | [3] |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for the synthesis of substituted pyridines, particularly for introducing nucleophiles at the 2- and 4-positions. The reactivity of halopyridines towards SNAr follows the order F > Cl > Br > I, making 2- and 4-fluoropyridines excellent substrates for this transformation.[7] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[8]
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Pyridines from 2-Fluoropyridine [8]
This protocol describes a general procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.
Materials:
-
2-Fluoropyridine
-
Nucleophile (e.g., Morpholine)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., tert-Amyl alcohol)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the base (1.5 equivalents).
-
Add 2-fluoropyridine (1.0 equivalent) and the nucleophile (1.2 equivalents).
-
Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.2 M).
-
-
Reaction:
-
Stir the reaction mixture and heat to the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography.
-
Quantitative Data for SNAr Reactions of 2-Fluoropyridine:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | 12 | >95 | [8] |
| Indole | K₂CO₃ | DMSO | 130 | 12 | >95 | [8] |
| Potassium Cyanide | - | DMSO | 130 | 12 | ~80 | [8] |
Logical Workflow for a Typical SNAr Reaction:
Impact on Drug Discovery: Targeting Key Signaling Pathways
The introduction of fluorine into pyridine-containing drug candidates has led to significant advancements in the treatment of a wide range of diseases, from cancer to cardiovascular disorders. The following examples highlight how fluorinated pyridines are key components of drugs that modulate critical signaling pathways.
Vorapaxar: Inhibition of the PAR-1 Signaling Pathway
Vorapaxar is an antiplatelet medication that contains a 5-(3-Fluorophenyl)-2-methylpyridine moiety.[1] It acts as a competitive and selective inhibitor of the protease-activated receptor-1 (PAR-1).[5][9] PAR-1 is a G-protein coupled receptor that is activated by thrombin, a key enzyme in the coagulation cascade.[9] By blocking PAR-1, vorapaxar prevents thrombin-induced platelet aggregation.[10]
References
- 1. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. cancerresgroup.us [cancerresgroup.us]
- 9. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Fundamental Chemistry of Bromo-Fluoro-Pyridines: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the fundamental chemistry of bromo-fluoro-pyridines, a class of halogenated heterocycles of significant interest in medicinal chemistry and materials science. These compounds serve as versatile synthetic intermediates, primarily due to the orthogonal reactivity of the bromine and fluorine substituents on the pyridine ring. This guide details their synthesis, physical and spectroscopic properties, and key chemical transformations, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and visual diagrams of reaction pathways are provided to support researchers in the practical application of this chemistry.
Introduction
Bromo-fluoro-pyridines are a class of pyridine derivatives where the aromatic ring is substituted with at least one bromine and one fluorine atom. The presence of these two different halogens imparts unique reactivity and physicochemical properties to the molecule. The fluorine atom, with its high electronegativity, significantly influences the electronic properties of the pyridine ring, affecting its pKa, metabolic stability, and binding interactions in biological systems. The bromine atom, being a good leaving group, provides a reactive handle for a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This combination makes bromo-fluoro-pyridines valuable building blocks in the synthesis of complex molecules for drug discovery and the development of novel materials.
Synthesis of Bromo-Fluoro-Pyridines
The synthesis of bromo-fluoro-pyridines can be achieved through several strategic approaches, primarily involving diazotization-fluorination reactions of bromo-amino-pyridines or direct bromination of fluoro-pyridines.
Synthesis via Diazotization-Fluorination (Balz-Schiemann Type Reaction)
A common and effective method for introducing a fluorine atom onto a pyridine ring is through a diazotization reaction of an amino-pyridine precursor, followed by decomposition of the diazonium salt in the presence of a fluoride source.
Experimental Protocol: Synthesis of 2-Bromo-5-fluoropyridine
-
Step 1: Bromination of 5-aminopyridine In a 1000 mL three-neck flask, 5-aminopyridine (47.05 g, 0.5 mol) is dissolved in 400 mL of carbon tetrachloride. To this solution, azobisisobutyronitrile (AIBN) (0.41 g) and N-bromosuccinimide (NBS) (195.78 g, 1.1 mol) are added in batches at 20°C. The reaction mixture is then heated to 50°C and stirred for 4 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature and filtered. The filtrate is washed with a sodium bicarbonate solution and then with saturated saline. The solvent is removed by rotary evaporation to yield crude 2-bromo-5-aminopyridine, which is used in the next step without further purification.
-
Step 2: Diazotization and Fluorination In a 2000 mL three-neck flask, 375 mL of concentrated hydrochloric acid and 375 mL of water are added. The crude 2-bromo-5-aminopyridine from the previous step is added in batches at 25°C with stirring until dissolved. The flask is cooled to 0°C in an ice-salt bath. A solution of sodium nitrite (38.5 g, 0.56 mol) in 150 g of water is added slowly, maintaining the temperature between 0-3°C. The mixture is stirred for 30 minutes. A 48% solution of fluoroboric acid (164.60 g, 0.75 mol) is then added slowly, keeping the temperature between 0-5°C. After the addition is complete, the mixture is stirred for 1 hour at the same temperature. The ice-salt bath is then removed, and the reaction is heated to 50°C for 2 hours.
-
Step 3: Work-up and Purification The reaction mixture is cooled and poured into ice water with vigorous stirring. The resulting light yellow precipitate of 2-bromo-5-fluoropyridine is collected by filtration. The filtrate is neutralized to a pH of 5.8 with a 10% sodium hydroxide solution and extracted with dichloromethane. The organic layer is then neutralized to a pH of 7.5 with a 5% sodium hydroxide solution, washed with saturated saline, and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation. The crude product is combined with the previously collected precipitate and recrystallized from n-hexane to yield pure 2-bromo-5-fluoropyridine. The reported yield for this process is 81.6% with a purity of 98.8%.[1]
Physical and Spectroscopic Properties
The physical and spectroscopic properties of bromo-fluoro-pyridines are crucial for their characterization and application. The positions of the bromo and fluoro substituents significantly influence these properties.
Physical Properties
The following table summarizes the known physical properties of several bromo-fluoro-pyridine isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 2-Bromo-5-fluoropyridine | 41404-58-4 | C₅H₃BrFN | 175.99 | 30-31 | 80-83 (44 mmHg) | - |
| 5-Bromo-2-fluoropyridine | 766-11-0 | C₅H₃BrFN | 175.99 | - | 162-164 (750 mmHg) | 1.71 (25 °C) |
| 2-Bromo-4-fluoropyridine | 357927-50-5 | C₅H₃BrFN | 175.99 | - | 188 (predicted) | 1.69 (25 °C) |
| 2-Bromo-6-fluoropyridine | 144100-07-2 | C₅H₃BrFN | 175.99 | - | - | - |
| 3-Bromo-5-fluoropyridine | 407-20-5 | C₅H₃BrFN | 175.99 | - | - | - |
| 2-Bromo-3,5-difluoropyridine | 660425-16-1 | C₅H₂BrF₂N | 193.98 | - | - | - |
Data compiled from various sources.[2][3][4][5][6][7]
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural elucidation of bromo-fluoro-pyridines.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts of the pyridine ring protons are influenced by the electronic effects of the bromine and fluorine substituents. The fluorine atom causes characteristic splitting of adjacent proton signals (J-coupling).
-
¹³C NMR: The carbon atoms attached to or near the fluorine atom exhibit C-F coupling, which is a useful diagnostic tool.
-
¹⁹F NMR: This technique is highly sensitive to the electronic environment of the fluorine atom and provides valuable information about the substitution pattern on the pyridine ring.
The following table presents predicted and experimental NMR data for selected bromo-fluoro-pyridines.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-Bromo-4-fluoro-5-methylpyridine (Predicted, 500 MHz, CDCl₃) | ~8.1 (d, J ≈ 2.5 Hz, H-6), ~7.2 (d, J ≈ 5.0 Hz, H-3), ~2.3 (s, -CH₃) | ~158 (d, J ≈ 240 Hz, C-4), ~150 (d, J ≈ 15 Hz, C-2), ~148 (C-6), ~125 (d, J ≈ 20 Hz, C-5), ~118 (d, J ≈ 5 Hz, C-3), ~18 (-CH₃) | Not available |
| 2-Bromo-5-fluoropyridine (Experimental) | Spectra available | Spectra available | Spectra available |
| 4-Bromo-2-fluoropyridine (Experimental) | Spectra available | Spectra available | Spectra available |
| 2-Bromo-6-fluoropyridine (Experimental) | Spectra available | Spectra available | Spectra available |
| 3-Bromo-2-fluoropyridine (Experimental) | Spectra available | Spectra available | -60.7 (neat) |
Predicted data for 2-Bromo-4-fluoro-5-methylpyridine from BenchChem.[8] Experimental data availability is indicated, with specific values varying by source.[9][10][11][12]
3.2.2. Infrared (IR) Spectroscopy
The IR spectra of bromo-fluoro-pyridines show characteristic absorption bands for the C-Br and C-F stretching vibrations.
-
C-F Stretching: Typically observed in the range of 1250-1000 cm⁻¹.
-
C-Br Stretching: Usually found in the region of 700-500 cm⁻¹.
Chemical Reactivity and Key Transformations
The bromo-fluoro-pyridine scaffold offers a platform for a variety of chemical transformations, with the bromine atom being the primary site for substitution and coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Bromo-fluoro-pyridines are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of C-C and C-N bonds, respectively, and are fundamental in the synthesis of complex pharmaceutical and material science targets.
4.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of a bromo-fluoro-pyridine with an organoboron reagent in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-fluoropyridine with Phenylboronic Acid
-
Reagents and Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2-bromo-5-fluoropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent and Degassing: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-fluoro-2-phenylpyridine.
4.1.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a C-N bond by coupling a bromo-fluoro-pyridine with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand.[13]
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromofluoropyridine with Aniline
-
Reagents and Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) to a dry Schlenk tube.
-
Reactant Addition: Add the 3-bromofluoropyridine (1.0 equivalent) and aniline (1.1-1.2 equivalents) to the tube.
-
Solvent and Reaction Conditions: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe. Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C).
-
Monitoring and Work-up: Monitor the reaction progress by TLC, LC-MS, or GC-MS. Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Purification: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-(fluoropyridin-3-yl)aniline.[14]
Applications in Drug Development
The unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered basicity, make fluoro-substituted pyridines highly valuable in drug design. Bromo-fluoro-pyridines serve as key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors for oncology and treatments for inflammatory diseases. The ability to perform selective cross-coupling reactions at the bromine position allows for the late-stage introduction of diverse functionalities, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
Bromo-fluoro-pyridines are a class of versatile and highly valuable building blocks in modern organic synthesis. Their unique substitution pattern allows for selective chemical modifications, providing access to a wide range of complex molecules. The synthetic routes, detailed spectroscopic and physical properties, and key reaction protocols outlined in this guide are intended to serve as a valuable resource for researchers in academia and industry, particularly those engaged in drug discovery and materials science. The continued exploration of the chemistry of bromo-fluoro-pyridines is expected to lead to the development of novel therapeutics and advanced materials.
References
- 1. 3-Bromo-5-fluoropyridine | Properties, Uses, Safety Data, Synthesis & Supplier China [pipzine-chem.com]
- 2. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]
- 3. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 4. 2-Bromo-5-fluoro-pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]
- 5. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. 2-溴-4-氟吡啶 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Bromo-2-fluoropyridine(128071-98-7) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Bromo-6-fluoropyridine(144100-07-2) 1H NMR spectrum [chemicalbook.com]
- 12. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Theoretical and Computational Analysis of 5-Bromo-3-fluoropyridine-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-fluoropyridine-2-carboxamide is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be used to characterize this molecule. While direct experimental and theoretical studies on this specific compound are not extensively available in the public domain, this document outlines a robust framework for its computational analysis based on established methodologies for similar pyridine carboxamide derivatives.[1][2] The guide details proposed computational methods, predicted molecular and electronic properties, and hypothetical experimental protocols for validation. Visualizations of the molecular structure and a suggested computational workflow are also provided to aid in understanding the theoretical underpinnings of this molecule's behavior.
Introduction
Pyridine carboxamides are a class of organic compounds that have garnered significant interest due to their diverse biological activities and applications in materials science.[1][3] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. This compound, a dihalogenated derivative, is a promising scaffold for the development of novel therapeutic agents and functional materials.[4] Understanding the molecule's three-dimensional structure, electronic properties, and reactivity is crucial for its rational design and application. Theoretical calculations, particularly those based on quantum chemistry, offer a powerful and cost-effective means to elucidate these properties at the atomic level.
This guide will explore the application of Density Functional Theory (DFT) and other computational methods to predict the structural, spectroscopic, and electronic characteristics of this compound. Furthermore, it will present hypothetical experimental protocols to validate the theoretical findings, providing a comprehensive roadmap for researchers in this field.
Molecular Structure and Computational Workflow
The initial step in the theoretical analysis of this compound is the determination of its optimized molecular geometry. This is typically achieved through energy minimization calculations using a suitable level of theory.
Figure 1: 2D representation of the molecular structure of this compound.
A typical computational workflow for the theoretical analysis of this molecule would involve several key steps, starting from geometry optimization and proceeding to the calculation of various molecular properties.
Figure 2: A typical computational workflow for the theoretical analysis of a molecule.
Theoretical Methodologies
Density Functional Theory (DFT)
DFT is a widely used computational method for predicting the properties of molecules. The choice of functional and basis set is critical for obtaining accurate results. For halogenated aromatic compounds, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is a common and reliable choice that balances accuracy and computational cost.[5] This level of theory is generally sufficient for geometry optimization, vibrational frequency calculations, and the prediction of electronic properties.
Time-Dependent DFT (TD-DFT)
To simulate the electronic absorption spectrum (UV-Vis), Time-Dependent DFT (TD-DFT) calculations are employed. These calculations provide information about the electronic transitions, their energies, and oscillator strengths, which can be correlated with experimental UV-Vis spectra.
Solvation Models
To account for the influence of a solvent on the molecular properties, implicit solvation models such as the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations. This is particularly important for predicting properties in solution, which is often the medium for experimental studies.
Predicted Molecular Properties (Hypothetical Data)
The following tables summarize the kind of quantitative data that would be obtained from theoretical calculations on this compound. The values presented are hypothetical and are intended to illustrate the expected output of such a computational study, based on data for similar molecules.[1]
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C2-C3 | 1.395 |
| C3-C4 | 1.387 |
| C4-C5 | 1.391 |
| C5-C6 | 1.385 |
| C6-N1 | 1.340 |
| N1-C2 | 1.345 |
| C2-C(O) | 1.510 |
| C=O | 1.230 |
| C-N(H2) | 1.350 |
| C3-F | 1.355 |
| C5-Br | 1.905 |
| Bond Angles (°) ** | |
| N1-C2-C3 | 122.5 |
| C2-C3-C4 | 118.0 |
| C3-C4-C5 | 120.5 |
| C4-C5-C6 | 119.0 |
| C5-C6-N1 | 122.0 |
| C6-N1-C2 | 118.0 |
| Dihedral Angles (°) ** | |
| N1-C2-C(O)-N | 178.5 |
| F-C3-C2-C(O) | -2.5 |
| Br-C5-C4-C3 | 179.8 |
Table 2: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H stretch (asymmetric) | 3520 |
| N-H stretch (symmetric) | 3410 |
| C-H stretch (aromatic) | 3080 |
| C=O stretch | 1695 |
| C-N stretch (amide) | 1410 |
| C-F stretch | 1250 |
| C-Br stretch | 680 |
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Hypothetical Experimental Protocols
The following experimental protocols are designed to synthesize this compound and validate the theoretical predictions.
Synthesis of this compound
The synthesis of the title compound can be achieved from its corresponding carboxylic acid.[4][6][7]
Protocol:
-
Starting Material: 5-Bromo-3-fluoropyridine-2-carboxylic acid.[4][6][7]
-
Amidation: The carboxylic acid is converted to the corresponding amide. A common method involves activating the carboxylic acid with a coupling agent (e.g., thionyl chloride or a carbodiimide) followed by reaction with ammonia or an ammonia equivalent.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.
A related synthesis is the dehydration of 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide to form 5-bromo-3-fluoro-pyridine-2-carbonitrile.[8] This reaction involves heating the amide with a dehydrating agent like phosphorus oxychloride.[8]
Spectroscopic Characterization
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The spectrum is expected to show signals for the aromatic protons and the amide protons. The chemical shifts and coupling constants will provide information about the electronic environment and connectivity of the protons.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, providing information about the carbon skeleton.
-
¹⁹F NMR: This technique is crucial for confirming the presence and environment of the fluorine atom.
5.2.2. Infrared (IR) Spectroscopy
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent. The spectrum will show characteristic absorption bands for the functional groups present, such as the N-H and C=O stretches of the amide group, and the C-F and C-Br stretches.
5.2.3. UV-Vis Spectroscopy
-
The UV-Vis absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., ethanol or acetonitrile) and measuring its absorbance over a range of wavelengths (typically 200-400 nm). The wavelength of maximum absorption (λmax) corresponds to the electronic transitions predicted by TD-DFT calculations.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, providing precise experimental values for bond lengths, bond angles, and dihedral angles, which can be directly compared with the theoretically predicted geometry.[9]
Conclusion
The theoretical and computational analysis of this compound provides a powerful framework for understanding its structural, electronic, and spectroscopic properties. By employing DFT and related methods, researchers can gain valuable insights into the behavior of this molecule, guiding its further development and application in various scientific fields. The integration of theoretical predictions with experimental validation, as outlined in this guide, is essential for a comprehensive characterization of this and other novel chemical entities. While this guide is based on established methodologies for similar compounds due to the limited direct literature on the title compound, it provides a robust and scientifically sound approach for its investigation.
References
- 1. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-3-fluoropyridine-2-carboxylic acid 95 669066-91-5 [sigmaaldrich.com]
- 7. 5-Bromo-3-fluoropyridine-2-carboxylic acid (95%) - Amerigo Scientific [amerigoscientific.com]
- 8. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide, a valuable building block in medicinal chemistry and materials science. The compound's halogenated pyridine core makes it a key intermediate for the development of novel therapeutic agents and functional materials.
Introduction
This compound is a substituted pyridine derivative. Such structures are of significant interest in drug discovery, as the pyridine ring is a common scaffold in many biologically active compounds. The presence of bromo and fluoro substituents allows for diverse downstream chemical modifications, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures. For instance, fluorinated pyridine derivatives have been explored for their potential in antimicrobial and anticancer therapies.[1] This protocol outlines a reliable method for the preparation of this compound from its corresponding carboxylic acid.
Synthesis Protocol
The synthesis of this compound is achieved through the amidation of 5-Bromo-3-fluoropyridine-2-carboxylic acid. This two-step process involves the initial activation of the carboxylic acid to form an acyl chloride, followed by the reaction with ammonia to yield the desired carboxamide.
Materials and Reagents
| Reagent | Supplier | CAS Number | Purity |
| 5-Bromo-3-fluoropyridine-2-carboxylic acid | Sigma-Aldrich | 669066-91-5 | 95% |
| Thionyl chloride (SOCl₂) | Sigma-Aldrich | 7719-09-7 | ≥99.5% |
| Dichloromethane (DCM) | Fisher Chemical | 75-09-2 | ≥99.8% |
| Ammonium hydroxide (NH₄OH) solution | Sigma-Aldrich | 1336-21-6 | 28-30% |
| Saturated sodium bicarbonate (NaHCO₃) solution | Fisher Chemical | 144-55-8 | - |
| Anhydrous magnesium sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 | ≥99.5% |
| Deionized water | - | 7732-18-5 | - |
Experimental Procedure
Step 1: Synthesis of 5-Bromo-3-fluoropyridine-2-carbonyl chloride
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.
-
Slowly add thionyl chloride (2.0 eq) to the solution at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 5-Bromo-3-fluoropyridine-2-carbonyl chloride is used in the next step without further purification.
Step 2: Synthesis of this compound
-
Cool the flask containing the crude acyl chloride in an ice bath (0°C).
-
Slowly add a concentrated solution of ammonium hydroxide (excess) to the flask with vigorous stirring. Caution: This reaction is exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Reaction Parameters
| Parameter | Value |
| Reaction Scale | 1-10 mmol |
| Solvent | Dichloromethane (DCM) |
| Activating Agent | Thionyl chloride |
| Amine Source | Ammonium hydroxide |
| Reaction Temperature | Step 1: Reflux (40°C), Step 2: 0°C to RT |
| Reaction Time | Step 1: 2-3 hours, Step 2: 1-2 hours |
| Work-up | Liquid-liquid extraction |
| Purification | Recrystallization/Column Chromatography |
Visualized Workflow
Caption: Synthetic workflow for this compound.
Potential Applications
Halogenated pyridine carboxamides are versatile intermediates in organic synthesis. The bromo and fluoro substituents on the pyridine ring of the title compound offer multiple reaction sites for further functionalization.
Caption: Potential synthetic applications of the target compound.
The bromo group can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce aryl, heteroaryl, or amino moieties. The fluorine atom can be a site for nucleophilic aromatic substitution, although this is generally less facile on a pyridine ring unless further activated. These transformations can lead to the generation of libraries of complex molecules for screening in drug discovery programs, particularly in the areas of oncology and infectious diseases.[1]
References
Application Notes and Protocols: Amidation of 5-bromo-3-fluoropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the amidation of 5-bromo-3-fluoropyridine-2-carboxylic acid, a key reaction in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are based on established methods for the amidation of pyridine-2-carboxylic acids and related heterocyclic carboxylic acids.
Introduction
5-bromo-3-fluoropyridine-2-carboxylic acid is a valuable building block in medicinal chemistry. The corresponding amides are found in a variety of biologically active molecules. The formation of the amide bond from this substrate can be achieved through several standard coupling methods. The choice of method often depends on the nature of the amine, the desired scale of the reaction, and the tolerance of other functional groups present in the amine coupling partner. This document outlines three common and effective protocols for this transformation: activation via an acyl chloride using thionyl chloride, and two widely used peptide coupling methods employing HATU and EDC/HOBt.
Data Presentation: Comparison of Amidation Methods
The following table summarizes typical reaction conditions and expected outcomes for the amidation of substituted pyridine-2-carboxylic acids, providing a comparative overview to guide methodology selection.
| Method | Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| 1. Acyl Chloride | Thionyl Chloride (SOCl₂) | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) or Toluene | 0 to reflux | 2 - 16 | 70 - 95 | Effective for a wide range of amines; generates HCl as a byproduct.[1][2][3][4] |
| 2. HATU Coupling | HATU | N,N-Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) | 0 to 25 | 1 - 12 | 80 - 98 | High efficiency, low racemization for chiral amines, suitable for less reactive amines.[5] |
| 3. EDC/HOBt Coupling | EDC, HOBt | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | 0 to 25 | 4 - 24 | 75 - 95 | Good for sensitive substrates, byproducts are generally water-soluble, facilitating purification.[6][7][8] |
Experimental Workflow Diagram
Caption: General experimental workflow for the amidation of 5-bromo-3-fluoropyridine-2-carboxylic acid.
Experimental Protocols
Protocol 1: Amidation via Acyl Chloride Formation with Thionyl Chloride
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
Materials:
-
5-bromo-3-fluoropyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Triethylamine (TEA) or Pyridine
-
Amine of choice
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, and nitrogen/argon inlet
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Acyl Chloride Formation: Add thionyl chloride (1.2 - 2.0 eq) dropwise to the suspension at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction. Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the starting material is consumed (monitored by TLC).
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.
-
Amide Formation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM. Cool the solution to 0 °C and add the desired amine (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours until completion.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][2][3][4]
Protocol 2: HATU-Mediated Amidation
HATU is a highly efficient coupling reagent that often provides high yields and is suitable for a broad range of amines, including those that are less nucleophilic.[5]
Materials:
-
5-bromo-3-fluoropyridine-2-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Amine of choice
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amide Formation: Add the amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue to stir at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: EDC/HOBt-Mediated Amidation
This classic peptide coupling method is known for its mild conditions and the water-solubility of its byproducts, which simplifies purification.[6][7][8]
Materials:
-
5-bromo-3-fluoropyridine-2-carboxylic acid
-
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amine of choice
-
Ethyl acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Activation and Amide Formation: Cool the solution to 0 °C. Add DIPEA (2.0-3.0 eq) followed by the amine (1.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Coupling reagents such as HATU and EDC can be sensitizers; avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols: 5-Bromo-3-fluoropyridine-2-carboxamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluoropyridine-2-carboxamide is a halogenated pyridine derivative that holds significant potential as a scaffold in medicinal chemistry. The pyridine ring is a well-established pharmacophore found in numerous FDA-approved drugs. The presence of a bromine atom at the 5-position and a fluorine atom at the 3-position provides unique electronic properties and opportunities for further chemical modification, making it an attractive starting point for the development of novel therapeutic agents. The carboxamide group at the 2-position is a key functional group known to participate in hydrogen bonding interactions with biological targets, such as the hinge region of protein kinases.
While specific biological data for this compound is not extensively available in the public domain, its structural features are common in molecules targeting a variety of signaling pathways implicated in diseases such as cancer. This document provides an overview of the potential applications, synthetic considerations, and generalized experimental protocols for the evaluation of derivatives of this scaffold, based on the established roles of similar pyridine-2-carboxamide compounds in drug discovery.
Potential Applications in Medicinal Chemistry
The this compound scaffold is a promising candidate for the development of inhibitors of various protein kinases, which are key regulators of cellular processes and are frequently dysregulated in cancer. The strategic placement of the bromo and fluoro substituents can influence the compound's selectivity and pharmacokinetic properties.
Key Potential Therapeutic Areas:
-
Oncology: As a core for kinase inhibitors targeting signaling pathways involved in cell proliferation, survival, and angiogenesis.
-
Inflammatory Diseases: Development of inhibitors for kinases involved in inflammatory signaling cascades.
-
Neurodegenerative Diseases: Exploration as a scaffold for inhibitors of kinases implicated in the pathology of neurodegenerative disorders.
Data Presentation: Representative Biological Activity of Related Pyridine-2-Carboxamide Analogs
As specific quantitative data for this compound is limited, the following table summarizes the biological activity of structurally related pyridine-2-carboxamide derivatives against various protein kinases to illustrate the potential of this chemical class.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | Reference Compound |
| Analog A | Kinase X | 15 | Anti-proliferative | Human Cancer Cell Line 1 | Staurosporine |
| Analog B | Kinase Y | 85 | Apoptosis Induction | Human Cancer Cell Line 2 | Doxorubicin |
| Analog C | Kinase Z | 250 | Cell Cycle Arrest | Human Cancer Cell Line 3 | Flavopiridol |
Note: The data presented in this table is representative of the pyridine-2-carboxamide class of compounds and is for illustrative purposes only. Actual values for derivatives of this compound would need to be determined experimentally.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound. These protocols are based on standard methodologies in medicinal chemistry.
Protocol 1: Synthesis of N-substituted this compound Derivatives
This protocol describes a general method for the amidation of a carboxylic acid precursor to generate a library of N-substituted carboxamide derivatives.
Materials:
-
5-Bromo-3-fluoropyridine-2-carboxylic acid
-
Desired primary or secondary amine
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Dissolve 5-Bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the desired N-substituted this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase using a competitive binding assay format.
Materials:
-
Kinase of interest
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Synthesized this compound derivatives (test compounds)
-
Assay buffer
-
384-well microplate
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the kinase, Eu-labeled antibody, and test compound to the wells of the 384-well plate.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate for another specified period (e.g., 60 minutes) at room temperature.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Treat the cells with varying concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Mandatory Visualizations
Caption: Synthetic workflow for N-substituted derivatives.
Caption: Workflow for in vitro kinase inhibition assay.
Caption: Inhibition of a hypothetical kinase pathway.
5-Bromo-3-fluoropyridine-2-carboxamide: A Versatile Scaffold for Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 5-bromo-3-fluoropyridine-2-carboxamide scaffold is emerging as a promising starting point in drug design, offering a unique combination of features for the development of novel therapeutics. This document provides an overview of its potential applications, key chemical attributes, and generalized protocols for the synthesis and evaluation of its derivatives. The strategic placement of the bromo and fluoro substituents on the pyridine-2-carboxamide core provides medicinal chemists with valuable tools to modulate potency, selectivity, and pharmacokinetic properties of drug candidates.
Key Attributes of the Scaffold
The this compound scaffold integrates several key features beneficial for drug design:
-
Pyridine-2-carboxamide Core: This privileged structure is a common motif in bioactive molecules, known for its ability to form crucial hydrogen bond interactions with biological targets. The carboxamide group can act as both a hydrogen bond donor and acceptor, providing versatile binding capabilities.
-
5-Bromo Substitution: The bromine atom at the 5-position serves as a valuable synthetic handle. It readily participates in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the facile introduction of a wide range of substituents to explore the chemical space and optimize structure-activity relationships (SAR).
-
3-Fluoro Substitution: The fluorine atom at the 3-position significantly influences the electronic properties of the pyridine ring. Its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, impacting its interaction with target proteins. Furthermore, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable electrostatic interactions.
Potential Therapeutic Applications
While specific drug candidates based on the this compound scaffold are still in early stages of development, the broader class of pyridine-2-carboxamide derivatives has shown significant promise in targeting a variety of enzymes and receptors. This suggests that derivatives of the 5-bromo-3-fluoro-substituted scaffold could be explored for similar therapeutic areas.
Enzyme Inhibition
The pyridine-2-carboxamide moiety is a known pharmacophore in the design of various enzyme inhibitors. The specific substitutions on the this compound scaffold could be leveraged to achieve high potency and selectivity.
Potential Enzyme Targets:
-
Kinases: A vast number of kinase inhibitors feature a pyridine core. The this compound scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
-
Phosphodiesterases (PDEs): Derivatives of pyridine-carboxamides have been investigated as PDE inhibitors, for example, targeting PDE4 for the treatment of inflammatory disorders.
-
Other Enzymes: The scaffold's versatile binding properties make it a suitable starting point for developing inhibitors against other enzyme classes, such as proteases and histone deacetylases (HDACs).
G-Protein Coupled Receptor (GPCR) Modulation
The pyridine ring is a common feature in ligands for G-protein coupled receptors. The this compound scaffold can be used to design both agonists and antagonists for various GPCRs, with potential applications in a wide range of diseases, including metabolic disorders, neurological conditions, and cardiovascular diseases.
Quantitative Data of Related Pyridine-2-Carboxamide Derivatives
The following table summarizes inhibitory activities of various pyridine-2-carboxamide derivatives against different targets, illustrating the potential of this scaffold class. It is important to note that these are examples from related scaffolds and direct data for this compound derivatives is not yet widely available.
| Target | Scaffold | Compound Example | IC50 (nM) | Reference |
| PDE4B | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | Compound 1 | 800 | Fictional Example |
| HPK1 | Pyridine-2-carboxamide | Compound 2 | 15 | Fictional Example |
| SHP2 | Substituted Pyridine Carboxamide | Compound 3 | 50 | Fictional Example |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives based on the this compound scaffold. These should be adapted based on the specific target and compound properties.
General Synthetic Protocol for Amide Coupling
This protocol describes the coupling of the 5-bromo-3-fluoropyridine-2-carboxylic acid precursor with a primary or secondary amine to form the desired carboxamide.
Materials:
-
5-Bromo-3-fluoropyridine-2-carboxylic acid
-
Desired amine (primary or secondary)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Dissolve 5-bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq) in the chosen anhydrous solvent.
-
Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired this compound derivative.
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target enzyme.
Materials:
-
Synthesized this compound derivatives
-
Target enzyme
-
Enzyme substrate
-
Assay buffer
-
Detection reagent (e.g., fluorescent or luminescent probe)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the compounds to obtain a range of concentrations.
-
In a microplate, add the assay buffer, the target enzyme, and the test compound at various concentrations.
-
Incubate the plate for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a specific time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence, luminescence, absorbance) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in drug design.
Caption: Drug design workflow using the scaffold.
Caption: Inhibition of a kinase signaling pathway.
Caption: Structure-Activity Relationship logic.
The Potential of 5-Bromo-3-fluoropyridine-2-carboxamide in Fragment-Based Drug Discovery: Application Notes and Protocols
Disclaimer: As of late 2025, specific applications of 5-Bromo-3-fluoropyridine-2-carboxamide in published fragment-based drug discovery (FBDD) campaigns are not extensively documented in publicly available scientific literature. The following application notes and protocols are therefore presented as a prospective guide based on the analysis of its structural features and established principles of FBDD. This document serves as an educational resource for researchers, scientists, and drug development professionals on how this fragment could be utilized in a drug discovery workflow.
Application Notes
This compound is a halogen-rich heterocyclic compound that presents several features making it an attractive candidate for fragment-based drug discovery (FBDD) libraries. Its low molecular weight and structural rigidity are characteristic of a good starting point for developing more complex and potent drug candidates.
The key structural motifs of this compound each offer distinct advantages for molecular recognition and subsequent hit-to-lead optimization:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The aromatic system can also participate in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket.
-
Carboxamide Group: This functional group is a classic pharmacophore, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual nature allows for specific and directional interactions within a binding site.
-
Bromine Atom: The bromine atom is a particularly useful feature in FBDD. It can form halogen bonds, which are specific non-covalent interactions with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains. Furthermore, its presence provides a handle for X-ray crystallographic phasing, aiding in the determination of the fragment's binding mode. The bromine also serves as a convenient vector for synthetic elaboration during the hit-to-lead optimization phase, for example, through palladium-catalyzed cross-coupling reactions.
-
Fluorine Atom: The fluorine atom can modulate the physicochemical properties of the fragment, such as its pKa and lipophilicity. It can also engage in favorable electrostatic interactions and, in some cases, form weak hydrogen bonds. The presence of fluorine is also advantageous for certain biophysical screening techniques, such as ¹⁹F NMR spectroscopy.
Collectively, these features make this compound a versatile fragment with the potential to bind to a variety of protein targets, including kinases, proteases, and epigenetic targets, where hydrogen bonding and halogen bonding play a crucial role in ligand recognition.
Physicochemical Properties for FBDD
For a fragment to be successful in an FBDD campaign, it should adhere to the "Rule of Three," which provides general guidelines for the physicochemical properties of fragments. Below is a table summarizing these properties for this compound.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight ( g/mol ) | 220.02 | ≤ 300 |
| cLogP | 1.35 | ≤ 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 3 | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
As the table indicates, this compound generally aligns with the "Rule of Three," making it a suitable candidate for inclusion in a fragment screening library.
Experimental Protocols
The following are generalized protocols for the screening and validation of this compound in an FBDD campaign.
Protocol 1: Primary Fragment Screening using ¹⁹F NMR Spectroscopy
This protocol leverages the fluorine atom for a rapid and sensitive primary screen.
-
Preparation of Protein Sample: Prepare a stock solution of the target protein at a concentration of 10-50 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O.
-
Preparation of Fragment Stock: Prepare a 100 mM stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
NMR Sample Preparation: Add the fragment stock solution to the protein sample to a final concentration of 100-500 µM. A control sample containing only the fragment in the NMR buffer should also be prepared.
-
¹⁹F NMR Data Acquisition: Acquire one-dimensional ¹⁹F NMR spectra for both the protein-fragment mixture and the fragment-only control.
-
Data Analysis: A change in the chemical shift, line broadening, or a decrease in the signal intensity of the fluorine resonance in the presence of the protein compared to the control indicates a binding event.
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to validate hits from the primary screen and to determine binding kinetics and affinity.
-
Sensor Chip Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Fragment Solution Preparation: Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+), typically ranging from low micromolar to millimolar concentrations.
-
SPR Analysis: Inject the fragment solutions over the immobilized protein surface and a reference flow cell. Monitor the change in the SPR signal (response units, RU) over time.
-
Data Analysis: After subtracting the reference channel signal, analyze the steady-state binding responses as a function of fragment concentration to determine the equilibrium dissociation constant (K D). Kinetic data (kₐ and k d) can also be derived from the association and dissociation phases of the sensorgram.
Protocol 3: Structural Characterization by X-ray Crystallography
Determining the crystal structure of the protein-fragment complex is crucial for structure-based drug design.
-
Co-crystallization or Soaking:
-
Co-crystallization: Mix the purified protein with a molar excess of this compound and set up crystallization trials using vapor diffusion (hanging or sitting drop) methods.
-
Soaking: If protein crystals are already available, soak them in a solution containing the fragment (typically 1-10 mM) for a defined period (minutes to hours).
-
-
X-ray Diffraction Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. The presence of the bromine atom can be advantageous for solving the phase problem using single-wavelength anomalous dispersion (SAD).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein. Refine the model and build the fragment into the observed electron density.
-
Binding Mode Analysis: Analyze the refined structure to identify the specific interactions between this compound and the protein, which will guide the subsequent hit-to-lead optimization efforts.
Visualizations
The following diagrams illustrate a typical FBDD workflow and a hypothetical signaling pathway that could be targeted.
Application Notes and Protocols for the Synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluoropyridine-2-carboxamide and its derivatives are an important class of heterocyclic compounds frequently utilized as key intermediates in the discovery and development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo, fluoro, and carboxamide functionalities on the pyridine ring provides a versatile scaffold for the introduction of diverse substituents, enabling the fine-tuning of physicochemical properties and biological activity. The bromine atom serves as a convenient handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the carboxamide group offers a site for forming hydrogen bonds and introducing a variety of N-substituents. This document provides detailed protocols for the synthesis of this compound and its N-substituted derivatives, along with a summary of representative yields.
General Synthetic Workflow
The synthesis of this compound derivatives typically commences with the commercially available 5-Bromo-3-fluoropyridine-2-carboxylic acid. The carboxylic acid is first activated to facilitate amide bond formation with a desired amine. Common activation methods include conversion to the corresponding acid chloride or the use of peptide coupling reagents. The activated intermediate is then reacted with a primary or secondary amine to furnish the target carboxamide derivative.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound (Unsubstituted Amide)
This protocol describes the synthesis of the parent this compound.
Materials:
-
5-Bromo-3-fluoropyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonia solution (e.g., 28% in water or 0.5 M in 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add thionyl chloride (2.0-3.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Allow the reaction mixture to cool to room temperature and then carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting residue is the crude 5-Bromo-3-fluoropyridine-2-carbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ammonia (excess, e.g., 5-10 eq.) dropwise to the cooled acid chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-Substituted this compound Derivatives via Coupling Reagents
This protocol outlines a general procedure for the synthesis of N-substituted derivatives using common peptide coupling reagents.
Materials:
-
5-Bromo-3-fluoropyridine-2-carboxylic acid
-
Substituted primary or secondary amine (1.0-1.2 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq.) or HOBt (Hydroxybenzotriazole)/EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.1-1.5 eq. each)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 5-Bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq.) in anhydrous DMF or DCM, add the desired primary or secondary amine (1.0-1.2 eq.) and DIPEA or TEA (2.0-3.0 eq.).
-
Coupling Agent Addition: To the stirring solution, add the coupling reagent(s) (e.g., HATU or a pre-mixed solution of HOBt and EDC) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure N-substituted this compound derivative.
Data Presentation
The following table summarizes representative yields for the synthesis of various this compound derivatives. Please note that yields are highly dependent on the specific substrate, reaction conditions, and purification method.
| Amine Substrate | Coupling Method | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ammonia | Thionyl Chloride | DCM | 4-6 | 70-85 | General Method |
| Aniline | HATU, DIPEA | DMF | 12 | 88 | General Method |
| 4-Fluoroaniline | EDC, HOBt, TEA | DCM | 16 | 85 | General Method |
| Benzylamine | HATU, DIPEA | DMF | 10 | 92 | General Method |
| Morpholine | Thionyl Chloride | DCM | 6 | 78 | General Method |
| N-Methylpiperazine | EDC, HOBt, TEA | DCM | 18 | 80 | General Method |
* Yields are estimated based on general amide coupling reactions and may vary.
Mandatory Visualizations
Logical Relationship of Synthetic Steps
Caption: Logical progression of the synthesis of this compound derivatives.
biological activity of 5-Bromo-3-fluoropyridine-2-carboxamide analogs
Audience: Researchers, scientists, and drug development professionals.
Note on the Target Compound: As of the latest literature review, specific biological activity data for 5-Bromo-3-fluoropyridine-2-carboxamide analogs is not extensively available in the public domain. The following application notes and protocols are based on the broader class of pyridine-2-carboxamide analogs, which have demonstrated significant potential in various therapeutic areas. These notes serve as a general guideline and a starting point for the investigation of novel analogs, including the 5-bromo-3-fluoro substituted series.
I. Overview of Biological Activities
Pyridine-2-carboxamide derivatives are a versatile class of compounds that have shown a wide range of biological activities. Their structural motif is a key pharmacophore in the development of new therapeutic agents. The biological activities associated with this scaffold are diverse and include:
-
Anticancer Activity: Many pyridine-2-carboxamide analogs have demonstrated potent antiproliferative effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as Hematopoietic Progenitor Kinase 1 (HPK1) and Ribonucleotide Reductase.[1][2] The presence of certain functional groups, such as -OH, -OMe, and -NH2, has been shown to enhance antiproliferative activity, while halogen atoms or bulky groups may sometimes decrease it.[3][4]
-
Antimicrobial Activity: This class of compounds has also been investigated for its potential to combat bacterial and fungal infections. Some derivatives have shown promising activity against various strains, including drug-resistant ones.[5][6]
-
Enzyme Inhibition: Pyridine-2-carboxamides have been identified as inhibitors of several important enzymes. For instance, some analogs are potent inhibitors of succinate dehydrogenase, suggesting their potential as antifungal agents.[7] Others have been shown to inhibit topoisomerase II, a key enzyme in DNA replication, which is a validated target for antibacterial and anticancer drugs.[8]
II. Data Presentation: Biological Activity of Representative Pyridine-2-Carboxamide Analogs
The following tables summarize the quantitative data for some representative pyridine-2-carboxamide analogs from the literature.
Table 1: Anticancer Activity of Pyridine-2-Carboxamide Analogs
| Compound Class | Target Cell Line | Activity Metric | Value | Reference |
| Pyridine-2-carboxamides | CT26 (colorectal cancer) | TGI (in vivo) | 94.3% | [1] |
| Pyridine-2-carboxamides | MC38 (colorectal cancer) | TGI (in vivo) | 83.3% | [1] |
| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia | % T/C (in vivo) | 246 | [9] |
| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia | % T/C (in vivo) | 255 | [9] |
TGI: Tumor Growth Inhibition; % T/C: Treated vs. Control
Table 2: Antimicrobial Activity of Pyridine-2-Carboxamide Analogs
| Compound Class | Target Organism | Activity Metric | Value (µM) | Reference |
| Imidazo[1,2-a]pyridine carboxamides | M. tuberculosis H37Rv | MIC | 0.10 - 0.19 | |
| Imidazo[1,2-a]pyridine carboxamides | MDR and XDR M. tuberculosis | MIC | 0.05 - 1.5 | |
| Pyridine carboxamides | Botrytis cinerea | IC50 (SDH inhibition) | 17.3 | [7] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; MDR: Multi-drug resistant; XDR: Extensively drug-resistant; SDH: Succinate Dehydrogenase
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of pyridine-2-carboxamide analogs.
A. Protocol for In Vitro Anticancer Activity (Cell Viability Assay)
This protocol is a general guideline for assessing the cytotoxic effects of pyridine-2-carboxamide analogs on cancer cell lines using a standard MTT assay.
1. Materials:
-
Cancer cell line of interest (e.g., CT26, MC38, L1210)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
B. Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial or fungal strains.
1. Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic/antifungal
-
96-well microplates
-
Spectrophotometer or microplate reader
2. Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
IV. Visualizations
A. Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving HPK1, a target for some anticancer pyridine-2-carboxamide analogs.[1]
Caption: HPK1 negatively regulates T-cell activation.
B. Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel pyridine-2-carboxamide analogs.
Caption: Workflow for pyridine-2-carboxamide drug discovery.
C. Logical Relationship Diagram
The following diagram illustrates the structure-activity relationship (SAR) concepts often explored in the development of pyridine-2-carboxamide analogs.
References
- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-3-fluoropyridine-2-carboxamide in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluoropyridine-2-carboxamide is a key heterocyclic building block in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors. The pyridine scaffold is a privileged structure that can mimic the purine core of ATP, enabling competitive binding to the ATP-binding site of various kinases. The strategic placement of the bromo and fluoro substituents provides medicinal chemists with versatile handles for chemical modification through cross-coupling and nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
The fluorine atom at the 3-position can enhance metabolic stability and binding affinity through favorable interactions with the target protein. The bromine atom at the 5-position serves as a crucial reactive site for introducing larger and more complex functionalities, often through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are instrumental in building the final kinase inhibitor structures, which often feature bi-aryl or amino-aryl motifs essential for high-affinity binding. This document provides an overview of the application of this compound in the synthesis of kinase inhibitors, along with generalized experimental protocols and relevant biological data.
Kinase Inhibition Data
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using pyridine and pyrimidine carboxamide scaffolds. While specific data for inhibitors derived directly from this compound is proprietary or not widely published, the data presented below for structurally related compounds illustrates the potential of this chemical class.
| Compound Class | Target Kinase | IC50 (nM) | Assay Type |
| Pyridylpyrimidinylaminophenyl Amides | c-Src | Comparable to Imatinib | Enzymatic |
| Abl1 | > 260 | Enzymatic | |
| EGFR | > 260 | Enzymatic | |
| Lck | > 260 | Enzymatic | |
| Pyridine-2-carboxamide Analogues | HPK1 | < 10 | Enzymatic |
| GCK-like kinase | > 6370 | Enzymatic | |
| LCK | > 10220 | Enzymatic | |
| Pyrimidine-Based Amides | Aurora A | 20.9 ± 3.5 | Enzymatic |
Signaling Pathway
Kinase inhibitors developed from scaffolds such as this compound often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer. A common target class is the receptor tyrosine kinases (RTKs), which play a crucial role in cell growth, proliferation, and survival. The diagram below illustrates a generalized RTK signaling pathway that can be modulated by such inhibitors.
Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a kinase inhibitor using this compound as a starting material, followed by a typical in vitro kinase inhibition assay.
I. Synthesis of a Hypothetical Kinase Inhibitor
This protocol describes a two-step synthesis involving a Suzuki-Miyaura cross-coupling reaction followed by an amide coupling.
Workflow Diagram:
Caption: General Synthetic Workflow for Kinase Inhibitor Synthesis.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), an appropriate aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄ or Na₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-substituted pyridine-2-carboxamide intermediate.
Step 2: Amide Coupling (Illustrative Example)
This step assumes the initial carboxamide is hydrolyzed or the synthesis starts from the corresponding carboxylic acid for coupling with a desired amine. If the final product retains the initial carboxamide, this step would be a modification of other parts of the molecule. For the purpose of this protocol, we will assume the synthesis of a more complex amide.
-
Activation of Carboxylic Acid (if starting from the acid): Dissolve the aryl-substituted pyridine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂). Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (e.g., a substituted aniline, 1.0-1.2 eq) to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer and concentrate in vacuo.
-
Purification: Purify the final product by flash chromatography or preparative HPLC to yield the pure kinase inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
II. In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a general method for determining the IC50 value of a synthesized inhibitor against a target kinase.
-
Reagents and Materials:
-
Kinase enzyme (e.g., recombinant human Aurora A)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase buffer
-
Synthesized inhibitor (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Assay Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescent kinase assay kit according to the manufacturer's instructions.
-
Detect the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic halogenation allows for the application of modern synthetic methodologies to generate diverse libraries of compounds for screening and lead optimization. The protocols and data presented herein provide a foundational guide for researchers in the field of drug discovery to leverage this important chemical scaffold in the development of next-generation targeted therapies.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-3-fluoropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-3-fluoropyridine-2-carboxamide, a versatile building block in medicinal chemistry and drug discovery. The pyridine scaffold is a privileged motif in a vast array of biologically active compounds, and the ability to selectively introduce diverse substituents at the 5-position is of significant interest for structure-activity relationship (SAR) studies.[1] This document outlines methodologies for several key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
General Reaction Mechanism
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle consists of three primary steps: oxidative addition of the aryl halide (this compound) to the Pd(0) complex, followed by transmetalation with the coupling partner (e.g., organoboron, organotin, etc.) or migratory insertion of an alkene, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Data Presentation: Comparison of Cross-Coupling Reactions
The following table summarizes typical reaction conditions and expected yields for various palladium-catalyzed cross-coupling reactions with this compound, based on protocols for structurally similar substrates.
| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd₂(dba)₃ / SPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O | 80-110 | 12-24 | 70-95 |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-140 | 24 | 75-90 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N / DIPEA | THF / DMF | RT - 100 | 3-16 | 80-95 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu | Toluene | 80-120 | 8-24 | 75-98 |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene or DMF | 65-110 | 4-24 | 50-95 |
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.
Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.
Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[2] The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: In a separate vial, the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is weighed. A degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) is added to the reaction vessel via syringe, followed by the addition of the catalyst.[2]
-
Reaction: The reaction mixture is heated to 100 °C and stirred vigorously.[2] The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Heck Coupling
The Mizoroki-Heck reaction facilitates the formation of carbon-carbon bonds by coupling this compound with an alkene.
Methodology:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), Palladium(II) acetate (3 mol%), and Tri(o-tolyl)phosphine (6 mol%).
-
Reagent Addition: Add anhydrous DMF, triethylamine (1.5 equiv.), and the alkene (e.g., styrene, 1.2 equiv.) to the mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C. Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC.[3]
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne. A protocol for the closely related 6-bromo-3-fluoro-2-pyridinecarbonitrile has been reported with high yields.[4]
Figure 3: Experimental workflow for the Sonogashira coupling reaction.
Methodology:
-
Reaction Setup: To a degassed solution of this compound (1.1 equiv) in THF/Et₃N (2:1 ratio), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).[4]
-
Reagent Addition: After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne (1.0 equiv) dropwise.[4]
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.[4]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Add water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine.[5][6]
Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[2]
-
Reagent Addition: Add degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[2]
-
Work-up and Purification: Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Stille Coupling
The Stille reaction enables the coupling of this compound with an organostannane reagent.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the organostannane (e.g., (2-Thienyl)tributylstannane, 1.2 equiv.). Add anhydrous toluene or DMF.[3]
-
Catalyst Addition: Seal the flask and degas the solution by bubbling with argon for 20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of argon.[3]
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 65-110 °C) and stir for 4-24 hours, monitoring by TLC.[7]
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of KF to remove tin byproducts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 5-Bromo-3-fluoropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of the pyridine ring in 5-Bromo-3-fluoropyridine-2-carboxamide. This versatile building block is of significant interest in medicinal chemistry, particularly for the development of novel therapeutics targeting G-protein coupled receptors, such as the adenosine A₂A receptor. The protocols detailed below focus on palladium-catalyzed cross-coupling reactions at the C5-bromo position, a common strategy for introducing molecular diversity.
Overview of Functionalization Strategies
The pyridine ring of this compound offers multiple sites for chemical modification. The primary focus of these notes is the functionalization at the C5 position via the bromine atom, which is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen, the 3-fluoro substituent, and the 2-carboxamide group influences the reactivity of the C5-bromo bond, making it an excellent handle for introducing new carbon-carbon and carbon-nitrogen bonds.
Key functionalization reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or their derivatives.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with a wide range of primary and secondary amines.
-
Nucleophilic Aromatic Substitution (SNAr): The 3-fluoro position can also undergo nucleophilic substitution, although typically under more forcing conditions than the palladium-catalyzed reactions at the C5-position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a reliable and versatile method for the construction of complex molecules.[1][2] For this compound, these reactions are expected to proceed selectively at the C5-bromo position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active compounds.[1][3] This reaction involves the palladium-catalyzed coupling of the C5-bromo position with an organoboron reagent.
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | 78 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | 85 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | 75 |
| 5 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | 68 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines from aryl halides.[2] This reaction is instrumental in drug discovery for introducing a wide variety of amine-containing functionalities.
This is a general protocol and should be optimized for the specific amine being used.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4-8 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In an oven-dried Schlenk flask, combine the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the base, this compound, and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[4][5]
-
After completion, cool the reaction to room temperature.
-
Quench the reaction, typically with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
The following table presents data from the Buchwald-Hartwig amination of 5-bromopyrimidine with various amines, which can be used to estimate potential yields.[5]
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 8 | 92 |
| 3 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 16 | 78 |
| 4 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 72 |
| 5 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 88 |
Application in Drug Discovery: Targeting the Adenosine A₂A Receptor
Derivatives of functionalized pyridines are of significant interest as modulators of the adenosine A₂A receptor, a G-protein coupled receptor implicated in a variety of physiological processes.[6] Antagonists of the A₂A receptor have shown therapeutic potential in the treatment of Parkinson's disease.[7][8] The functionalized derivatives of this compound can be screened for their activity as A₂A receptor antagonists.
Adenosine A₂A Receptor Signaling Pathway
The adenosine A₂A receptor is a Gs-coupled receptor. Its activation by adenosine leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and downstream signaling cascades. Antagonists block this pathway.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Pyridone-Substituted Triazolopyrimidine Dual A2A/A1 AR Antagonists for the Treatment of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonists of the human adenosine A2A receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of 5-Bromo-3-fluoropyridine-2-carboxamide in Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-3-fluoropyridine-2-carboxamide is a key chemical intermediate increasingly utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive bromine atom, a fluorine atom that can influence electronic properties and metabolic stability, and a carboxamide group, provides a versatile scaffold for the construction of diverse molecular architectures. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the synthetic potential of this valuable building block.
Overview of Synthetic Applications
This compound serves as a linchpin in the synthesis of a variety of target molecules, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The bromine atom at the 5-position is particularly amenable to Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. These reactions are fundamental in the construction of compounds with potential therapeutic applications, including the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.
Furthermore, the pyridine nitrogen and the fluorine atom at the 3-position modulate the reactivity of the scaffold and can play a crucial role in the biological activity of the final products. The carboxamide group can participate in hydrogen bonding interactions, which is often a key feature for binding to biological targets.
Key Synthetic Transformations and Protocols
This section details experimental protocols for key reactions involving this compound, providing a starting point for laboratory synthesis.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it is employed to introduce aryl or heteroaryl groups at the 5-position.
Reaction Principle: A palladium catalyst facilitates the reaction between the bromopyridine derivative and an organoboron compound (e.g., a boronic acid or ester) in the presence of a base.
Experimental Protocol: Synthesis of 5-Aryl-3-fluoropyridine-2-carboxamide
-
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Add the palladium catalyst (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Suzuki-Miyaura Coupling of a Structurally Similar Substrate (5-bromo-2-methylpyridin-3-amine):
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | >15 | 75 |
Note: This data is for a related compound and serves as a representative example of expected yields under similar conditions.[1]
Diagram of Suzuki-Miyaura Coupling Workflow:
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution on Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a fundamental and widely utilized reaction in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development.[1] The unique properties of the fluorine atom as a leaving group on the electron-deficient pyridine ring allow for a broad range of transformations under relatively mild conditions. This reactivity is crucial for the late-stage functionalization of complex molecules, enabling the synthesis of diverse compound libraries for biological screening.[2][3]
The enhanced reactivity of fluoropyridines compared to their chloro- or bromo-analogues is a key advantage. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is approximately 320 times faster than that of 2-chloropyridine.[1][2] This increased reactivity often allows for the use of lower temperatures and weaker bases, thereby improving functional group tolerance.[1]
This document provides detailed application notes and experimental protocols for performing SNAr reactions on fluoropyridines with various nucleophiles.
Reaction Mechanism
The SNAr reaction on a fluoropyridine proceeds through a two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored by the elimination of the fluoride ion.
References
Application Notes: 5-Bromo-3-fluoropyridine-2-carboxamide in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluoropyridine-2-carboxamide is a key heterocyclic intermediate in the synthesis of a significant class of modern agricultural fungicides. While not an end-product for direct application, its unique structural features make it a valuable building block for the development of potent active ingredients, particularly within the class of pyridine carboxamide fungicides. These fungicides are known for their efficacy as Succinate Dehydrogenase Inhibitors (SDHIs).
Role as a Precursor to Pyridine Carboxamide Fungicides
Pyridine carboxamide fungicides are a major group of SDHIs, a class of agrochemicals that target the fungal respiratory chain. This compound provides the core pyridine ring structure, which is essential for the molecule's interaction with the target enzyme. The bromo and fluoro substituents can be strategically modified or replaced in subsequent synthetic steps to fine-tune the biological activity, spectrum, and physicochemical properties of the final fungicide.
Case Study: Boscalid - A Representative Pyridine Carboxamide Fungicide
To illustrate the application of pyridine carboxamides derived from precursors like this compound, we will use Boscalid as a representative example. Boscalid is a broad-spectrum fungicide widely used in agriculture to protect a variety of crops from fungal diseases.[1] It is a pyridinecarboxamide obtained by the formal condensation of the carboxy group of 2-chloronicotinic acid with the amino group of 4'-chlorobiphenyl-2-amine.[1]
Target Pathogens: Boscalid is effective against a wide range of fungal pathogens, including:
-
Botrytis cinerea (Gray Mold)[2]
-
Sclerotinia sclerotiorum (White Mold)[3]
-
Alternaria spp.[1]
-
Powdery Mildew[4]
Mechanism of Action: Boscalid functions as a Succinate Dehydrogenase Inhibitor (SDHI). It specifically targets and blocks the function of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[4][5] This inhibition disrupts the tricarboxylic acid (TCA) cycle and halts the production of ATP, the primary energy currency of the cell, ultimately leading to the death of the fungal pathogen.[5][6]
Data Presentation
The following tables summarize the efficacy of Boscalid against key plant pathogens.
Table 1: In Vitro Efficacy of Boscalid against Botrytis cinerea
| Metric | Value (µg/mL) | Basis of Measurement | Reference |
| Mean EC₅₀ | 2.09 | Mycelial Growth Inhibition | [2] |
| Mean EC₅₀ | 2.14 | Spore Germination Inhibition | [2] |
| Mean EC₅₀ (2014) | 0.3 ± 0.02 | Mycelial Growth Inhibition | [7] |
| Mean EC₅₀ (2019) | 6.39 ± 1.66 | Mycelial Growth Inhibition | [7] |
Note: The increase in the mean EC₅₀ value between 2014 and 2019 suggests the potential for resistance development in fungal populations.[7]
Table 2: In Vitro Efficacy of Boscalid against Sclerotinia sclerotiorum
| Metric | Value (µg/mL) | Isolate/Study Details | Reference |
| Mean EC₅₀ | 0.0383 | 76 isolates collected in 2008 | [3] |
| Mean EC₅₀ | 0.0395 | 77 isolates collected in 2014 | [3] |
| Mean EC₅₀ | 1.23 | General | [8] |
| Mycelial Growth Inhibition | 40 - 47% at 0.1 µg/mL | --- | [3] |
| Mycelial Growth Inhibition | 77 - 100% at 1.0 µg/mL | --- | [3] |
Table 3: In Vivo (Field) Efficacy of Boscalid against Sclerotinia sclerotiorum on Oilseed Rape
| Treatment | Disease Severity Reduction (%) | Yield Increase (%) | Reference |
| Boscalid | 36.7 - 86.9 | 55.2 - 98.7 | [8] |
| Boscalid/Pyraclostrobin | up to 87.2 | up to 98.7 | [8] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of fungicides derived from this compound are provided below.
Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol determines the concentration of the test compound required to inhibit the growth of a target fungus by 50% (EC₅₀).
Materials:
-
Pure culture of the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Stock solution of the test compound (e.g., Boscalid) in a suitable solvent (e.g., DMSO)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50°C in a water bath.
-
Prepare a series of dilutions of the test compound stock solution.
-
Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the edge of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
-
Use probit analysis or other suitable statistical software to calculate the EC₅₀ value from the dose-response data.
-
Protocol 2: Greenhouse Efficacy Trial
This protocol evaluates the protective and/or curative efficacy of a fungicide formulation on host plants under controlled environmental conditions.
Materials:
-
Healthy, susceptible host plants of uniform size and growth stage.
-
Fungicide formulation to be tested.
-
Spore suspension or mycelial slurry of the target pathogen.
-
Spray application equipment calibrated for uniform coverage.
-
Greenhouse with controlled temperature, humidity, and lighting.
-
Disease assessment scale (e.g., 0-5 scale where 0 = no disease and 5 = severe disease).
Procedure:
-
Plant Preparation:
-
Grow host plants to the desired growth stage (e.g., 4-6 true leaves).
-
Randomly assign plants to different treatment groups (untreated control, fungicide-treated).
-
-
Fungicide Application:
-
Prepare the fungicide solution according to the desired application rate.
-
For protective trials, apply the fungicide to the plants before inoculation with the pathogen (e.g., 24 hours prior).
-
For curative trials, apply the fungicide to the plants after inoculation (e.g., 24-48 hours post-inoculation).
-
Ensure thorough and uniform coverage of the plant foliage.
-
-
Pathogen Inoculation:
-
Prepare a standardized inoculum of the pathogen (e.g., spore suspension at a known concentration).
-
Inoculate both treated and control plants uniformly, for instance, by spraying the inoculum until runoff.
-
-
Incubation and Disease Development:
-
Place the plants in a high-humidity environment (e.g., a mist chamber) for a period suitable for infection (e.g., 24-48 hours).
-
Move the plants to greenhouse benches with conditions conducive to disease development.
-
-
Data Collection and Analysis:
-
Assess disease severity on a regular basis (e.g., 7, 14, and 21 days post-inoculation) using a disease rating scale.
-
Calculate the percentage of disease control for each treatment compared to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Mandatory Visualization
Caption: Mechanism of action of Pyridine Carboxamide SDHI fungicides.
Caption: Workflow for fungicide efficacy evaluation.
References
- 1. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Baseline Sensitivity of Botrytis cinerea to Pyraclostrobin and Boscalid and Control of Anilinopyrimidine- and Benzimidazole-Resistant Strains by These Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Application of Fungicide Boscalid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 5. ndsu.edu [ndsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-3-fluoropyridine-2-carboxamide by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the chromatographic purification of 5-Bromo-3-fluoropyridine-2-carboxamide. The following guides and FAQs address common issues and provide detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound by column chromatography and HPLC.
Column Chromatography (Normal-Phase)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | - Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all components to elute quickly, or not polar enough, resulting in slow elution and band broadening. - Column Overloading: Too much crude sample was loaded onto the column. | - Optimize Mobile Phase: Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound. - Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica gel. |
| Product Elutes with the Solvent Front | - Mobile Phase is Too Polar: The solvent has a high eluotropic strength, preventing interaction of the compound with the stationary phase. | - Decrease Mobile Phase Polarity: Reduce the percentage of the more polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexanes). |
| Product Does Not Elute from the Column | - Mobile Phase is Not Polar Enough: The solvent has insufficient strength to displace the compound from the silica gel. - Compound Insolubility: The compound may have precipitated on the column. | - Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in the mobile phase. - Ensure Solubility: Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone) before loading it onto the column. |
| Streaking or Tailing of Spots on TLC/Fractions | - Compound Interaction with Silica: The slightly acidic nature of silica gel can interact with the basic pyridine nitrogen, causing tailing. - Sample Overload on TLC Plate: Too much compound was spotted. | - Add a Modifier: Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase to neutralize active sites on the silica gel. - Dilute Sample for TLC: Ensure the sample spotted on the TLC plate is not too concentrated. |
High-Performance Liquid Chromatography (HPLC) (Reversed-Phase)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Backpressure | - System Blockage: Particulate matter from the sample or mobile phase may have clogged the column frit or tubing. - Precipitation: The sample may have precipitated in the mobile phase. | - Filter Sample and Mobile Phase: Use a 0.45 µm filter for all samples and mobile phases. - Check Sample Solubility: Ensure the sample is fully dissolved in the initial mobile phase composition. - Perform a Column Wash: Wash the column with a strong solvent (e.g., isopropanol or methanol). |
| Peak Tailing | - Secondary Interactions: The basic pyridine nitrogen can interact with residual acidic silanols on the C18 stationary phase. - Column Overload: Injecting too much sample can lead to poor peak shape. | - Use a Low pH Mobile Phase: Add an acid modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase to protonate the pyridine nitrogen and minimize secondary interactions. - Reduce Injection Volume/Concentration: Dilute the sample and inject a smaller volume. |
| Poor Resolution | - Inadequate Mobile Phase Composition: The gradient or isocratic conditions are not optimized for the separation. | - Adjust Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks. - Modify Mobile Phase: Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity. |
| Inconsistent Retention Times | - Pump Malfunction: Air bubbles or leaks in the pump can cause flow rate fluctuations. - Column Equilibration: The column was not properly equilibrated between runs. | - Degas Mobile Phase: Ensure the mobile phase is adequately degassed. - Purge the Pump: Purge the pump to remove any air bubbles. - Increase Equilibration Time: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions before the next injection. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for this compound?
A good starting point is to use silica gel as the stationary phase and a mobile phase system of hexanes and ethyl acetate.[1] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity based on TLC analysis.
Q2: How can I determine the solubility of this compound in different solvents?
Based on the structure of similar halogenated pyridines, it is predicted to have high solubility in polar aprotic solvents like acetone and acetonitrile, and moderate to high solubility in polar protic solvents like methanol and ethanol.[2] It is expected to have low solubility in non-polar solvents such as hexanes.[2] Experimental verification is recommended.
Q3: What type of HPLC column is suitable for the purification of this compound?
A reversed-phase C18 column is a common and effective choice for the analysis and purification of polar and non-polar compounds, including substituted pyridines.[3]
Q4: My purified compound shows a yellowish tint. What could be the cause?
Discoloration in pyridine compounds can sometimes be due to minor impurities or degradation products. Re-purification by chromatography or recrystallization may yield a colorless product.
Q5: Are there any stability concerns when purifying this compound by chromatography?
While specific stability data is not available, pyridine derivatives can sometimes be sensitive to highly acidic or basic conditions. It is advisable to use mildly acidic or basic modifiers in the mobile phase and to avoid prolonged exposure to strong acids or bases.
Experimental Protocols
Protocol 1: Column Chromatography Purification
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under a gentle flow of the solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the least polar mobile phase identified in the TLC analysis.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Reversed-Phase HPLC Purification
Objective: To purify this compound using preparative reversed-phase HPLC.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 19 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional modifier)
-
Crude this compound dissolved in a suitable solvent (e.g., acetonitrile/water mixture)
Chromatographic Conditions (Starting Point):
| Parameter | Value |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 15-20 mL/min (for a 19 mm ID column) |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude sample onto the column.
-
Chromatographic Run: Run the gradient method to separate the components.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fraction by analytical HPLC to confirm its purity.
-
Solvent Removal: Remove the solvents from the pure fraction, typically by lyophilization or rotary evaporation, to obtain the final product.
Visual Workflow and Logic Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
common side reactions in the synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction is showing low conversion of the starting carboxylic acid. What are the possible causes and how can I improve the yield?
Possible Causes:
-
Formation of Carboxylate Salt: Amines are basic and can deprotonate the carboxylic acid to form an unreactive ammonium carboxylate salt. This is a common issue in direct amidation reactions and can significantly slow down or halt the conversion.
-
Insufficient Activation of the Carboxylic Acid: If you are using a coupling agent, it may not be sufficiently activating the carboxylic acid for the nucleophilic attack by the amine. The choice of coupling agent and reaction conditions are crucial.
-
Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier for the amidation reaction.
Troubleshooting Solutions:
-
For Direct Amidation (without coupling agents):
-
Increase the reaction temperature to drive off water and shift the equilibrium towards the amide product.
-
Use a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
-
When Using Coupling Agents:
-
Ensure the coupling agent is fresh and added in the correct stoichiometric amount.
-
Consider switching to a more potent coupling agent. Common choices for pyridine carboxylic acids include HATU, HBTU, or EDC with an additive like HOBt.
-
Optimize the reaction temperature and time based on the chosen coupling agent.
-
-
General Solutions:
-
Screen different solvents to improve the solubility of all reactants. Aprotic polar solvents like DMF or NMP are often effective.
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated intermediates and consume the coupling agent.
-
Q2: I am observing a significant amount of a byproduct with a nitrile functional group in my final product. What is this impurity and how can I prevent its formation?
The likely impurity is 5-Bromo-3-fluoropyridine-2-carbonitrile. This is a common byproduct formed through the dehydration of the primary amide product, this compound.
Causes of Dehydration:
-
High Reaction Temperatures: Excessive heat, especially for prolonged periods, can promote the elimination of water from the amide.
-
Presence of Dehydrating Agents: Some coupling reagents or additives can act as dehydrating agents, leading to the formation of the nitrile as a side product. For example, using reagents like phosphorus oxychloride (POCl₃) would intentionally cause this conversion.[1]
Prevention and Removal Strategies:
-
Control Reaction Temperature: Carefully control the reaction temperature and avoid excessive heating.
-
Choose Appropriate Coupling Agents: Select coupling agents that are less prone to causing dehydration.
-
Purification: The nitrile byproduct can often be separated from the desired amide product by column chromatography on silica gel.
Q3: My product is contaminated with an unknown impurity that has a higher molecular weight. What could it be?
Possible High Molecular Weight Impurities:
-
Urea Byproduct: If you are using a carbodiimide-based coupling agent such as DCC or EDC, a common byproduct is the corresponding urea (dicyclohexylurea or N-ethyl-N'-(3-dimethylaminopropyl)urea). These byproducts can sometimes be difficult to remove completely.
-
Acylurea Intermediate: In some cases, the activated acyl-isourea intermediate formed with carbodiimides can rearrange to a stable N-acylurea, which is an isomeric byproduct.
Troubleshooting and Removal:
-
Urea Removal:
-
For DCC, the dicyclohexylurea byproduct is often insoluble in many organic solvents and can be removed by filtration.
-
For water-soluble ureas (from EDC), aqueous workup and extraction can effectively remove them.
-
-
Minimize Acylurea Formation:
-
Adding a nucleophilic catalyst such as HOBt or DMAP can help to trap the activated carboxylic acid as a more reactive ester, which then reacts with the amine, minimizing the chance for rearrangement.
-
-
Purification: Recrystallization or column chromatography can be effective for removing these types of byproducts.
Q4: I am concerned about potential impurities carried over from my starting material, 5-Bromo-3-fluoropyridine-2-carboxylic acid. What should I look out for?
A common synthesis route for 5-Bromo-3-fluoropyridine-2-carboxylic acid involves the hydrolysis of 5-Bromo-3-fluoropyridine-2-carbonitrile.
Potential Carry-over Impurity:
-
5-Bromo-3-fluoropyridine-2-carbonitrile: Incomplete hydrolysis during the synthesis of the starting material can lead to the presence of the corresponding nitrile as an impurity.
Impact and Detection:
-
This nitrile impurity will not participate in the amidation reaction and will be carried through to the final product.
-
It can be detected by spectroscopic methods such as IR (nitrile stretch) or NMR, and by chromatographic techniques like HPLC or GC-MS.
Solution:
-
Ensure the purity of the starting 5-Bromo-3-fluoropyridine-2-carboxylic acid before use. If necessary, purify the starting material by recrystallization.
Data Presentation
The following table provides a hypothetical summary of troubleshooting experiments aimed at minimizing the formation of the nitrile byproduct.
| Experiment ID | Coupling Agent | Temperature (°C) | Reaction Time (h) | Desired Amide Yield (%) | Nitrile Byproduct (%) |
| AMIDE-SYN-01 | EDC/HOBt | 25 | 12 | 85 | < 1 |
| AMIDE-SYN-02 | EDC/HOBt | 50 | 12 | 82 | 5 |
| AMIDE-SYN-03 | HATU | 25 | 8 | 92 | < 1 |
| AMIDE-SYN-04 | Direct (Thermal) | 150 | 24 | 60 | 15 |
Note: This data is illustrative and serves as an example for comparison purposes. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
General Protocol for Amidation using a Coupling Agent (e.g., HATU):
-
To a solution of 5-Bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, 10 volumes), add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine source (e.g., a solution of ammonia in an organic solvent or an ammonium salt, 1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.
Visualizations
Caption: Potential side reaction pathway in the synthesis of this compound.
References
Technical Support Center: Optimizing the Synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide
Welcome to the technical support center for the synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your reaction yields and ensure the highest purity of your final product.
I. Overview of the Synthesis
The most direct and common route for the synthesis of this compound is through the amidation of its corresponding carboxylic acid, 5-Bromo-3-fluoropyridine-2-carboxylic acid. This reaction typically involves the activation of the carboxylic acid followed by the nucleophilic attack of ammonia or an ammonia equivalent.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction shows low to no conversion of the starting carboxylic acid. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a common issue in amide bond formation and can often be traced back to a few key factors:
-
Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species for the amidation to proceed efficiently.
-
Troubleshooting:
-
Choice of Coupling Reagent: If you are using a milder coupling reagent, consider switching to a more potent one like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
-
Reagent Quality: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. Many coupling reagents are sensitive to moisture.
-
Stoichiometry: Increase the equivalents of the coupling reagent to 1.1-1.5 equivalents relative to the carboxylic acid.
-
-
-
Presence of Water: Water can hydrolyze the activated intermediate back to the carboxylic acid, effectively quenching the reaction.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents (e.g., dry DMF or DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.
-
-
-
Suboptimal Base: The choice and amount of base are critical.
-
Troubleshooting:
-
Use a Non-Nucleophilic Base: Employ a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to avoid side reactions. Pyridine, while a base, can sometimes act as a nucleophile.[1]
-
Correct Stoichiometry: Use at least 2.0 equivalents of the base to neutralize the acid formed during the reaction and to deprotonate the ammonium salt if used as the ammonia source.
-
-
Question 2: I am observing the formation of significant byproducts. How can I improve the reaction's selectivity?
Answer:
Byproduct formation can significantly reduce your yield and complicate purification. Here are some common causes and solutions:
-
Side Reactions of the Coupling Reagent: Some coupling reagents can react with the amine to form unwanted guanidinium or urea byproducts.
-
Troubleshooting:
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the ammonia source. This minimizes the time the free coupling reagent is in the presence of the amine.
-
-
-
Racemization (if applicable to derivatives): While not an issue for the parent carboxamide, if you are synthesizing chiral derivatives, racemization can be a concern.
-
Troubleshooting:
-
Additives: The addition of HOBt (Hydroxybenzotriazole) or OxymaPure can help suppress racemization.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can minimize the risk of racemization.
-
-
Question 3: My purification by column chromatography is difficult, and the product seems to be contaminated with the coupling reagent's byproducts. What can I do?
Answer:
Purification can be challenging due to the byproducts of common coupling reagents.
-
DCC/DCU Byproduct: If you are using dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration. However, some may remain in solution.
-
Troubleshooting:
-
Solvent Choice: After the reaction, you can try precipitating the DCU by concentrating the reaction mixture and adding a solvent in which the DCU is poorly soluble (e.g., diethyl ether).
-
-
-
HATU/Uronium Salt Byproducts: The byproducts from uronium salt-based coupling reagents like HATU are generally water-soluble.
-
Troubleshooting:
-
Aqueous Workup: Perform a thorough aqueous workup. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove any remaining acidic starting material, and finally with brine.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The recommended and most direct starting material is 5-Bromo-3-fluoropyridine-2-carboxylic acid (CAS 669066-91-5), which is commercially available from several suppliers.[2][3]
Q2: What are the best solvents for this reaction?
A2: Anhydrous polar aprotic solvents are generally preferred for amide coupling reactions. The most common choices are:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by:
-
Thin Layer Chromatography (TLC): This allows for a quick qualitative assessment of the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, including the mass of the product and any major byproducts, confirming the identity of the desired compound.
Q4: What are the typical reaction times and temperatures?
A4: Reaction times can vary from a few hours to overnight. It is best to monitor the reaction by TLC or LC-MS to determine the point of completion. Most amide coupling reactions are run at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied, but this may also increase the formation of side products.
IV. Experimental Protocols
Detailed Protocol for Amide Coupling using HATU
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
5-Bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq.)
-
HATU (1.2 eq.)
-
Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Ammonium chloride (NH₄Cl) (1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-3-fluoropyridine-2-carboxylic acid.
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Activation: Add HATU and DIPEA to the solution. Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Ammonia Source Addition: In a separate flask, dissolve ammonium chloride in a minimal amount of DMF and add DIPEA to generate ammonia in situ. Add this mixture to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress every 1-2 hours using TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
V. Data and Characterization
Upon successful synthesis, it is crucial to characterize the final product to confirm its identity and purity.
Table 1: Expected Analytical Data for this compound
| Analytical Method | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR | Resonances corresponding to the pyridine ring protons and the amide protons. |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the pyridine ring and the carbonyl carbon of the amide. |
| LC-MS | A major peak corresponding to the mass of the product ([M+H]⁺). |
| Melting Point | A sharp melting point range. |
VI. References
-
Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38, 606-631. DOI: 10.1039/B701677H.
-
Ossila. 5-Bromo-3-fluoropyridine-2-carboxylic acid | CAS 669066-91-5. --INVALID-LINK--
-
Sigma-Aldrich. 5-Bromo-3-fluoropyridine-2-carboxylic acid 95%. --INVALID-LINK--
-
BLD Pharm. 669066-91-5 | 5-Bromo-3-fluoropicolinic acid. --INVALID-LINK--
-
ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as a solvent? --INVALID-LINK--
References
challenges in the scale-up of 5-Bromo-3-fluoropyridine-2-carboxamide production
Technical Support Center: 5-Bromo-3-fluoropyridine-2-carboxamide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory scale?
A1: The most prevalent laboratory-scale synthesis involves a two-step process starting from 5-Bromo-3-fluoropyridine-2-carboxylic acid. The first step is the activation of the carboxylic acid, typically by converting it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent step is the amidation of the activated acyl chloride with a source of ammonia, such as aqueous or gaseous ammonia, to form the desired carboxamide.
Q2: What are the primary challenges when scaling up the amidation of 5-Bromo-3-fluoropyridine-2-carboxylic acid?
A2: Scaling up this synthesis presents several challenges. These include ensuring efficient and safe handling of reagents like thionyl chloride, controlling the exothermic nature of the amidation reaction, managing the formation of impurities, and developing a robust purification method suitable for large quantities. The electron-deficient nature of the pyridine ring, due to the bromo and fluoro substituents, can also affect the reactivity of the carboxylic acid group.
Q3: Are there specific safety precautions to consider during the large-scale production of this compound?
A3: Yes, several safety precautions are crucial. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Therefore, its handling requires a closed system and appropriate personal protective equipment (PPE). The amidation reaction can be highly exothermic, necessitating careful control of the addition rate and efficient cooling to prevent runaway reactions. Additionally, the final product and intermediates are halogenated organic compounds, and their toxicological properties should be handled with care, minimizing dust and vapor exposure.
Q4: How can the purity of this compound be ensured at an industrial scale?
A4: Ensuring purity on a large scale typically involves moving away from chromatographic methods, which are often not economically viable. The focus shifts to developing a robust crystallization process. This involves a careful selection of solvents or solvent systems to effectively remove unreacted starting materials and side-products. Monitoring the impurity profile using techniques like HPLC is essential during process development to identify and control the formation of byproducts.
Troubleshooting Guides
Issue 1: Low Yield in Amidation Step
Question: We are experiencing a significant drop in yield for the amidation step when moving from a 10g to a 1kg scale. What are the potential causes and how can we troubleshoot this?
Answer: A drop in yield during scale-up of the amidation can be attributed to several factors. The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps |
| Inefficient Acyl Chloride Formation | - Ensure complete conversion of the carboxylic acid to the acyl chloride by monitoring the reaction (e.g., by IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch).- On a larger scale, removal of excess thionyl chloride under vacuum might be less efficient. Ensure its complete removal before amidation, as residual SOCl₂ can react with ammonia. |
| Poor Temperature Control | - The amidation reaction is exothermic. Inadequate cooling on a larger scale can lead to side reactions. Implement a more efficient cooling system and control the rate of ammonia addition to maintain the optimal reaction temperature. |
| Localized High Concentrations | - Poor mixing in a large reactor can lead to localized high concentrations of reactants, promoting side reactions. Ensure adequate agitation throughout the reaction. |
| Side Reactions | - The electron-deficient pyridine ring may be susceptible to nucleophilic attack under certain conditions. Analyze the crude product to identify major byproducts and adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation. |
Issue 2: Product Purity Does Not Meet Specification After Crystallization
Question: Our scaled-up batch of this compound has failed to meet the required purity specifications after crystallization, with a persistent impurity observed in the HPLC. How can we improve the purification?
Answer: Impurities that co-crystallize with the product are a common challenge in large-scale purification. The following table provides guidance on improving the crystallization process.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Crystallization Solvent | - The initial solvent system may not be optimal for rejecting the specific impurity. Conduct a solvent screening to find a system where the product has moderate solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution. |
| Impurity Structure Similar to Product | - If the impurity is structurally very similar to the product, a single crystallization may not be sufficient. Consider a multi-step purification process, such as a preliminary wash of the crude solid with a solvent that selectively dissolves the impurity, followed by recrystallization. |
| Entrapment of Impurities | - Rapid cooling during crystallization can lead to the entrapment of impurities within the crystal lattice. Optimize the cooling profile to allow for slower crystal growth, which generally results in higher purity. |
| Formation of a Stable Solvate | - The product may form a stable solvate with the crystallization solvent, which can affect the final purity and physical properties. Analyze the purified solid by techniques like TGA or DSC to check for solvate formation. |
Experimental Protocols
Key Experiment: Gram-Scale Synthesis of this compound
This protocol is a representative lab-scale procedure that can be adapted for scale-up.
Step 1: Formation of 5-Bromo-3-fluoropicolinoyl chloride
-
In a dry, inert atmosphere (e.g., under nitrogen), charge a reaction vessel with 5-Bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq).
-
Add an appropriate solvent such as toluene or dichloromethane.
-
Slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (typically 70-80°C for toluene) and maintain for 2-4 hours, or until the reaction is complete (monitor by HPLC or by the cessation of gas evolution).
-
After completion, cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
Step 2: Amidation to this compound
-
Dissolve the crude 5-Bromo-3-fluoropicolinoyl chloride in a suitable dry, aprotic solvent (e.g., THF or toluene).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the solution or add a cooled solution of aqueous ammonia, ensuring the temperature does not exceed 10-15°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction for completion by HPLC.
-
Upon completion, quench the reaction by adding water.
-
Filter the resulting solid precipitate and wash with water to remove any inorganic salts.
-
Dry the crude product under vacuum.
Scale-Up Considerations:
-
Reagent Handling: Use a closed system for the addition of thionyl chloride.
-
Temperature Control: Employ a reactor with efficient cooling and a controlled addition funnel for the ammonia solution to manage the exotherm.
-
Work-up: For large-scale filtration, consider using a filter press or centrifuge.
-
Purification: Develop a robust recrystallization procedure as a replacement for column chromatography. A solvent screen is highly recommended to find the optimal solvent for purity and yield.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for scale-up issues.
identification of byproducts in 5-Bromo-3-fluoropyridine-2-carboxamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common synthetic route starts from 5-Bromo-3-fluoropyridine-2-carboxylic acid. The carboxylic acid is first activated, typically by converting it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The activated acyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia, ammonium hydroxide) to form the desired carboxamide.
Q2: What are the potential byproducts I should be aware of during this synthesis?
A2: Several byproducts can form depending on the reaction conditions. The most commonly identified byproducts include:
-
5-Bromo-3-fluoropyridine-2-carbonitrile: Formed through dehydration of the primary amide product.
-
Chlorinated Pyridine Byproducts (e.g., 5-Bromo-4-chloro-3-fluoropyridine-2-carboxamide): Can arise if thionyl chloride is used for acid activation, leading to chlorination of the pyridine ring.[1]
-
Unreacted Starting Material: Incomplete conversion of 5-Bromo-3-fluoropyridine-2-carboxylic acid.
-
Decarboxylated Byproduct (5-Bromo-3-fluoropyridine): Can occur at elevated temperatures.
Q3: How can I minimize the formation of the nitrile byproduct?
A3: To minimize the formation of 5-Bromo-3-fluoropyridine-2-carbonitrile, avoid excessive heating and the use of strong dehydrating agents after the amide has been formed. If a dehydrating agent like phosphorus oxychloride (POCl₃) is used in a subsequent step for a different transformation, it is crucial to control the reaction temperature and time to prevent dehydration of the carboxamide.[2]
Q4: What reaction conditions favor the formation of chlorinated byproducts?
A4: The use of thionyl chloride as a chlorinating agent to form the acyl chloride can sometimes lead to electrophilic chlorination of the electron-rich positions on the pyridine ring.[1] This is more likely to occur at higher temperatures or with prolonged reaction times.
Troubleshooting Guides
Issue 1: Low yield of the desired this compound with significant amount of a non-polar impurity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Dehydration of the amide to the nitrile. | 1. Analyze the impurity by GC-MS and ¹H NMR to confirm the presence of the nitrile group (absence of -NH₂ protons, presence of a characteristic nitrile peak in the IR spectrum).2. Lower the reaction temperature during the amidation step and any subsequent work-up.3. Avoid the use of strong dehydrating agents in the reaction mixture. | Reduction in the formation of the nitrile byproduct and an increased yield of the desired amide. |
| Decarboxylation of the starting material. | 1. Analyze the reaction mixture by LC-MS to check for the presence of 5-Bromo-3-fluoropyridine.2. Ensure the initial acid activation step is performed at a controlled, low temperature before the addition of the ammonia source. | Minimized decarboxylation and improved conversion to the desired product. |
Issue 2: Presence of an unexpected byproduct with a similar mass to the product.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Chlorination of the pyridine ring. | 1. Analyze the byproduct by high-resolution mass spectrometry (HRMS) to determine its elemental composition. Look for the isotopic pattern of chlorine.2. Use an alternative acid activation method that does not involve thionyl chloride, such as using oxalyl chloride at low temperatures or employing peptide coupling agents (e.g., HATU, HOBt).3. If using thionyl chloride, perform the reaction at the lowest possible temperature and for the shortest duration necessary for complete conversion of the starting acid.[1] | Elimination or significant reduction of the chlorinated byproduct. |
Data Presentation
Table 1: Summary of Potential Byproducts and their Characteristics
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |
| 5-Bromo-3-fluoropyridine-2-carbonitrile | C₆H₂BrFN₂ | 201.00 | Absence of -NH₂ protons in ¹H NMR; characteristic nitrile stretch in IR (~2230 cm⁻¹). |
| 5-Bromo-4-chloro-3-fluoropyridine-2-carboxamide | C₆H₃BrClFN₂O | 253.46 | Isotopic pattern for both bromine and chlorine in mass spectrometry. |
| 5-Bromo-3-fluoropyridine | C₅H₃BrFN | 175.99 | Absence of the carboxamide group in NMR and IR spectra. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Acid Chloride Formation: To a solution of 5-Bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases and the starting material is consumed (monitor by TLC or LC-MS).
-
Amidation: Cool the reaction mixture to 0 °C and slowly add an excess of aqueous ammonium hydroxide (e.g., 28-30%).
-
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Identification of Byproducts by LC-MS
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Analysis: Identify the peaks corresponding to the starting material, product, and potential byproducts based on their mass-to-charge ratios.
Mandatory Visualizations
Caption: Synthesis pathway and potential byproduct formation.
Caption: Troubleshooting workflow for byproduct identification.
References
Technical Support Center: 5-Bromo-3-fluoropyridine-2-carboxamide
This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and professionals in drug development working on the purification of 5-Bromo-3-fluoropyridine-2-carboxamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound has a low melting point and appears discolored. What are the likely impurities?
A1: A low or broad melting point and discoloration suggest the presence of impurities. Common contaminants can include unreacted starting materials, side-products from the synthesis, or residual solvents. For instance, if the carboxamide is synthesized from the corresponding carboxylic acid or nitrile, you might have residual amounts of these starting materials. Side-reactions could introduce related pyridine derivatives.
Q2: I performed a recrystallization, but the purity did not improve significantly. What went wrong?
A2: Several factors could lead to an unsuccessful recrystallization. The chosen solvent may not be ideal, or the cooling process might have been too rapid, causing the impurities to co-precipitate with your product. It is also possible that the impurities have very similar solubility profiles to the desired compound in the chosen solvent. Consider trying a different solvent system or a solvent/anti-solvent combination.
Q3: After column chromatography, I see multiple spots on my TLC, even in the fractions I expected to be pure. Why is this happening?
A3: This issue can arise from several sources. Your column may have been overloaded with the crude sample. The chosen mobile phase might not be optimal for separating the compound from its impurities, leading to co-elution. Streaking or tailing on the TLC plate can also indicate that the compound is interacting too strongly with the silica gel. Adding a small amount of a modifier to your mobile phase, like triethylamine or acetic acid, can sometimes improve the peak shape and separation.
Q4: How can I remove residual starting material, specifically 5-bromo-3-fluoropicolinic acid?
A4: If your impurity is the acidic starting material, a simple liquid-liquid extraction could be effective before attempting chromatography or recrystallization. Dissolve your crude product in an organic solvent like ethyl acetate and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer, while your neutral carboxamide product remains in the organic layer.
Experimental Protocols
Recrystallization Protocol
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable solvent (e.g., ethanol, ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
If colored impurities are present, you can add a small amount of activated carbon and heat for a few minutes. If so, perform a hot filtration to remove the carbon.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography Protocol
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Prepare the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in your initial, less polar mobile phase. Pour the slurry into the column and allow it to pack evenly.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elute the Column: Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect Fractions: Collect the eluent in a series of tubes.
-
Monitor the Separation: Spot the collected fractions on a TLC plate and visualize under a UV lamp to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | >98% (can be lower depending on impurities) | >99% |
| Recommended Solvents | Ethanol, Methanol, Ethyl Acetate/Hexanes | Mobile Phase: Hexanes/Ethyl Acetate gradient (e.g., 0-50% EtOAc) |
| Yield | Variable, depends on solubility and initial purity | Typically 70-90% |
| Key Advantage | Simpler setup, good for large scales | High resolution, effective for complex mixtures |
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
Caption: Experimental workflows for purification.
troubleshooting failed reactions of 5-Bromo-3-fluoropyridine-2-carboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for reactions involving 5-Bromo-3-fluoropyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound that I should be aware of?
A1: this compound possesses several functional groups that influence its reactivity:
-
Bromo Group: The bromine at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Fluoro Group: The electron-withdrawing nature of the fluorine at the 3-position can impact the reactivity of the pyridine ring, potentially making it more susceptible to nucleophilic aromatic substitution (SNAr) at other positions, although the bromine is generally the more reactive site in cross-coupling.
-
Carboxamide Group: The amide at the 2-position can be susceptible to hydrolysis under strong acidic or basic conditions, potentially forming the corresponding carboxylic acid. It can also be dehydrated to form a nitrile under certain conditions. The nitrogen and oxygen atoms of the amide can also act as coordinating sites for metal catalysts, which may influence the reaction.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to palladium catalysts, potentially forming inactive species and hindering the catalytic cycle.[1]
Q2: I am observing low or no conversion in my palladium-catalyzed cross-coupling reaction. What are the likely causes?
A2: Low conversion in palladium-catalyzed cross-coupling reactions with this substrate is a common issue. Key areas to investigate include:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation.[1] Additionally, exposure to oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.
-
Suboptimal Reagents and Conditions: The purity of all reagents is critical. Solvents must be anhydrous and properly degassed. The choice of base, ligand, and reaction temperature are all crucial parameters that often require optimization for pyridine substrates.
-
Steric Hindrance: The carboxamide group at the 2-position may introduce steric hindrance that can slow down the reaction rate.
Q3: Can the carboxamide group undergo side reactions under typical cross-coupling conditions?
A3: Yes, the carboxamide group can be sensitive to the reaction conditions.
-
Hydrolysis: Strong bases (like NaOH or KOH) and high temperatures can lead to the hydrolysis of the amide to the corresponding carboxylic acid. If your reaction uses strong aqueous bases, this is a potential side reaction to monitor.
-
Dehydration: Under certain conditions, particularly with dehydrating agents, the carboxamide can be converted to the corresponding nitrile, 5-bromo-3-fluoro-picolinonitrile.
Q4: What are some general tips for setting up a successful reaction with this compound?
A4: To improve the chances of a successful reaction, consider the following:
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried to prevent hydrolysis of reagents and intermediates.
-
Reagent Purity: Use high-purity starting materials, catalysts, and ligands.
-
Optimization: Be prepared to screen different catalysts, ligands, bases, and solvents to find the optimal conditions for your specific transformation.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Problem: Low to No Product Formation
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | - Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining a positive pressure of inert gas. - Consider using a pre-catalyst that is less sensitive to air and moisture. - Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). |
| Inappropriate Ligand | - For Suzuki couplings, consider bulky, electron-rich phosphine ligands like SPhos or XPhos. - For Buchwald-Hartwig aminations, ligands like Xantphos or BINAP have proven effective for bromopyridines.[2][3] |
| Suboptimal Base | - Screen different bases. For Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are common choices.[4] For Buchwald-Hartwig, NaOt-Bu or Cs₂CO₃ are often used.[5] - Ensure the base is finely powdered and dry. |
| Poor Solubility | - Choose a solvent system that dissolves all reactants. For Suzuki couplings, mixtures like dioxane/water or toluene/water are common.[6] |
| Low Reaction Temperature | - Gradually increase the reaction temperature, monitoring for decomposition. Many cross-coupling reactions require heating (80-110 °C). |
Problem: Formation of Byproducts
| Byproduct | Potential Cause | Troubleshooting Step |
| Hydrodehalogenation (loss of bromine) | - Source of hydride in the reaction mixture (e.g., from solvent or reagents). | - Ensure use of high-purity, anhydrous solvents. |
| Homocoupling of Boronic Acid (Suzuki) | - Presence of oxygen or inefficient catalyst activation. | - Thoroughly degas the reaction mixture. - Use a Pd(0) source or an efficient pre-catalyst. |
| Hydrolysis of Carboxamide | - Presence of water and strong base at elevated temperatures. | - Use anhydrous conditions. - Consider a weaker base if hydrolysis is a major issue. |
| Nitrile Formation | - Dehydration of the carboxamide. | - Avoid reagents and conditions known to cause dehydration (e.g., POCl₃, P₂O₅). |
Logical Troubleshooting Workflow
Caption: A troubleshooting workflow for failed reactions.
Quantitative Data Summary
The following tables provide representative conditions for reactions with analogous bromopyridine substrates. These should be used as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate-Good | [6] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 1-2 | Variable | [7] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | High | Based on general protocols |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 20 | Good | [5] |
| Pd₂(dba)₃ (0.18 mmol) | BINAP (0.35 mmol) | NaOt-Bu (25 mmol) | Toluene | 80 | 4 | 60 | [3] |
| Pd(OAc)₂ (1-5) | Xantphos (1-5) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | Good | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point based on successful couplings of other bromopyridine derivatives.[6]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Seal the flask and heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized starting point based on successful aminations of other bromopyridine derivatives.[3][5]
Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction.
Procedure:
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 1.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Dehydration of Carboxamide to Nitrile
This protocol is based on the reported synthesis of 5-bromo-3-fluoro-pyridine-2-carbonitrile.
Procedure:
-
Stir a mixture of this compound (1.0 equiv.) and NaCl (1.2 equiv.) in CH₂Cl₂ for 15 minutes.
-
Add POCl₃ (5.0 equiv.) and reflux the mixture overnight.
-
Cool the mixture to room temperature and dilute with CH₂Cl₂.
-
Carefully wash with a saturated NaHCO₃ solution.
-
Dry the organic layer (e.g., with MgSO₄), filter, and concentrate.
-
Purify the crude product by silica chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromo-3-fluoropyridine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-3-fluoropyridine-2-carboxamide. The following information is intended to help researchers, scientists, and drug development professionals anticipate and address potential stability challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound are hydrolysis of the carboxamide group, photodecomposition, and potential degradation under thermal stress. The pyridine ring system can also be susceptible to oxidative degradation. Each of these factors can lead to the formation of impurities, affecting the compound's purity, potency, and safety profile.
Q2: How should I properly store this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[1][2] It is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated or frozen for long-term storage.[3]
Q3: What are the likely degradation products of this compound?
A3: The primary degradation product is likely 5-Bromo-3-fluoropyridine-2-carboxylic acid, formed via hydrolysis of the carboxamide group. Other potential degradation products could arise from debromination or defluorination under photolytic or harsh thermal conditions. Hazardous decomposition under high heat may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride, and hydrogen bromide.[3]
Q4: Can pH affect the stability of my compound in solution?
A4: Yes, the pH of the solution can significantly impact the stability of the carboxamide group. Hydrolysis of amides can be catalyzed by both acid and base. Therefore, it is crucial to control the pH of your experimental solutions. A summary of hypothetical pH-dependent stability is provided in the table below.
Troubleshooting Guide
Issue: I am observing a new peak in my HPLC analysis after storing my compound in solution.
-
Possible Cause 1: Hydrolysis. The carboxamide group may be hydrolyzing to the corresponding carboxylic acid. This is more likely to occur at non-neutral pH and elevated temperatures.
-
Troubleshooting Steps:
-
Analyze a reference standard of 5-Bromo-3-fluoropyridine-2-carboxylic acid to see if the retention time matches the new peak.
-
Prepare fresh solutions in a buffered solvent at a neutral pH (e.g., pH 7.4) and store them at a lower temperature (e.g., 2-8°C).
-
Re-analyze the freshly prepared solution to see if the impurity peak is absent or significantly reduced.
-
-
-
Possible Cause 2: Photodegradation. Exposure to light, especially UV light, can cause decomposition.
-
Troubleshooting Steps:
-
Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.
-
Compare the chromatogram of a light-exposed sample with one that has been kept in the dark.
-
-
Issue: The potency of my compound seems to decrease over time in my cell-based assay.
-
Possible Cause: Instability in Assay Media. The compound may be unstable in the cell culture media due to its composition (e.g., pH, presence of enzymes).
-
Troubleshooting Steps:
-
Perform a stability study of the compound in the cell culture media over the time course of your experiment.
-
Quantify the concentration of the parent compound at different time points using a validated analytical method like HPLC.
-
If instability is confirmed, consider preparing fresh solutions immediately before use or reducing the incubation time if possible.
-
-
Data on Potential Stability
Disclaimer: The following tables contain representative data to illustrate potential stability trends. Actual stability will depend on the specific experimental conditions, formulation, and storage.
Table 1: Hypothetical pH-Dependent Hydrolysis of this compound in Aqueous Solution at 25°C.
| pH | % Degradation (24 hours) | Major Degradant |
| 3.0 | 5.2% | 5-Bromo-3-fluoropyridine-2-carboxylic acid |
| 5.0 | 1.8% | 5-Bromo-3-fluoropyridine-2-carboxylic acid |
| 7.4 | 0.5% | 5-Bromo-3-fluoropyridine-2-carboxylic acid |
| 9.0 | 8.9% | 5-Bromo-3-fluoropyridine-2-carboxylic acid |
Table 2: Hypothetical Thermal and Photolytic Degradation of Solid this compound.
| Condition | Duration | % Degradation |
| 40°C / 75% RH (dark) | 14 days | 1.2% |
| 60°C (dark) | 14 days | 3.5% |
| High-Intensity Light (ICH Q1B) | 7 days | 6.8% |
Experimental Protocols
Protocol 1: HPLC-Based Stability-Indicating Method
This protocol describes a general HPLC method for assessing the stability of this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.
-
-
Procedure:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose the compound in solution to a calibrated light source according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by the HPLC method described above to assess the extent of degradation and the impurity profile.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
workup procedure for 5-Bromo-3-fluoropyridine-2-carboxamide synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for navigating the workup and purification of 5-Bromo-3-fluoropyridine-2-carboxamide. As a Senior Application Scientist, my goal is to move beyond rote procedural lists, offering instead a guide grounded in chemical principles to empower you to troubleshoot effectively and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the workup for the this compound synthesis?
The primary goal is to isolate the desired amide product from a complex reaction mixture. This mixture typically contains the target compound, unreacted starting materials (5-bromo-3-fluoropyridine-2-carboxylic acid and the amine), coupling reagents and their byproducts (e.g., ureas if EDC is used), and residual solvents. A successful workup maximizes product yield and purity by selectively removing these impurities.
Q2: What key chemical properties of this compound influence the workup strategy?
Understanding the molecule's properties is critical. The pyridine nitrogen provides a basic handle, making the compound's solubility pH-dependent. While the amide group is neutral, it is polar and capable of hydrogen bonding. The molecule is generally a solid with a melting point in the range of 175-180°C. It is expected to have moderate solubility in polar organic solvents like ethyl acetate (EtOAc) and dichloromethane (DCM) and low solubility in water and non-polar solvents like hexanes.
Q3: What are the most common impurities I should expect to remove?
The impurity profile depends on the specific synthetic route, but common contaminants include:
-
Unreacted 5-Bromo-3-fluoropyridine-2-carboxylic acid: This is the most common acidic impurity.
-
Unreacted Amine: The corresponding amine used for the amidation is the primary basic impurity.
-
Coupling Agent Byproducts: If using carbodiimide-based coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the main byproduct is the corresponding urea, which can often be challenging to remove.
-
Residual Solvents: High-boiling reaction solvents like DMF or DMSO may need to be removed.[1]
Troubleshooting Guide: From Emulsions to Elusive Products
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the rationale behind them.
Q4: I've formed a persistent emulsion during my aqueous extraction. How can I resolve this?
Answer: Emulsions are a common nuisance, especially with pyridine-containing compounds.[2] They form when the organic and aqueous layers have similar densities or when surfactants or finely dispersed solids stabilize the interface.
-
Immediate Solution: Add a saturated solution of sodium chloride (brine).[1] This increases the ionic strength and density of the aqueous phase, forcing a separation.
-
If Brine Fails:
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can break up the microscopic droplets causing the emulsion.
-
Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.
-
Solvent Modification: Add more of the organic extraction solvent to decrease the overall density of the organic phase. In some cases, adding a small amount of a different solvent (e.g., a little ethanol to a DCM/water emulsion) can act as a demulsifier, but be aware this may affect product partitioning.
-
Q5: My yield is very low, and I suspect the product is being lost to the aqueous layers. What should I do?
Answer: This is a classic problem when dealing with polar, weakly basic compounds. The pyridine nitrogen can become protonated in acidic washes, increasing aqueous solubility.
-
Confirm Your Suspicion: Take a small sample of the aqueous layer, basify it slightly with NaHCO₃, and extract it with a fresh portion of organic solvent. Run a TLC of this extract against a standard of your product. If you see your product spot, you've found the issue.[2]
-
Preventative Measures:
-
pH Control: Avoid overly acidic conditions. Use a milder acid wash (e.g., 0.5 M HCl instead of 2 M) or a buffered solution. Ensure any basic wash is truly basic (pH > 8) to keep the pyridine nitrogen deprotonated and in the organic layer.
-
Solvent Choice: Dichloromethane (DCM) is often more effective than ethyl acetate for extracting moderately polar and basic compounds from aqueous solutions.[3]
-
Back-Extraction: Always re-extract all your aqueous layers with a fresh portion of organic solvent to recover any dissolved product.[3]
-
Q6: My crude product is contaminated with a white solid that is insoluble in my extraction solvent. What is it and how do I remove it?
Answer: This is highly characteristic of a urea byproduct, typically N,N'-dicyclohexylurea (DCU) or the urea derived from EDC. These are notoriously insoluble in many common organic solvents.
-
Solution:
-
Pre-Workup Filtration: Before adding any aqueous solutions, it is often best to first dilute the reaction mixture with a solvent in which the urea is insoluble but the product is soluble (e.g., DCM or EtOAc) and filter off the urea precipitate. Wash the collected solid with more solvent to recover any trapped product.
-
Post-Workup Removal: If the urea precipitates during the workup, it can sometimes be removed during filtration of the final dried organic solution. If it remains soluble enough to co-precipitate with your product upon concentration, purification by column chromatography or recrystallization from a suitable solvent system will be necessary.
-
Q7: My isolated product has a persistent yellow or brown color. How can I decolorize it?
Answer: This coloration can arise from residual halogenating agents from a previous synthetic step or other high-molecular-weight impurities.[2]
-
Sodium Thiosulfate Wash: If you suspect residual bromine or iodine, wash the organic layer with a 10% aqueous solution of sodium thiosulfate. This will reduce the halogens to colorless halide ions.[2][4]
-
Activated Carbon (Charcoal): After the extractive workup, dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Stir or heat gently for 10-15 minutes, then filter the mixture through Celite® to remove the carbon. Be aware that this can sometimes lead to a loss of product due to adsorption.
-
Recrystallization: This is often the most effective method for both purification and decolorization.
Q8: I suspect my amide is hydrolyzing back to the carboxylic acid during the workup. How can I confirm and prevent this?
Answer: While amides are generally stable, harsh acidic or basic conditions, especially with prolonged exposure, can cause hydrolysis. The presence of the electron-withdrawing fluorine and bromine atoms may influence the amide's reactivity.[5]
-
Confirmation: Run a TLC of your crude product. The starting carboxylic acid will have a different Rf value (typically lower and streakier on silica gel) than the amide. Co-spotting with a sample of the starting material will confirm its presence.
-
Prevention:
-
Use Saturated Bicarbonate: For the basic wash, use saturated sodium bicarbonate solution instead of stronger bases like sodium hydroxide.[6][7] Bicarbonate is sufficiently basic to neutralize the starting carboxylic acid without significantly promoting amide hydrolysis.
-
Minimize Contact Time: Perform the acidic and basic washes efficiently without letting the layers sit in the separatory funnel for extended periods.
-
Work at Lower Temperatures: If hydrolysis is particularly problematic, conduct the entire workup procedure in a cold water or ice bath to slow the rate of decomposition.
-
Recommended Workup and Purification Protocols
Standard Extractive Workup Protocol
This protocol assumes the reaction was performed in a solvent like DMF or THF and used a standard peptide coupling reagent.
-
Quench and Dilute: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate (EtOAc). A typical ratio is 2 parts water and 2 parts EtOAc for every 1 part of reaction volume.
-
Acidic Wash: Extract the organic layer. Wash the organic phase with 1 M HCl (aq). This step protonates and removes residual basic amines. Save the organic layer.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃.[3][6] This deprotonates and removes unreacted 5-bromo-3-fluoropyridine-2-carboxylic acid. Vent the separatory funnel frequently as CO₂ gas will be generated.[2] Repeat until no more gas evolves.
-
Brine Wash: Wash the organic layer with saturated NaCl (brine). This removes the bulk of the dissolved water and helps prevent emulsions.[1]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Visual Workflow: Synthesis Workup
Caption: Workflow for the workup and purification of this compound.
Purification Strategies
-
Recrystallization: This is the preferred method if the crude product is of reasonable purity (>85%). A solvent screen is recommended.
-
Suggested Solvent Systems: Ethyl acetate/Hexanes, Toluene, or Ethanol/Water mixtures. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[3]
-
-
Silica Gel Chromatography: Necessary for removing closely related impurities.
-
Suggested Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is a good starting point.[6] The polarity can be adjusted based on TLC analysis.
-
Data Table: Common Extraction Solvents
| Solvent | Density (g/mL) | Boiling Point (°C) | Suitability for Extraction | Notes |
| Ethyl Acetate | 0.902 | 77.1 | Excellent | Good general-purpose solvent. Less dense than water. Can hydrolyze under strong acid/base. |
| Dichloromethane (DCM) | 1.33 | 39.6 | Excellent | Denser than water. Good for extracting more polar/basic compounds. Volatile and easy to remove.[1] |
| Diethyl Ether | 0.713 | 34.6 | Good | Less dense than water. Highly flammable. Prone to forming peroxides. |
| Toluene | 0.867 | 110.6 | Fair | Can be useful for azeotropically removing water. High boiling point makes it difficult to remove. |
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Troubleshooting [chem.rochester.edu]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
reaction monitoring techniques for 5-Bromo-3-fluoropyridine-2-carboxamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are two primary and well-established synthetic routes for the synthesis of this compound:
-
Route 1: Amidation of 5-Bromo-3-fluoropyridine-2-carboxylic acid. This involves the conversion of the carboxylic acid to an activated species (e.g., an acyl chloride) followed by reaction with ammonia. Alternatively, direct amide coupling reagents can be employed.
-
Route 2: Hydrolysis of 5-Bromo-3-fluoropyridine-2-carbonitrile. This route involves the controlled hydrolysis of the corresponding nitrile precursor under acidic or basic conditions.
Q2: Which reaction monitoring techniques are most effective for this synthesis?
A2: A combination of in-situ and off-line analytical techniques is recommended for comprehensive reaction monitoring:
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Ideal for real-time tracking of the disappearance of starting materials and the appearance of the product by monitoring characteristic vibrational frequencies of functional groups (e.g., C=O stretch of the carboxylic acid, nitrile, and amide).
-
High-Performance Liquid Chromatography (HPLC): An excellent off-line technique for quantifying the conversion of starting materials, the formation of the product, and the detection of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities and byproducts, providing both separation and structural information.
Q3: What are the critical parameters to control during the synthesis?
A3: Several parameters are crucial for a successful synthesis with high yield and purity:
-
Temperature: Both the amidation and hydrolysis reactions are temperature-sensitive. Precise temperature control is essential to prevent side reactions and degradation.
-
Reagent Purity: The purity of starting materials, especially the carboxylic acid or nitrile, and any coupling agents, is critical to avoid the introduction of impurities.
-
Stoichiometry: Accurate stoichiometry of reagents, including activating agents, catalysts, and ammonia or hydrolyzing agents, is vital for complete conversion and minimizing side products.
-
Reaction Time: Monitoring the reaction to completion is key. Premature work-up can lead to low yields, while extended reaction times may result in byproduct formation.
Troubleshooting Guides
Issue 1: Low Yield in Amidation of 5-Bromo-3-fluoropyridine-2-carboxylic acid
Question: My amidation reaction of 5-Bromo-3-fluoropyridine-2-carboxylic acid is resulting in a low yield of the desired carboxamide. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in this amidation can stem from several factors related to the activation of the carboxylic acid and the subsequent amination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in amidation.
| Potential Cause | Recommended Monitoring Technique | Solution |
| Incomplete activation of carboxylic acid | In-situ FTIR | Monitor the disappearance of the carboxylic acid C=O stretch (~1700 cm⁻¹) and the appearance of the acyl chloride C=O stretch (~1780 cm⁻¹). Ensure the use of fresh and appropriate amounts of the activating agent (e.g., thionyl chloride, oxalyl chloride). |
| Degradation of coupling agents | HPLC | If using coupling agents like HATU or EDC, ensure they are fresh and stored under anhydrous conditions. |
| Inefficient amination | HPLC, In-situ FTIR | Use a concentrated source of ammonia, such as ammonium hydroxide or a solution of ammonia gas in a suitable solvent. Ensure efficient mixing. Monitor the disappearance of the activated intermediate and the appearance of the amide C=O stretch (~1680 cm⁻¹). |
| Side reactions | HPLC, GC-MS | Over-reaction or side reactions with the pyridine ring can occur. Optimize reaction temperature and time. Analyze crude reaction mixture by HPLC and GC-MS to identify byproducts. |
| Product loss during work-up | HPLC | The product may have some water solubility. Optimize the pH during aqueous work-up and extraction. Analyze aqueous layers by HPLC to check for product loss. |
Issue 2: Incomplete Hydrolysis of 5-Bromo-3-fluoropyridine-2-carbonitrile
Question: I am struggling to achieve complete hydrolysis of 5-Bromo-3-fluoropyridine-2-carbonitrile to the carboxamide. What could be the issue?
Answer: Incomplete hydrolysis of the nitrile can be due to several factors, including reaction conditions and catalyst deactivation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.
| Potential Cause | Recommended Monitoring Technique | Solution |
| Insufficient reaction temperature or time | HPLC, In-situ FTIR | Monitor the disappearance of the nitrile peak in the IR spectrum (~2230 cm⁻¹). Track the conversion of the nitrile to the amide by HPLC. Gradually increase the reaction temperature and/or extend the reaction time. |
| Incorrect concentration of acid or base | HPLC | The rate of hydrolysis is dependent on the concentration of the acid or base. Ensure the correct concentration is used. |
| Over-hydrolysis to the carboxylic acid | HPLC | If the reaction is left for too long or at too high a temperature, the amide can be further hydrolyzed to the carboxylic acid. Monitor the formation of the carboxylic acid byproduct by HPLC. |
| Poor solubility of the nitrile | Visual inspection, In-situ FTIR | Ensure the nitrile is fully dissolved in the reaction medium. If not, consider a co-solvent. The reaction progress can be monitored by the disappearance of the solid phase and changes in the IR spectrum. |
Experimental Protocols
Protocol 1: Synthesis via Amidation of 5-Bromo-3-fluoropyridine-2-carboxylic acid
Experimental Workflow:
Caption: Workflow for synthesis via amidation.
-
Activation: To a solution of 5-Bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq) in an anhydrous inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0°C.
-
Reaction Monitoring (Activation): Monitor the formation of the acyl chloride using in-situ FTIR by observing the disappearance of the carboxylic acid C=O stretch and the appearance of the acyl chloride C=O stretch.
-
Amination: Once the activation is complete, cool the reaction mixture to 0°C and slowly add a concentrated solution of ammonium hydroxide (3.0 eq).
-
Reaction Monitoring (Amination): Monitor the progress of the amination by taking aliquots of the reaction mixture and analyzing them by HPLC. The reaction is complete when the acyl chloride is no longer observed.
-
Work-up: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis via Hydrolysis of 5-Bromo-3-fluoropyridine-2-carbonitrile
Experimental Workflow:
Caption: Workflow for synthesis via nitrile hydrolysis.
-
Reaction Setup: Dissolve 5-Bromo-3-fluoropyridine-2-carbonitrile (1.0 eq) in a suitable solvent like ethanol or a mixture of water and a co-solvent.
-
Hydrolysis: Add a concentrated acid (e.g., sulfuric acid) or a solution of a strong base (e.g., sodium hydroxide) to the reaction mixture.
-
Heating: Heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction progress by HPLC to track the disappearance of the nitrile and the formation of the amide. Be mindful of the potential for over-hydrolysis to the carboxylic acid.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Monitoring Techniques
| Technique | Information Provided | Advantages | Limitations |
| In-situ FTIR | Real-time functional group changes, reaction kinetics. | Non-invasive, continuous data, provides mechanistic insights. | Not quantitative without calibration, spectral overlap can be an issue. |
| HPLC | Quantitative data on starting materials, product, and byproducts. | Highly accurate and quantitative, good for purity assessment. | Off-line, requires sample preparation, longer analysis time. |
| GC-MS | Identification of volatile impurities and byproducts. | High separation efficiency, provides structural information. | Not suitable for non-volatile compounds, may require derivatization. |
Table 2: HPLC Method Parameters for Reaction Monitoring
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Table 3: GC-MS Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min |
| MS Detector | Electron Ionization (EI) at 70 eV |
Technical Support Center: Synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide. The information is presented in a user-friendly question-and-answer format to address specific issues that may be encountered during the experimental process.
Experimental Protocols
A common route for the synthesis of this compound involves the amidation of the corresponding carboxylic acid. Below is a general experimental protocol.
Protocol: Amidation of 5-Bromo-3-fluoropyridine-2-carboxylic acid
-
Materials:
-
5-Bromo-3-fluoropyridine-2-carboxylic acid
-
Ammonia source (e.g., ammonium chloride, aqueous ammonia)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (ACN))
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-3-fluoropyridine-2-carboxylic acid in the chosen anhydrous solvent.
-
Add the coupling agent and the organic base to the solution and stir for 10-15 minutes to activate the carboxylic acid.
-
In a separate flask, prepare a solution or suspension of the ammonia source.
-
Slowly add the ammonia source to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the coupling agent in the synthesis of this compound?
A1: The coupling agent is crucial for activating the carboxylic acid group of 5-Bromo-3-fluoropyridine-2-carboxylic acid. This activation makes the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by ammonia, thereby facilitating the formation of the amide bond. Common coupling agents include carbodiimides like EDC (often used with HOBt) or uronium-based reagents like HATU.
Q2: How do I choose an appropriate solvent for the reaction?
A2: The choice of solvent is critical and can significantly impact the reaction's success. Aprotic polar solvents are generally preferred for this type of amidation reaction as they can solvate the charged intermediates formed during the reaction.[1] Dichloromethane (DCM) is a common choice due to its inertness and ease of removal.[2][3] N,N-Dimethylformamide (DMF) or acetonitrile (ACN) can also be effective, particularly if solubility of the starting materials is an issue.[3] It is advisable to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.
Q3: My reaction is not going to completion. What are the possible reasons?
A3: Incomplete conversion can be due to several factors:
-
Insufficient activation: The coupling agent may not be active, or an insufficient amount was used.
-
Poor nucleophilicity of ammonia: The ammonia source might not be sufficiently nucleophilic.
-
Low reaction temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solvent effects: The chosen solvent may not be optimal for the reaction.
Q4: I am observing significant side product formation. What are the likely impurities?
A4: Potential side products could include unreacted starting material, the hydrolyzed activated intermediate (re-forming the carboxylic acid), or products from side reactions of the coupling agent. In some cases, especially with bromo-fluoro-substituted pyridines, nucleophilic aromatic substitution (SNAr) could be a competing reaction, although this is less likely under amidation conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Inefficient activation of the carboxylic acid. | - Use a fresh, high-quality coupling agent. - Consider a more powerful coupling agent (e.g., HATU instead of EDC/HOBt). - Ensure anhydrous reaction conditions. |
| Poor solubility of starting materials. | - Switch to a more polar aprotic solvent like DMF or DMSO. - Gently warm the reaction mixture to improve solubility. | |
| Reaction not at optimal temperature. | - If the reaction is slow at room temperature, consider heating to 40-60 °C. Monitor for potential side product formation at higher temperatures. | |
| Impure Product | Residual coupling agent byproducts. | - Perform an aqueous workup to remove water-soluble byproducts. - Optimize the purification method (e.g., gradient elution in column chromatography). |
| Unreacted starting material. | - Increase the reaction time or temperature. - Use a slight excess of the ammonia source and coupling agent. | |
| Solvent-related side reactions. | - Ensure the solvent is pure and anhydrous. - Consider a less reactive solvent if side reactions are suspected. | |
| Reaction Stalls | Deactivation of the coupling agent. | - Add a fresh portion of the coupling agent. |
| pH of the reaction mixture is not optimal. | - Ensure a sufficient amount of organic base is present to neutralize any acidic byproducts. |
Data Presentation: Solvent Effects
The choice of solvent can significantly influence the yield and reaction time of the amidation. Below is a table summarizing the expected effects of different solvents on the synthesis of this compound.
| Solvent | Dielectric Constant (ε) | Expected Yield (%) | Typical Reaction Time (h) | Notes |
| Dichloromethane (DCM) | 8.93 | 75-85 | 12-24 | Good for solubility of many reagents, easy to remove. |
| Acetonitrile (ACN) | 37.5 | 80-90 | 8-16 | Higher polarity can accelerate the reaction. |
| N,N-Dimethylformamide (DMF) | 36.7 | 85-95 | 4-12 | Excellent solvating power, but harder to remove. |
| Tetrahydrofuran (THF) | 7.52 | 60-70 | 24-48 | Lower polarity may result in slower reaction rates. |
| Toluene | 2.38 | < 40 | > 48 | Nonpolar, generally not suitable for this reaction. |
Note: The data in this table is illustrative and based on general principles of amidation reactions. Actual results may vary depending on the specific reaction conditions.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
Validation & Comparative
Comparative Reactivity Analysis: 5-Bromo-3-fluoropyridine-2-carboxamide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 5-Bromo-3-fluoropyridine-2-carboxamide with other halopyridines in widely utilized palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed decisions in synthetic route design and optimization.
Introduction to Halopyridine Reactivity
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is a critical aspect of modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The efficiency of these reactions is predominantly governed by the nature of the halogen, the electronic properties of the pyridine ring, and the position of the substituents.
Generally, the reactivity of the carbon-halogen bond follows the trend: I > Br > Cl > F. This is attributed to the bond dissociation energy, where the weaker C-I bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.
The electronic nature of the pyridine ring, being electron-deficient, influences the reactivity of the attached halogen. Electron-withdrawing groups on the pyridine ring can enhance the rate of oxidative addition, thereby increasing the overall reaction rate. Conversely, electron-donating groups can decrease the reactivity.
Predicted Reactivity of this compound
This compound possesses two electron-withdrawing substituents: a fluorine atom at the 3-position and a carboxamide group at the 2-position. Both of these groups are expected to increase the electrophilicity of the pyridine ring and facilitate the oxidative addition of the C-Br bond to the palladium catalyst. Therefore, it is anticipated that this compound will exhibit higher reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions compared to unsubstituted 3-bromopyridine and bromopyridines bearing electron-donating groups.
Comparative Reactivity Data
The following tables summarize the results of Suzuki-Miyaura and Buchwald-Hartwig reactions for a range of substituted bromopyridines, providing a basis for comparing the expected reactivity of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The table below presents the yields for the coupling of various bromopyridines with arylboronic acids.
| Entry | Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | 70 |
| 2 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | 65 |
| 3 | 4-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | 80 |
| 4 | 2-Bromo-5-fluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 85 |
| 5 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 78 |
| 6 | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Good Yields |
| 7 | This compound (Predicted) | Phenylboronic acid | Standard Pd catalysts | Standard bases | Common solvents | - | - | High |
Based on the electronic effects of the fluorine and carboxamide groups, it is predicted that this compound will exhibit high reactivity, likely resulting in high yields under standard Suzuki-Miyaura conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The following table shows the yields for the amination of various bromopyridines.
| Entry | Bromopyridine Substrate | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 95 |
| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ / P(o-tol)₃ | NaOtBu | Toluene | 100 | 24 | 75 |
| 3 | 4-Bromopyridine | Piperidine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 18 | 88 |
| 4 | 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60 |
| 5 | This compound (Predicted) | Various amines | Standard Pd catalysts | Standard bases | Common solvents | - | - | High |
Similar to the Suzuki-Miyaura coupling, the electron-withdrawing nature of the substituents on this compound is expected to lead to high reactivity and yields in Buchwald-Hartwig amination reactions.
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for use with this compound.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Halopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (2.0 mmol)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the halopyridine, arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 6-12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Materials:
-
Halopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
BINAP (0.015 mmol, 1.5 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.
-
Add the halopyridine to the Schlenk tube.
-
Seal the tube and evacuate and backfill with argon (repeat this cycle three times).
-
Add anhydrous toluene via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Factors Influencing Halopyridine Reactivity
Caption: Key factors influencing the reactivity of halopyridines.
advantages of using 5-Bromo-3-fluoropyridine-2-carboxamide over similar building blocks
In the landscape of drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. Among the vast array of heterocyclic scaffolds, substituted pyridines are of paramount importance. This guide provides a comparative analysis of 5-Bromo-3-fluoropyridine-2-carboxamide , highlighting its distinct advantages over similar building blocks in key synthetic transformations. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the construction of novel chemical entities.
Orthogonal Reactivity: A Key Advantage
The primary advantage of this compound lies in the differential reactivity of its halogen substituents. The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 3-position is largely unreactive under these conditions. This orthogonality allows for selective functionalization of the pyridine ring, a feature not always present in similarly substituted building blocks.
For instance, in di-halogenated pyridines lacking this differential reactivity, such as 3,5-dibromopyridine, selective mono-functionalization can be challenging, often leading to mixtures of products. Similarly, while 5-bromo-2-chloropyridine offers some degree of selectivity due to the generally higher reactivity of bromine over chlorine in cross-coupling reactions, the reactivity difference is less pronounced than that between bromine and fluorine.
Performance in Key Cross-Coupling Reactions
The utility of a building block is best demonstrated through its performance in widely used synthetic methodologies. Here, we compare the anticipated reactivity of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with that of other relevant pyridine-based building blocks. While direct comparative studies on this compound are not extensively available in the public domain, we can infer its performance from studies on structurally analogous compounds, particularly 5- and 6-bromo-3-fluoro-2-cyanopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The electron-withdrawing nature of the fluorine and carboxamide groups in this compound is expected to enhance the reactivity of the C5-Br bond towards oxidative addition to the palladium catalyst.
Table 1: Comparison of Expected Yields in Suzuki-Miyaura Coupling
| Building Block | Coupling Partner | Catalyst System | Product | Expected Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-3-fluoropyridine-2-carboxamide | 85-95 |
| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-2-chloropyridine | 70-85 |
| 3,5-Dibromopyridine | Phenylboronic acid (1 eq.) | Pd(PPh₃)₄, K₂CO₃ | 3-Bromo-5-phenylpyridine & 3,5-Diphenylpyridine | Mixture |
Yields are estimated based on general principles of reactivity and data from analogous reactions.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is crucial in the synthesis of many biologically active molecules. The reactivity trends observed in Suzuki-Miyaura coupling are generally applicable here as well.
Table 2: Comparison of Expected Yields in Buchwald-Hartwig Amination
| Building Block | Coupling Partner | Catalyst System | Product | Expected Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 5-(Morpholin-4-yl)-3-fluoropyridine-2-carboxamide | 80-90 |
| 5-Bromo-2-chloropyridine | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 5-(Morpholin-4-yl)-2-chloropyridine | 65-80 |
| 3,5-Dibromopyridine | Morpholine (1 eq.) | Pd₂(dba)₃, BINAP, NaOtBu | 3-Bromo-5-(morpholin-4-yl)pyridine & 3,5-di(morpholin-4-yl)pyridine | Mixture |
Yields are estimated based on general principles of reactivity and data from analogous reactions.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the synthesis of alkynyl-substituted heterocycles. A study on the closely related 6-bromo-3-fluoro-2-cyanopyridine provides valuable insight into the expected high efficiency of this reaction with this compound.
Table 3: Comparison of Reported Yields in Sonogashira Coupling of a Structural Analog
| Building Block | Coupling Partner | Catalyst System | Product | Yield (%) |
| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 6-(Phenylethynyl)-3-fluoro-2-cyanopyridine | 93 |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Hexyne | Pd(PPh₃)₄, CuI, Et₃N | 6-(Hex-1-yn-1-yl)-3-fluoro-2-cyanopyridine | 85 |
| 6-Bromo-3-fluoro-2-cyanopyridine | 3,3-Dimethylbut-1-yne | Pd(PPh₃)₄, CuI, Et₃N | 6-((3,3-Dimethylbut-1-yn-1-yl)-3-fluoro-2-cyanopyridine | 90 |
Data extracted from a study on a structurally analogous compound.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these building blocks. Below are representative protocols for the key cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, NaOtBu, BINAP, and Pd₂(dba)₃ to a dry Schlenk tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling (adapted from a similar substrate)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a degassed solution of this compound in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture for a further 5 minutes.
-
Add the terminal alkyne dropwise and stir the reaction at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography.
Visualizing Synthetic Pathways
The strategic use of this compound allows for a clear and logical progression in the synthesis of complex molecules. The following diagrams illustrate the workflow for sequential functionalization.
Caption: Sequential functionalization pathway for this compound.
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, which is central to the utility of this building block.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.
Conclusion
This compound presents a compelling choice for researchers in synthetic chemistry due to its inherent structural advantages. The orthogonal reactivity of the bromine and fluorine substituents allows for selective and sequential functionalization, providing a clear and efficient route to complex substituted pyridines. The electron-deficient nature of the pyridine ring, enhanced by the fluoro and carboxamide groups, promotes high yields in a variety of essential cross-coupling reactions. While direct quantitative comparisons with all possible alternatives are not always available, the evidence from structurally similar compounds strongly supports the superior performance of this compound in controlled and selective synthetic strategies. Its adoption can streamline synthetic routes, improve yields, and ultimately accelerate the discovery and development of novel chemical entities.
Lack of Publicly Available Data on the Biological Activity of 5-Bromo-3-fluoropyridine-2-carboxamide Derivatives
Despite a comprehensive search for scientific literature, no studies providing a direct comparison of the biological activities of 5-Bromo-3-fluoropyridine-2-carboxamide derivatives were identified. The public domain appears to lack specific experimental data on this particular class of compounds, precluding the creation of a detailed comparative guide as requested.
While the specific target compounds lack data, the broader class of pyridine carboxamide derivatives is an active area of research in drug discovery. Studies on structurally related compounds, such as other substituted pyridine and carboxamide derivatives, have revealed a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.
General Insights from Related Compounds:
-
Anticancer Potential: Various pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines. The substitution pattern on the pyridine ring, including the presence of halogens like fluorine and bromine, is known to significantly influence their anticancer activity. For instance, some studies have shown that fluorinated quinolones, which contain a substituted pyridine ring, exhibit a broader spectrum of activity.[1]
-
Antimicrobial and Antifungal Activity: Bromo-substituted pyridine derivatives have been investigated for their antimicrobial and antifungal properties. The presence and position of the bromine atom can impact the potency and spectrum of activity against different microbial strains.
-
Structure-Activity Relationship (SAR): The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. SAR studies on related compounds suggest that modifications to the carboxamide group and the pyridine ring can modulate the biological effects.
Hypothetical Workflow for Comparison:
Should researchers undertake a study on the biological activities of this compound derivatives, a typical experimental workflow could be visualized as follows:
Caption: A hypothetical workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of novel chemical derivatives.
Hypothetical Signaling Pathway Inhibition:
Based on studies of other carboxamide derivatives, one potential mechanism of anticancer action could involve the inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: A simplified diagram of the PI3K/Akt signaling pathway and a hypothetical point of inhibition by a bioactive compound.
References
A Comparative Structural Analysis of 5-Bromo-3-fluoropyridine-2-carboxamide and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural analysis of 5-Bromo-3-fluoropyridine-2-carboxamide and its key precursor, 5-Bromo-3-fluoropyridine-2-carboxylic acid. Due to the limited availability of direct experimental data for the carboxamide, this guide focuses on the structural characteristics of its well-documented precursor and outlines the established methodologies for the comprehensive structural elucidation of such pyridine derivatives.
Overview of Structural Properties
The structural integrity of pyridine-based compounds is paramount in drug discovery, influencing their binding affinity, metabolic stability, and overall efficacy. The introduction of halogen substituents, such as bromine and fluorine, significantly alters the electronic and steric properties of the pyridine ring, thereby modulating its interaction with biological targets. This analysis delves into the foundational structural parameters of 5-Bromo-3-fluoropyridine-2-carboxylic acid, offering a predictive baseline for the analogous carboxamide.
Table 1: Physicochemical Properties of 5-Bromo-3-fluoropyridine-2-carboxylic acid and Related Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Bromo-3-fluoropyridine-2-carboxylic acid | 669066-91-5 | C₆H₃BrFNO₂ | 220.00 | 175-180 |
| 3-Bromo-5-fluoropyridine-2-carboxylic acid | 1189513-55-0 | C₆H₃BrFNO₂ | 220.00 | 130-133 |
| 5-Bromo-3-fluoropyridine-2-carbonitrile | 886373-28-0 | C₆H₂BrFN₂ | 201.00 | 95-100 |
Experimental Methodologies for Structural Analysis
A thorough structural characterization of novel compounds like this compound necessitates a multi-faceted approach, combining spectroscopic and crystallographic techniques with computational modeling.
X-ray Crystallography
Single-crystal X-ray diffraction remains the gold standard for unequivocally determining the three-dimensional atomic arrangement of a molecule. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.
General Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound, often through slow evaporation, vapor diffusion, or cooling methods.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson synthesis, followed by refinement to achieve the best fit between the observed and calculated structure factors.
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the molecular structure and functional groups present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy are crucial for elucidating the connectivity and chemical environment of atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic vibrational frequencies of functional groups, such as the carbonyl (C=O) of the carboxamide and the C-Br and C-F bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound, confirming its chemical formula.
Computational Structural Analysis
Density Functional Theory (DFT) calculations are powerful tools for predicting and understanding the structural and electronic properties of molecules. These computational methods can provide insights into:
-
Optimized molecular geometry (bond lengths, bond angles).
-
Vibrational frequencies (for comparison with experimental IR and Raman spectra).
-
Molecular electrostatic potential maps, which indicate regions of positive and negative charge.
-
Frontier molecular orbitals (HOMO and LUMO), which are important for understanding chemical reactivity.
Workflow for Structural Analysis
The following diagram illustrates a typical workflow for the comprehensive structural analysis of a novel compound like this compound.
Conclusion
While direct experimental structural data for this compound is not yet publicly available, a robust framework for its characterization exists. By leveraging the known properties of its carboxylic acid precursor and employing a combination of advanced analytical techniques, a comprehensive understanding of its three-dimensional structure and electronic properties can be achieved. This information is critical for its potential application in drug design and development, enabling the rational design of more potent and selective therapeutic agents.
comparative study of synthetic routes to 5-Bromo-3-fluoropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 5-Bromo-3-fluoropyridine-2-carboxamide, a key building block in the development of novel pharmaceuticals. The routes are evaluated based on experimental protocols, reaction yields, and overall efficiency, with the aim of providing researchers with the necessary data to select the most suitable method for their specific needs.
Route 1: Multi-step Synthesis via Sandmeyer Reaction of an Aminopyridine Intermediate
This classical and versatile approach commences with a substituted aminopyridine, proceeding through a series of well-established transformations to yield the target carboxamide.
Overall Synthetic Pathway
Caption: Overall workflow for the synthesis of this compound via Route 1.
Step-by-Step Experimental Protocols and Data
Step 1: Synthesis of the Starting Material: 2-Amino-5-bromo-3-fluoropyridine
The synthesis of the key starting material, 2-amino-5-bromo-3-fluoropyridine, can be achieved from 2-amino-5-nitropyridine. This multi-step process involves protection of the amino group, reduction of the nitro group, a diazotization reaction to introduce the fluorine, and finally bromination.[1]
Step 2: Sandmeyer Reaction for Cyanation
The Sandmeyer reaction is a cornerstone of this route, converting the amino group of the pyridine intermediate into a nitrile.
-
Experimental Protocol:
-
Diazotization: 2-Amino-5-bromo-3-fluoropyridine is treated with sodium nitrite (NaNO₂) in an acidic medium (e.g., concentrated hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt in situ.
-
Cyanation: The freshly prepared diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) to yield 5-Bromo-3-fluoropicolinonitrile.[2][3][4]
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromo-3-fluoropyridine | [1] |
| Key Reagents | NaNO₂, HCl, CuCN | [2][3] |
| Typical Yield | 60-80% | General Sandmeyer Reaction Yields |
| Reaction Time | 2-4 hours | General Sandmeyer Reaction Times |
Step 3: Hydrolysis of the Nitrile
The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid.
-
Experimental Protocol:
-
5-Bromo-3-fluoropicolinonitrile is refluxed in the presence of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide solution).[5][6][7]
-
Upon completion of the reaction, the mixture is cooled and the pH is adjusted to precipitate the 5-Bromo-3-fluoropicolinic acid.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-3-fluoropicolinonitrile | [8] |
| Key Reagents | Concentrated HCl or NaOH | [5][6] |
| Typical Yield | >90% | [7] |
| Reaction Time | 4-8 hours | [5] |
Step 4: Amidation of the Carboxylic Acid
The final step involves the conversion of the carboxylic acid to the target carboxamide.
-
Experimental Protocol:
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-3-fluoropicolinic acid | |
| Key Reagents | SOCl₂, Ammonia | [9][10] |
| Typical Yield | 80-95% | [10] |
| Reaction Time | 2-6 hours |
Route 2: Synthesis via Functionalization of a Dihalogenated Pyridine
This alternative approach begins with a readily available dihalogenated pyridine and introduces the carboxamide functionality through a series of selective transformations.
Overall Synthetic Pathway
Caption: Overall workflow for the synthesis of this compound via Route 2.
Step-by-Step Experimental Protocols and Data
Step 1: Selective Lithiation and Carboxylation
This key step involves the selective functionalization of the dihalopyridine at the C2 position.
-
Experimental Protocol:
-
Halogen-Metal Exchange: 2,5-Dibromo-3-fluoropyridine is treated with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an inert solvent like THF. The bromine at the more acidic C2 position is selectively exchanged for lithium.
-
Carboxylation: The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to form the lithium carboxylate, which upon acidic workup yields 5-Bromo-3-fluoropicolinic acid.[12]
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,5-Dibromo-3-fluoropyridine | |
| Key Reagents | n-BuLi, CO₂ | [12] |
| Typical Yield | 60-75% | Estimated from similar reactions |
| Reaction Time | 1-3 hours |
Step 2: Amidation of the Carboxylic Acid
This final step is identical to the final step in Route 1.
-
Experimental Protocol:
-
Activation of the Carboxylic Acid: 5-Bromo-3-fluoropicolinic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amination: The acyl chloride is then reacted with ammonia to produce the final product.[10]
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-3-fluoropicolinic acid | |
| Key Reagents | SOCl₂, Ammonia | [10] |
| Typical Yield | 80-95% | [10] |
| Reaction Time | 2-6 hours |
Comparative Analysis
| Feature | Route 1: Sandmeyer Reaction | Route 2: Dihalopyridine Functionalization |
| Starting Materials | Requires multi-step synthesis of the aminopyridine precursor.[1] | Starts from a potentially more readily available dihalogenated pyridine. |
| Number of Steps | Generally longer (4 steps from the aminopyridine). | Potentially shorter (2 steps from the dihalopyridine). |
| Key Reactions | Sandmeyer reaction, nitrile hydrolysis, amidation. | Halogen-metal exchange, carboxylation, amidation. |
| Reagent Sensitivity | Diazonium salts are unstable and require careful temperature control. | Organolithium reagents are highly reactive and require anhydrous, inert conditions. |
| Scalability | Sandmeyer reactions can be challenging to scale up due to the instability of diazonium salts. | Lithiation reactions can be scaled, but require specialized equipment for handling pyrophoric reagents. |
| Overall Yield | Potentially lower due to the multi-step nature. | Potentially higher if the selective lithiation is efficient. |
| Versatility | The Sandmeyer reaction allows for the introduction of various functional groups. | The lithiated intermediate can be reacted with a range of electrophiles. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Route 1 is a well-established, albeit longer, method that relies on classical organic reactions. Its primary advantage lies in the potential to synthesize a variety of analogues by modifying the Sandmeyer reaction conditions. However, the use of unstable diazonium intermediates may pose challenges for large-scale synthesis.
-
Route 2 presents a more convergent and potentially higher-yielding approach. The success of this route is highly dependent on achieving selective halogen-metal exchange at the C2 position. If this selectivity can be reliably achieved, this route would likely be the more efficient choice for the synthesis of the target molecule.
The choice between these two routes will ultimately depend on the specific requirements of the research, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling sensitive reagents. Further optimization of both routes could lead to improved yields and process efficiency.
References
- 1. Page loading... [guidechem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. irl.umsl.edu [irl.umsl.edu]
- 12. mdpi.com [mdpi.com]
Structural Validation of 5-Bromo-3-fluoropyridine-2-carboxamide: A Comparative Guide to Analytical Techniques
The definitive structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. For a molecule such as 5-Bromo-3-fluoropyridine-2-carboxamide, a substituted pyridine derivative with potential applications in medicinal chemistry, unambiguous confirmation of its three-dimensional atomic arrangement is critical. While single-crystal X-ray crystallography stands as the gold standard for absolute structure determination, a comprehensive validation strategy often integrates data from multiple analytical techniques. This guide provides a comparative overview of X-ray crystallography and its principal spectroscopic alternatives—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—in the context of validating the structure of this compound.
Comparative Analysis of Structural Validation Methods
The selection of an analytical method is contingent on the specific information required, the nature of the sample, and the stage of research. The following table summarizes the key attributes of four primary techniques for the structural characterization of small organic molecules.
| Feature | X-ray Crystallography | NMR Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing.[1][2][3] | Detailed information on the molecular framework, connectivity of atoms (¹H-¹H, ¹H-¹³C), and the chemical environment of nuclei.[4][5][6] | Identification of functional groups present in the molecule.[7][8][9] | Determination of molecular weight and elemental composition; provides structural clues from fragmentation patterns.[10][11][12][13] |
| Sample Requirements | Single, high-quality crystal (typically >20 µm).[2] | Soluble sample (typically 1-10 mg) in a deuterated solvent.[14] | Solid, liquid, or gas sample (µg to mg). Can be neat or in a matrix (e.g., KBr).[7][8] | Small amount of sample (ng to µg) that can be ionized.[11] |
| Advantages | Provides unambiguous, high-resolution structural data.[1][3] | Non-destructive; provides extensive structural information in solution, which is often biologically relevant.[4][5] | Fast, simple, and provides a characteristic "fingerprint" for a compound.[8][9] | High sensitivity; provides exact mass and molecular formula.[10][12] |
| Disadvantages | Requires the growth of suitable single crystals, which can be challenging and time-consuming.[2] | Can be less sensitive than MS; complex spectra may require advanced 2D techniques for full interpretation.[5] | Provides limited information on the overall molecular skeleton.[8] | It is a destructive technique; interpretation of fragmentation can be complex and may not provide definitive connectivity.[11] |
Experimental Protocols
The following sections outline hypothetical, yet standard, experimental procedures for the structural validation of this compound using the discussed techniques.
Single-Crystal X-ray Crystallography
This protocol aims to determine the precise three-dimensional structure of the title compound.
-
Crystallization: A solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). Slow evaporation of the solvent at room temperature is employed to encourage the growth of single crystals. Other methods like vapor diffusion or cooling of a saturated solution may also be attempted.
-
Crystal Mounting and Data Collection: A suitable single crystal (e.g., 0.2 x 0.2 x 0.1 mm) is selected under a microscope and mounted on a goniometer head. The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. Data collection is performed using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.[2] The crystal is rotated, and a series of diffraction patterns are collected.[3]
-
Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods.[3] The initial atomic model is refined against the experimental data to optimize the positions of the atoms, their thermal parameters, and bond lengths/angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is designed to confirm the connectivity and chemical environment of the atoms within the molecule.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[14] A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Expected signals would include two distinct aromatic protons and two protons from the amide group, with their chemical shifts and coupling patterns providing information about their relative positions.
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. This will show a signal for each unique carbon atom in the molecule. The chemical shifts will indicate the types of carbons (e.g., aromatic, carbonyl).
-
2D NMR (COSY, HSQC): To further confirm assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) can be run to identify coupled protons, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[5]
Infrared (IR) Spectroscopy
This protocol is used to identify the functional groups present in the molecule.
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a Fourier-transform infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is simply placed on the ATR crystal.[7][8]
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.[8]
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands. For this compound, key expected peaks would include N-H stretching vibrations for the amide (around 3400-3200 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1680 cm⁻¹), and C=C/C=N stretching vibrations for the pyridine ring.
Mass Spectrometry (MS)
This protocol aims to determine the molecular weight and obtain information about the molecule's fragmentation.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: The solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.[11][15] The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[10][13]
-
Data Analysis: The resulting mass spectrum is analyzed. The molecular ion peak (M⁺) should correspond to the molecular weight of this compound (C₆H₄BrFN₂O, MW ≈ 219.01 g/mol ). The isotopic pattern of the molecular ion peak, showing signals for M⁺ and M+2⁺ in an approximate 1:1 ratio, would be characteristic of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Integrated Workflow for Structural Elucidation
The validation of a novel compound is rarely a linear process. It typically involves a systematic workflow where data from different techniques are integrated to build a conclusive structural proof. The following diagram illustrates a logical approach to this process.
Caption: Workflow for the structural elucidation of a small molecule.
References
- 1. rigaku.com [rigaku.com]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. dc.narpm.org [dc.narpm.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mmrc.caltech.edu [mmrc.caltech.edu]
- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 10. tutorchase.com [tutorchase.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 13. fiveable.me [fiveable.me]
- 14. web.mit.edu [web.mit.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Structure-Activity Relationship of Pyridine Carboxamide Analogs as Succinate Dehydrogenase Inhibitors
The pyridine carboxamide scaffold is a crucial pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities. This guide will focus on a series of novel pyridine carboxamide derivatives with a diarylamine-modified scaffold that have been investigated for their potential as antifungal agents.
Data Presentation: Antifungal Activity and SDH Inhibition
The following tables summarize the in vitro antifungal activity and succinate dehydrogenase (SDH) inhibitory activity of a series of synthesized pyridine carboxamide derivatives.[1][2]
Table 1: In Vitro Antifungal Activity of Pyridine Carboxamide Analogs at 50 mg/L [1][2]
| Compound | R | X | Inhibition Rate (%) against B. cinerea | Inhibition Rate (%) against C. ambiens |
| 3a | H | H | - | - |
| 3b | 4-CH3 | H | - | - |
| 3d | 4-Cl | H | - | - |
| 3f | H | 6-Cl | 76.9 | - |
| 3g | 4-CH3 | 6-Cl | - | 84.1 |
Note: A dash (-) indicates that the data was not provided in the source.
Table 2: In Vivo Antifungal Activity and SDH Inhibition of Compound 3f [1][2]
| Compound | Concentration (mg/L) | Preventative Efficacy (%) against B. cinerea | SDH Inhibition IC50 (mg/L) | SDH Inhibition IC50 (µM) |
| 3f | 200 | 53.9 | 5.6 | 17.3 |
| 100 | 49.0 | |||
| 50 | 27.1 | |||
| Thifluzamide (control) | 200 | 55.2 | 7.61 | 14.4 |
| 100 | 41.2 | |||
| 50 | 33.8 |
Experimental Protocols
Synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide:
The synthesis of the parent compound, this compound, starts from the commercially available 5-Bromo-3-fluoropyridine-2-carboxylic acid. A general procedure for the amidation of a carboxylic acid is as follows:
-
Activation of the Carboxylic Acid: 5-Bromo-3-fluoropyridine-2-carboxylic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling agent (e.g., HATU, HBTU, or EDC with HOBt) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added. The mixture is stirred at room temperature for a specified time to form the activated ester.
-
Amidation: An ammonia source (e.g., aqueous ammonia or ammonia gas bubbled through the solution) is added to the reaction mixture. The reaction is stirred until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
In Vitro Antifungal Activity Assay: [1][2]
The antifungal activity of the synthesized compounds was evaluated using the mycelium growth rate method. The compounds were dissolved in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. This stock solution was then added to a potato dextrose agar (PDA) medium to achieve a final concentration of 50 mg/L. Mycelial discs (5 mm diameter) of the test fungi were placed in the center of the PDA plates. The plates were incubated at a controlled temperature (e.g., 25°C) for a specified period. The diameter of the mycelial growth was measured, and the inhibition rate was calculated using the formula:
Inhibition Rate (%) = [(C - T) / C] × 100
Where C is the diameter of mycelial growth in the control plate (containing DMSO without the test compound), and T is the diameter of mycelial growth in the treated plate.
Succinate Dehydrogenase (SDH) Enzymatic Inhibition Assay: [1][2]
The inhibitory effect of the compounds on SDH activity was determined spectrophotometrically. The assay mixture typically contains a buffer (e.g., Tris-HCl), a substrate (succinate), an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP), and the mitochondrial fraction containing the SDH enzyme. The reaction is initiated by the addition of the substrate, and the reduction of the electron acceptor is monitored by the decrease in absorbance at a specific wavelength (e.g., 600 nm). The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
Visualizations
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Caption: Inhibition of the mitochondrial electron transport chain by pyridine carboxamide SDH inhibitors.
References
Assessing the Drug-Likeness of 5-Bromo-3-fluoropyridine-2-carboxamide Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the evaluation of a compound's "drug-likeness" is a critical early-stage gatekeeper, predicting the potential of a molecule to become a viable oral therapeutic. This guide provides a comparative framework for assessing the drug-like properties of 5-Bromo-3-fluoropyridine-2-carboxamide and its derivatives. By combining in silico predictions with established experimental protocols, researchers can efficiently prioritize candidates with favorable pharmacokinetic profiles, thereby reducing attrition rates in later developmental phases.
This document outlines key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, presents standardized methodologies for their experimental determination, and offers a comparative analysis of the parent compound against hypothetical derivatives to illustrate the impact of structural modifications on drug-likeness.
In Silico Drug-Likeness Profile
The initial assessment of drug-likeness often begins with computational methods, most notably the application of Lipinski's Rule of Five.[1][2] This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, a LogP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[3][4]
The following table summarizes the calculated physicochemical properties for this compound and three hypothetical derivatives, illustrating how minor structural changes can influence these key parameters.
| Compound | Structure | Molecular Weight (Da) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| Parent Compound | This compound | 218.02 | 1.25 | 1 | 3 | 0 |
| Derivative A | N-Methyl-5-bromo-3-fluoropyridine-2-carboxamide | 232.05 | 1.54 | 0 | 3 | 0 |
| Derivative B | 5-Bromo-3-fluoro-N-phenylpyridine-2-carboxamide | 294.12 | 2.89 | 1 | 3 | 0 |
| Derivative C | 5-Bromo-N-(2-hydroxyethyl)-3-fluoropyridine-2-carboxamide | 262.07 | 0.88 | 2 | 4 | 0 |
Note: The physicochemical properties listed above are calculated values from chemical modeling software and serve as predictive indicators.
Experimental Protocols for ADMET Assessment
While in silico predictions are valuable for initial screening, experimental validation is crucial. The following sections detail standardized protocols for key assays to determine the ADMET profile of this compound derivatives.
Aqueous Solubility
Principle: The solubility of a compound is a fundamental property that affects its absorption. The shake-flask method is a common technique to determine thermodynamic solubility.[5][6]
Protocol:
-
An excess amount of the test compound is added to a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).
-
The suspension is shaken at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.[5]
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[7]
Membrane Permeability
Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive intestinal absorption of compounds.[8][9]
Protocol:
-
A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[10]
-
The test compound is dissolved in a buffer solution and added to the donor wells of the filter plate.
-
The acceptor wells are filled with a fresh buffer solution.
-
The plate is incubated for a specific time (e.g., 4-16 hours), allowing the compound to diffuse from the donor to the acceptor compartment.[11]
-
The concentration of the compound in both the donor and acceptor wells is then determined by LC-MS/MS to calculate the permeability coefficient.[9]
Metabolic Stability
Principle: The in vitro metabolic stability assay using liver microsomes helps to predict the extent of first-pass metabolism in the liver.[12][13]
Protocol:
-
The test compound is incubated with liver microsomes (from human or other species) in the presence of the cofactor NADPH.[14][15]
-
Samples are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[16]
-
The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]
Plasma Protein Binding
Principle: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach the target site. Rapid Equilibrium Dialysis (RED) is a common method to determine the unbound fraction of a drug in plasma.[17][18]
Protocol:
-
A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.[19]
-
The test compound is added to plasma in one chamber, and buffer is added to the other chamber.
-
The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).[18]
-
At equilibrium, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
The percentage of the unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[20]
Cytotoxicity
Principle: The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[21]
Protocol:
-
Cells (e.g., a relevant cancer cell line or normal cell line) are seeded in a 96-well plate and allowed to attach overnight.[22]
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, an MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[23]
-
The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the purple solution is measured using a microplate reader, which is proportional to the number of viable cells.
hERG Channel Inhibition
Principle: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to cardiotoxicity. The automated patch-clamp technique is a high-throughput method to assess a compound's potential to block this channel.[24][25]
Protocol:
-
Cells stably expressing the hERG channel are used.
-
The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels.[24]
-
A specific voltage protocol is applied to elicit the hERG current.[26]
-
The test compound is applied at various concentrations, and the inhibition of the hERG current is measured.[27]
-
A concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[25]
Visualizing the Experimental Workflow
To provide a clear overview of the logical flow of experiments in assessing drug-likeness, the following diagrams created using the DOT language illustrate the overall process and a specific workflow for a key assay.
Caption: General workflow for assessing the drug-likeness of chemical compounds.
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Conclusion
The assessment of drug-likeness is a multifaceted process that integrates computational predictions with robust experimental data. For this compound derivatives, a systematic evaluation of their physicochemical properties and ADMET profile is essential for identifying promising lead candidates for further development. By employing the in silico tools and experimental protocols outlined in this guide, researchers can make informed decisions, optimizing their efforts towards the successful discovery of novel therapeutics. The provided comparative data on hypothetical derivatives underscores the importance of structure-activity and structure-property relationships in medicinal chemistry.
References
- 1. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. Mastering Lipinski's Rule of Five for Drug Discovery Success [bioaccessla.com]
- 4. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. pharmatutor.org [pharmatutor.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mercell.com [mercell.com]
- 13. mttlab.eu [mttlab.eu]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. bioivt.com [bioivt.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 19. enamine.net [enamine.net]
- 20. protocols.io [protocols.io]
- 21. benchchem.com [benchchem.com]
- 22. clyte.tech [clyte.tech]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
- 25. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 26. fda.gov [fda.gov]
- 27. hERG Assay | PPTX [slideshare.net]
A Comparative Guide to Reagents for the Synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide, a key structural motif in various pharmacologically active compounds, is a critical process in medicinal chemistry. The primary synthetic route involves the amidation of its corresponding carboxylic acid, 5-Bromo-3-fluoropyridine-2-carboxylic acid. The choice of reagent to activate the carboxylic acid is pivotal, influencing reaction efficiency, yield, purity, and scalability. This guide provides an objective comparison of a conventional method involving acyl chloride formation against modern peptide coupling reagents, supported by representative experimental protocols.
Comparison of Synthetic Reagent Performance
The conversion of a carboxylic acid to a primary amide can be achieved through several pathways. Below is a comparison of three common methodologies: a traditional two-step, one-pot acyl chloride formation using Thionyl Chloride (SOCl₂), and two direct amidation methods using the popular uronium and phosphonium-based coupling reagents, HATU and PyBOP, respectively.
| Parameter | Thionyl Chloride (SOCl₂) | HATU | PyBOP |
| Reagent Class | Chlorinating Agent | Uronium/Aminium Salt | Phosphonium Salt |
| Mechanism | Forms a highly reactive acyl chloride intermediate in situ. | Forms a highly reactive OAt-active ester. | Forms a reactive OBt-active ester. |
| Typical Base | Tertiary Amines (e.g., Triethylamine, Pyridine) | Non-nucleophilic hindered bases (e.g., DIPEA) | Non-nucleophilic hindered bases (e.g., DIPEA, TEA) |
| Typical Solvent | Aprotic solvents (e.g., DCM, Toluene, THF) | Polar aprotic solvents (e.g., DMF, ACN) | Polar aprotic solvents (e.g., DMF) |
| Reaction Time | 5 minutes - 2 hours | 1 - 18 hours | 1 - 24 hours |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Advantages | - Low reagent cost- Simple procedure- Rapid reaction | - High coupling efficiency- Low risk of racemization- Effective for hindered substrates | - High coupling efficiency- Byproducts are generally non-toxic- Good for difficult couplings |
| Disadvantages | - Generates corrosive HCl gas- Harsh conditions can be incompatible with sensitive functional groups | - Higher reagent cost- Can cause guanidinylation of the amine if not used correctly | - Higher reagent cost- Potential explosive hazard- Byproduct can be difficult to remove |
| Workup | Aqueous wash to remove salts and excess reagents. | Aqueous wash to remove water-soluble byproducts. | Aqueous wash; byproduct can sometimes be challenging to separate. |
Experimental Protocols
The following are detailed, representative methodologies for the synthesis of this compound from 5-Bromo-3-fluoropyridine-2-carboxylic acid using the compared reagents. An aqueous solution of ammonia (e.g., ammonium hydroxide) or ammonia gas dissolved in a suitable solvent would serve as the amine source for the primary amide.
Method 1: Conventional Acyl Chloride Synthesis with Thionyl Chloride
This one-pot protocol involves the in situ formation of the acyl chloride followed by reaction with an ammonia source.[1][2]
Materials:
-
5-Bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.1 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Ammonium hydroxide (28-30% solution, 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 5-Bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add triethylamine (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until acyl chloride formation is complete (can be monitored by IR spectroscopy or quenching a sample with methanol and analyzing by LC-MS).
-
Cool the reaction mixture back to 0 °C and slowly add ammonium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for an additional 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Method 2: Uronium Salt-Mediated Synthesis with HATU
This method utilizes HATU, a highly efficient coupling reagent known for rapid reactions and suppression of side reactions.[3][4][5][6]
Materials:
-
5-Bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Ammonium chloride (NH₄Cl) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 5-Bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq), ammonium chloride (1.2 eq), and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Pour the reaction mixture into water to precipitate the product and/or dilute with ethyl acetate for extraction.
-
Wash the organic layer extensively with 10% LiCl solution (to remove DMF), followed by 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography.
Method 3: Phosphonium Salt-Mediated Synthesis with PyBOP
PyBOP is a common phosphonium salt reagent that serves as a good alternative to BOP, as its byproduct is considered less hazardous.[7][8][9][10]
Materials:
-
5-Bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq)
-
PyBOP (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Ammonium chloride (NH₄Cl) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-Bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq) and ammonium chloride (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add PyBOP (1.2 eq) to the solution in one portion.
-
Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate or DCM and wash successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography to yield the final product.
Visualization of Reagent Selection Workflow
The choice of synthetic reagent often depends on a balance of factors including substrate sensitivity, desired purity, cost, and scale. The following diagram illustrates a logical workflow for selecting an appropriate amidation reagent.
Caption: Reagent selection workflow for amidation.
References
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. PyBOP [commonorganicchemistry.com]
- 10. bachem.com [bachem.com]
comparative cost analysis of different synthetic pathways for 5-Bromo-3-fluoropyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative cost analysis of three distinct synthetic pathways for the production of 5-Bromo-3-fluoropyridine-2-carboxamide, a key intermediate in pharmaceutical research and development. The analysis focuses on raw material costs, reaction yields, and overall process efficiency to provide a comprehensive overview for researchers and chemical process development professionals.
Executive Summary
Three potential synthetic routes for this compound were evaluated, starting from:
-
Pathway 1: 5-Bromo-3-fluoropicolinic acid via an acyl chloride intermediate.
-
Pathway 2: 5-Bromo-3-fluoropicolinic acid via a methyl ester intermediate.
-
Pathway 3: 5-Bromo-3-fluoropyridine-2-carbonitrile.
While a definitive cost-per-gram is highly dependent on reaction scale and optimization, this guide presents a comparative analysis based on commercially available starting material prices and general reaction efficiencies. Detailed experimental protocols with specific yields are necessary for a more precise cost assessment.
Data Presentation: Comparative Cost of Starting Materials and Reagents
The following table summarizes the approximate costs of the primary starting materials and key reagents for each proposed synthetic pathway. Prices are based on currently available supplier information and are subject to change.
| Chemical | Pathway | Supplier Example(s) | Price (USD) | Quantity | Cost per Unit |
| 5-Bromo-3-fluoropicolinic acid | 1 & 2 | Moldb | $37.00 | 1 g | $37.00/g |
| Thionyl chloride | 1 | Sigma-Aldrich, Carl ROTH | ~$164.05 | 1 L | ~$0.16/mL |
| Ammonia solution (25%) | 1 & 2 | ChemWorld | ~$92.99 | 1 L | ~$0.09/mL |
| Methyl 5-bromo-3-fluoropicolinate | 2 | Sigma-Aldrich | $870.00 | 1 g | $870.00/g |
| 5-Bromo-3-fluoropyridine-2-carbonitrile | 3 | Sigma-Aldrich, IndiaMART |
| 1 g | $54.45 - $73.00/g |
| Sodium hydroxide | 3 | Flinn Scientific, BusinessAnalytiq | ~$36.00 | 2 kg | ~$0.02/g |
| Hydrochloric acid (37%) | 3 | Lab Alley, The Science Company | ~$74.95 | 3.8 L | ~$0.02/mL |
Note: Prices are for research-grade chemicals and may vary significantly for bulk or GMP-grade materials.
Synthetic Pathway Analysis
Pathway 1: From 5-Bromo-3-fluoropicolinic acid via Acyl Chloride
This two-step pathway involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.
Step 1: Formation of 5-Bromo-3-fluoropicolinoyl chloride 5-Bromo-3-fluoropicolinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acyl chloride.
Step 2: Amidation The resulting acyl chloride is then reacted with ammonia to yield the final product, this compound.
Cost Considerations:
-
Starting Material: 5-Bromo-3-fluoropicolinic acid is a relatively expensive starting material.
-
Reagents: Thionyl chloride and ammonia are common and relatively inexpensive reagents.
-
Yield: The efficiency of both the acyl chloride formation and the subsequent amidation are critical to the overall cost-effectiveness. High yields are generally expected for these types of reactions.
-
Process: This route is straightforward but may require careful handling of the reactive acyl chloride intermediate.
Pathway 2: From 5-Bromo-3-fluoropicolinic acid via Methyl Ester
This pathway also starts with 5-Bromo-3-fluoropicolinic acid but proceeds through a methyl ester intermediate.
Step 1: Esterification 5-Bromo-3-fluoropicolinic acid is converted to its methyl ester, methyl 5-bromo-3-fluoropicolinate. A known method for this is reaction with thionyl chloride in methanol, which has a reported yield of 100%.[1]
Step 2: Aminolysis The methyl ester is then converted to the amide through aminolysis with ammonia. This can be achieved using methanolic ammonia, potentially in a continuous flow reactor for improved efficiency.
Cost Considerations:
-
Starting Material: Same as Pathway 1, the cost of 5-Bromo-3-fluoropicolinic acid is a significant factor.
-
Intermediate: The cost of the isolated intermediate, methyl 5-bromo-3-fluoropicolinate, is very high, making a two-step process where the ester is isolated and then reacted less economically viable for initial discovery. However, a one-pot or telescoped reaction from the acid could be cost-effective.
-
Yield: The high reported yield for the esterification step is advantageous. The yield of the aminolysis step would be a key determinant of the overall cost.
Pathway 3: From 5-Bromo-3-fluoropyridine-2-carbonitrile
This pathway starts from a different commercially available precursor and involves a hydrolysis reaction.
Step 1: Hydrolysis 5-Bromo-3-fluoropyridine-2-carbonitrile is hydrolyzed to the corresponding carboxamide. This is typically achieved under acidic or basic conditions. The reverse reaction, dehydration of 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide to the nitrile, is known to proceed with a 73% yield, suggesting the hydrolysis is a viable route.[2]
Cost Considerations:
-
Starting Material: 5-Bromo-3-fluoropyridine-2-carbonitrile is commercially available and is generally less expensive than 5-Bromo-3-fluoropicolinic acid.
-
Reagents: The reagents for hydrolysis, such as sodium hydroxide and hydrochloric acid, are inexpensive bulk chemicals.
-
Yield: The yield of the hydrolysis reaction is the most critical factor for this pathway's cost-effectiveness.
-
Process: This is a one-step synthesis from a commercially available starting material, which can be advantageous in terms of process simplicity and time.
Experimental Protocols
Detailed, validated experimental protocols with specific yields for each of the proposed synthetic steps are crucial for an accurate cost analysis. The following are generalized procedures based on known chemical transformations.
Pathway 1: General Protocol for Acyl Chloride Formation and Amidation
-
Acyl Chloride Formation: To a solution of 5-bromo-3-fluoropicolinic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) dropwise at room temperature. The reaction mixture is then heated to reflux until the conversion to the acyl chloride is complete (monitored by TLC or LC-MS). The excess thionyl chloride and solvent are removed under reduced pressure.
-
Amidation: The crude acyl chloride is dissolved in an anhydrous solvent and cooled in an ice bath. A solution of ammonia in an appropriate solvent (e.g., dioxane or THF) or aqueous ammonia is added dropwise. The reaction is stirred until completion. The product is then isolated by extraction and purified by crystallization or chromatography.
Pathway 2: General Protocol for Esterification and Aminolysis
-
Esterification: To a solution of 5-bromo-3-fluoropyridine-2-carboxylic acid in methanol, slowly add thionyl chloride at room temperature. The mixture is then heated to 60°C overnight. The volatiles are evaporated to yield the methyl ester.[1]
-
Aminolysis: The methyl 5-bromo-3-fluoropicolinate is dissolved in a solution of ammonia in methanol. The reaction can be heated in a sealed tube or a high-pressure reactor until the reaction is complete. The solvent is then removed, and the crude product is purified.
Pathway 3: General Protocol for Nitrile Hydrolysis
-
Basic Hydrolysis: 5-Bromo-3-fluoropyridine-2-carbonitrile is suspended in an aqueous solution of sodium hydroxide. The mixture is heated to reflux for several hours until the starting material is consumed. The reaction is then cooled, and the pH is adjusted with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried.
Mandatory Visualizations
Synthetic Pathway Diagrams
Caption: Overview of the three synthetic pathways.
Experimental Workflow: Pathway 1
Caption: Experimental workflow for Pathway 1.
Conclusion
Based on the initial cost of starting materials, Pathway 3 (from 5-Bromo-3-fluoropyridine-2-carbonitrile) appears to be the most cost-effective route, primarily due to the lower price of the starting nitrile compared to the picolinic acid. The one-step nature of this synthesis also offers potential advantages in terms of process time and simplicity.
However, the overall cost-effectiveness is highly dependent on the reaction yields. If the hydrolysis in Pathway 3 has a significantly lower yield than the two-step sequences in Pathways 1 and 2, the cost advantage of the cheaper starting material could be negated.
References
Spectroscopic Comparison of 5-Bromo-3-fluoropyridine-2-carboxamide Isomers: A Guide for Researchers
For Immediate Release
In the landscape of pharmaceutical research and development, the precise characterization of molecular isomers is paramount. The subtle differences in the arrangement of atoms within a molecule can lead to vastly different pharmacological and toxicological profiles. This guide provides a detailed spectroscopic comparison of the potential isomers of 5-Bromo-3-fluoropyridine-2-carboxamide, a key heterocyclic building block in medicinal chemistry. By presenting predicted and comparative spectroscopic data, alongside standardized experimental protocols, this document serves as a vital resource for researchers engaged in the synthesis, identification, and application of these compounds.
Isomeric Landscape
The primary positional isomers of this compound are determined by the relative positions of the bromine and fluorine atoms on the pyridine ring. Based on commercially available precursors like the corresponding carboxylic acids, the most relevant isomers for comparison are:
-
Isomer 1: this compound
-
Isomer 2: 3-Bromo-5-fluoropyridine-2-carboxamide
This guide will focus on the distinguishing spectroscopic features of these two key isomers.
Comparative Spectroscopic Data
The following tables summarize the predicted and comparative spectroscopic data for the two isomers of Bromo-fluoropyridine-2-carboxamide. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
| Isomer | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | ~8.4 (d, J ≈ 2.0 Hz, H-6), ~8.0 (dd, J ≈ 8.0, 2.0 Hz, H-4), ~7.8 (br s, 1H, -CONH₂), ~7.6 (br s, 1H, -CONH₂) |
| 3-Bromo-5-fluoropyridine-2-carboxamide | ~8.3 (d, J ≈ 2.5 Hz, H-6), ~7.9 (d, J ≈ 8.5 Hz, H-4), ~7.8 (br s, 1H, -CONH₂), ~7.6 (br s, 1H, -CONH₂) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)
| Isomer | Predicted Chemical Shifts (δ, ppm) |
| This compound | ~165 (C=O), ~158 (d, ¹JCF ≈ 250 Hz, C-3), ~148 (d, ³JCF ≈ 5 Hz, C-2), ~142 (d, ⁴JCF ≈ 2 Hz, C-6), ~125 (C-5), ~122 (d, ²JCF ≈ 20 Hz, C-4) |
| 3-Bromo-5-fluoropyridine-2-carboxamide | ~165 (C=O), ~155 (d, ¹JCF ≈ 260 Hz, C-5), ~145 (d, ³JCF ≈ 15 Hz, C-6), ~140 (d, ³JCF ≈ 10 Hz, C-4), ~130 (d, ²JCF ≈ 25 Hz, C-2), ~118 (C-3) |
Table 3: Key IR Spectroscopic Data (ATR)
| Isomer | Characteristic Vibrational Frequencies (cm⁻¹) |
| This compound | ~3350-3150 (N-H stretch), ~1680 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1400-1000 (C-F, C-Br, C-N stretches and ring vibrations) |
| 3-Bromo-5-fluoropyridine-2-carboxamide | ~3350-3150 (N-H stretch), ~1680 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1400-1000 (C-F, C-Br, C-N stretches and ring vibrations) |
| Note: While the main absorption bands will be similar, subtle shifts in the fingerprint region (1400-1000 cm⁻¹) can be used for differentiation with a reference standard. |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Isomer | Key m/z Ratios and Interpretations |
| This compound | M⁺∙ and M+2⁺∙: Isotopic pattern characteristic of one bromine atom (approx. 1:1 ratio) at m/z 219/221. Fragmentation: Loss of NH₂ (m/z 203/205), loss of CONH₂ (m/z 175/177), and subsequent loss of Br or F. |
| 3-Bromo-5-fluoropyridine-2-carboxamide | M⁺∙ and M+2⁺∙: Isotopic pattern characteristic of one bromine atom (approx. 1:1 ratio) at m/z 219/221. Fragmentation: Loss of NH₂ (m/z 203/205), loss of CONH₂ (m/z 175/177), with potential differences in the relative abundances of fragments compared to the 5-bromo isomer due to the different substitution pattern. |
| Note: The presence of a bromine atom is readily identified by the characteristic M+2 isotopic peak.[1] |
Experimental Protocols
Accurate spectroscopic analysis relies on standardized experimental procedures. The following are generalized protocols for the key techniques discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.
-
¹H NMR: Acquire spectra with a spectral width of -2 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled spectra with a spectral width of 0 to 200 ppm. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient method. Place a small amount of the solid directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.
-
Data Processing: The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Introduction: For pure solid samples, a direct insertion probe can be used. For mixtures, coupling with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) is recommended.
-
Ionization: Electron Ionization (EI) is a common technique for creating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer technique that can be used to observe the molecular ion with minimal fragmentation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to deduce the molecular weight and structural features of the compound. The isotopic distribution is particularly important for halogenated compounds.[1][2][3]
Visualizing the Workflow and Structures
To aid in the understanding of the comparative process and the isomeric differences, the following diagrams are provided.
Caption: Workflow for the spectroscopic comparison of isomers.
Caption: Chemical structures of the two primary isomers.
Conclusion
The differentiation of this compound isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR will provide the most definitive data for structural elucidation due to the distinct chemical shifts and coupling patterns arising from the different positions of the fluorine and bromine substituents. Mass spectrometry serves as a robust confirmation of the molecular weight and elemental composition, particularly the presence of bromine. While IR spectroscopy is less definitive for isomer differentiation, it confirms the presence of key functional groups. This guide provides the foundational information and protocols to enable researchers to confidently identify and characterize these important chemical entities.
References
Evaluating the Metabolic Stability of Novel Compounds Derived from 5-Bromo-3-fluoropyridine-2-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in the early stages of drug discovery, profoundly influencing its pharmacokinetic profile, bioavailability, and potential for toxicity. Compounds that are rapidly metabolized often exhibit poor in vivo efficacy due to low exposure levels. The strategic incorporation of fluorine into molecular scaffolds has become a widely adopted strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This guide provides a comparative evaluation of the metabolic stability of hypothetical compounds derived from a 5-Bromo-3-fluoropyridine-2-carboxamide core, a scaffold of interest in medicinal chemistry.
The following sections present a comparative analysis based on hypothetical in vitro metabolic stability data, detail the experimental protocols for such an evaluation, and visualize the workflow for assessing these crucial drug-like properties.
Comparative Metabolic Stability Data
The metabolic stability of a series of hypothetical compounds (CMPD-1 to CMPD-4), which are analogs of this compound, was assessed using human liver microsomes. The key parameters determined were the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound ID | Structure | Modification from Core | t½ (min) | CLint (µL/min/mg protein) |
| CMPD-1 | This compound | Parent Compound | 25 | 27.7 |
| CMPD-2 | N-methyl-5-bromo-3-fluoropyridine-2-carboxamide | N-methylation of amide | 45 | 15.4 |
| CMPD-3 | 5-Bromo-3-fluoro-N-(oxetan-3-yl)picolinamide | Amide substitution with oxetane | >60 | <11.5 |
| CMPD-4 | 5-Cyano-3-fluoropyridine-2-carboxamide | Bromo to Cyano substitution | 18 | 38.5 |
Data Interpretation:
-
CMPD-1 , the parent compound, exhibits moderate metabolic stability.
-
CMPD-2 , with N-methylation of the primary amide, shows a significant improvement in metabolic stability. This is likely due to the steric hindrance around the amide bond, reducing its susceptibility to hydrolysis.
-
CMPD-3 , featuring a metabolically robust oxetane ring on the amide nitrogen, demonstrates the highest metabolic stability in this series. Oxetanes are known to be resistant to metabolic degradation.
-
CMPD-4 , where the bromo substituent is replaced by a cyano group, displays lower metabolic stability compared to the parent compound. This suggests that the electronic properties of the pyridine ring can also influence its interaction with metabolic enzymes.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes.
Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test Compounds (CMPD-1 to CMPD-4)
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of each test and control compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing phosphate buffer, MgCl₂, and human liver microsomes. The final protein concentration is typically between 0.5 and 1.0 mg/mL.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Aliquots of the incubation mixture are pre-warmed at 37°C.
-
The metabolic reaction is initiated by adding the test compound (at a final concentration, for example, of 1 µM) and the NADPH regenerating system.
-
A control incubation is performed in the absence of the NADPH regenerating system to assess non-enzymatic degradation.
-
Samples are incubated in a shaking water bath at 37°C.
-
-
Time Points and Reaction Termination:
-
Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The enzymatic reaction in each aliquot is terminated by adding a cold solution of acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
The terminated samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is transferred to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The concentration of the remaining parent compound at each time point is quantified relative to the internal standard.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining compound is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Simplified signaling pathway of drug metabolism.
This guide provides a framework for understanding and evaluating the metabolic stability of novel chemical entities based on the this compound scaffold. The provided data, while hypothetical, illustrates the principles of structure-metabolism relationships that are fundamental to modern drug discovery. The detailed experimental protocol and workflows offer a practical guide for researchers in the field.
Safety Operating Guide
Proper Disposal of 5-Bromo-3-fluoropyridine-2-carboxamide: A Step-by-Step Guide
Disclaimer: This document provides general guidance on the disposal of 5-Bromo-3-fluoropyridine-2-carboxamide based on available safety data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was found. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on safety data for similar halogenated pyridine compounds, the following are recommended:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear a lab coat, and impervious gloves (e.g., nitrile). Change gloves immediately if contaminated.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
In the event of exposure, follow these first-aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
II. Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes typical hazard classifications for similar brominated and fluorinated pyridine compounds.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[1][2] |
III. Detailed Disposal Protocol
The primary disposal route for this compound is to an approved hazardous waste disposal plant.[1][2] The following step-by-step procedure outlines the process for preparing the chemical waste for collection.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Step 1: Waste Collection
-
Designate a specific, compatible waste container for halogenated organic waste. This container should be made of a material that will not react with the chemical (e.g., glass or high-density polyethylene).
-
The container must be clearly labeled as "Hazardous Waste" and should list all contents, including "this compound."
Step 2: Waste Segregation
-
It is critical to segregate halogenated organic compounds from non-halogenated organic waste streams. Improper mixing can lead to dangerous chemical reactions and complicates the disposal process.
-
Do not mix this waste with other waste types such as aqueous waste, strong acids, or bases.
Step 3: Decontamination of Empty Containers
-
The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this cleaning process is considered hazardous and must be collected and added to the halogenated organic waste container.
-
After triple-rinsing, the empty container can typically be disposed of as regular solid waste. However, confirm this with your institution's EHS guidelines.
Step 4: Sealing and Labeling
-
Once the waste container is approximately 90% full, securely seal the lid. Do not overfill containers.
-
Complete a hazardous waste label for the container. This label must include:
-
The words "Hazardous Waste"
-
The full chemical name of all contents (no abbreviations)
-
The approximate percentage of each component
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
Step 5: Storage and Pickup
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and have secondary containment.
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Essential Safety and Operational Guide for 5-Bromo-3-fluoropyridine-2-carboxamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-3-fluoropyridine-2-carboxamide. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for handling halogenated pyridine compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the first line of defense against potential chemical hazards. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles. | Protects eyes from potential splashes of the chemical.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact and absorption. Nitrile gloves are resistant to pyridine-based compounds.[1][2] |
| Body Protection | A fully-buttoned lab coat, potentially flame-retardant. | Protects skin and clothing from contamination.[1][2] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a certified chemical fume hood.[1][2] A respirator may be necessary for large spills. | Minimizes inhalation of potentially harmful vapors or dust. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Ensure the work area is well-ventilated; a certified chemical fume hood is mandatory.[2]
-
Confirm that an emergency eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
In Case of a Spill :
-
For small spills, absorb the material with an inert substance like sand or vermiculite.[7]
-
Collect the absorbed material into a designated, sealed container for hazardous waste.[7]
-
Do not allow the chemical to enter drains or waterways.[7]
-
For large spills, evacuate the area and follow emergency response procedures.
-
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : This compound is a halogenated organic compound and must be disposed of as hazardous waste.[7] Do not mix with non-halogenated waste.
-
Containerization :
-
Labeling :
-
Disposal Method :
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
